molecular formula C12H12ClN B185744 1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole CAS No. 5044-23-5

1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole

Cat. No.: B185744
CAS No.: 5044-23-5
M. Wt: 205.68 g/mol
InChI Key: NNKFIFOSLJJRES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole is a useful research compound. Its molecular formula is C12H12ClN and its molecular weight is 205.68 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 746144. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-chlorophenyl)-2,5-dimethylpyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN/c1-9-3-4-10(2)14(9)12-7-5-11(13)6-8-12/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNKFIFOSLJJRES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=CC=C(C=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90198480
Record name 1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90198480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5044-23-5
Record name 1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5044-23-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005044235
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90198480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.400
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-(4-CHLOROPHENYL)-2,5-DIMETHYL-1H-PYRROLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TZT47QAU4U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole, a substituted pyrrole derivative of interest in medicinal chemistry and materials science. The primary and most efficient method for its preparation is the Paal-Knorr synthesis, a classic and reliable reaction for the formation of substituted pyrroles.[1][2] This document details the chemical principles, experimental protocols, and quantitative data associated with this synthesis.

Core Synthesis Route: The Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a condensation reaction between a 1,4-dicarbonyl compound and a primary amine or ammonia to form a pyrrole.[3] For the synthesis of this compound, the reaction involves the cyclocondensation of 2,5-hexanedione with 4-chloroaniline.[1][2] The reaction is typically acid-catalyzed and proceeds via the formation of a hemiaminal intermediate, followed by cyclization and dehydration to yield the aromatic pyrrole ring.[2]

Reaction Scheme:

G 2,5-Hexanedione 2,5-Hexanedione Product This compound 2,5-Hexanedione->Product + 4-Chloroaniline 4-Chloroaniline 4-Chloroaniline Water 2 H2O Product->Water -

Caption: Paal-Knorr synthesis of this compound.

Quantitative Data

The following table summarizes the key quantitative data for the reactants and the product in the synthesis of this compound.

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)
2,5-HexanedioneC₆H₁₀O₂114.14-9
4-ChloroanilineC₆H₆ClN127.5769-72
This compoundC₁₂H₁₂ClN205.6847

Experimental Protocol: Paal-Knorr Synthesis

This section provides a detailed experimental protocol for the synthesis of this compound based on established Paal-Knorr reaction methodologies.

Materials:

  • 2,5-Hexanedione

  • 4-Chloroaniline

  • Ethanol

  • Glacial Acetic Acid (as catalyst)

  • Hydrochloric Acid (for workup)

  • Methanol/Water (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2,5-hexanedione (1 equivalent) and 4-chloroaniline (1 equivalent) in a suitable solvent such as ethanol.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid to the mixture.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for a specified period, typically ranging from 30 minutes to a few hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion of the reaction, cool the mixture to room temperature. The product can be isolated by precipitation upon the addition of water or dilute hydrochloric acid, followed by vacuum filtration.

  • Purification: The crude product is then purified by recrystallization from a suitable solvent system, such as a methanol/water mixture, to yield the pure this compound.

Note: The specific quantities of reagents, solvent volumes, and reaction times should be optimized for the desired scale of the synthesis.

Visualizing the Workflow

The following diagram illustrates the general experimental workflow for the Paal-Knorr synthesis of this compound.

G start Start reactants Combine 2,5-Hexanedione and 4-Chloroaniline in Ethanol start->reactants catalyst Add Glacial Acetic Acid reactants->catalyst reflux Reflux the Mixture catalyst->reflux monitor Monitor Reaction by TLC reflux->monitor cool Cool to Room Temperature monitor->cool Reaction Complete precipitate Precipitate Product with Water/HCl cool->precipitate filter Filter the Solid precipitate->filter recrystallize Recrystallize from Methanol/Water filter->recrystallize product Obtain Pure this compound recrystallize->product end End product->end

Caption: Experimental workflow for the synthesis of this compound.

Mechanistic Pathway

The Paal-Knorr synthesis of pyrroles proceeds through a well-established mechanism involving nucleophilic attack, cyclization, and dehydration.

G diketone 1,4-Diketone (2,5-Hexanedione) hemiaminal Hemiaminal Intermediate diketone->hemiaminal + Amine amine Primary Amine (4-Chloroaniline) amine->hemiaminal cyclized Cyclized Intermediate hemiaminal->cyclized Intramolecular Cyclization pyrrole Substituted Pyrrole cyclized->pyrrole - 2 H2O (Dehydration)

Caption: Simplified mechanism of the Paal-Knorr pyrrole synthesis.

Conclusion

The Paal-Knorr synthesis provides a straightforward and efficient method for the preparation of this compound. This technical guide outlines the fundamental principles, a detailed experimental protocol, and relevant quantitative data to aid researchers and professionals in the successful synthesis of this compound for applications in drug discovery and development. The versatility of the Paal-Knorr reaction allows for the synthesis of a wide array of N-aryl-2,5-dimethylpyrrole derivatives by varying the aniline starting material.

References

An In-depth Technical Guide to the Chemical Properties of 1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole is a substituted pyrrole derivative that holds significant interest within the fields of medicinal chemistry and materials science. Its structural motif, featuring a central pyrrole ring flanked by a substituted aryl group, is a common scaffold in a variety of biologically active compounds. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of this compound, tailored for professionals in research and drug development.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.

PropertyValueSource
IUPAC Name This compound--INVALID-LINK--
Synonyms 1-(4-Chlorophenyl)-2,5-dimethylpyrrole, 2,5-Dimethyl-1-(4-chlorophenyl)pyrrole--INVALID-LINK--
CAS Number 5044-23-5--INVALID-LINK--
Molecular Formula C₁₂H₁₂ClN--INVALID-LINK--
Molecular Weight 205.68 g/mol --INVALID-LINK--
Appearance Light yellow to brown powder or crystals--INVALID-LINK--
Melting Point 46-50 °C--INVALID-LINK--
Boiling Point Not experimentally determined. A predicted value for a related compound is available.N/A
Solubility Soluble in methanol.--INVALID-LINK--
XLogP3 3.7--INVALID-LINK--

Spectral Data

Spectral analysis is crucial for the identification and characterization of chemical compounds.

Spectrum TypeDataSource
¹³C NMR Spectral data available.--INVALID-LINK--
GC-MS Mass spectrum available.--INVALID-LINK--

Synthesis

The most common and efficient method for the synthesis of 1-substituted-2,5-dimethylpyrroles is the Paal-Knorr synthesis . This reaction involves the condensation of a 1,4-dicarbonyl compound, in this case, acetonylacetone (hexane-2,5-dione), with a primary amine, 4-chloroaniline.

Experimental Protocol: Paal-Knorr Synthesis of this compound

Materials:

  • Acetonylacetone (hexane-2,5-dione)

  • 4-Chloroaniline

  • Glacial Acetic Acid (catalyst)

  • Ethanol (solvent)

  • Hydrochloric Acid (0.5 M)

  • Methanol

  • Water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloroaniline (1.0 equivalent) in ethanol.

  • To this solution, add acetonylacetone (1.0 equivalent) followed by a catalytic amount of glacial acetic acid.

  • Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Slowly add 0.5 M hydrochloric acid to the cooled mixture to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a methanol/water mixture to yield the pure this compound.

Synthesis Workflow

G start Start reactants Combine Acetonylacetone, 4-Chloroaniline, Ethanol, and Acetic Acid start->reactants reflux Reflux for 2-4 hours reactants->reflux cool Cool to Room Temperature reflux->cool precipitate Precipitate with 0.5 M HCl cool->precipitate filter Vacuum Filtration precipitate->filter recrystallize Recrystallize from Methanol/Water filter->recrystallize product Pure this compound recrystallize->product

Paal-Knorr Synthesis Workflow

Potential Biological Significance and Signaling Pathways

While direct experimental evidence for the biological activity of this compound is limited, its structural similarity to compounds with known pharmacological activities suggests several potential areas of interest. Derivatives of this compound have been investigated for their roles as anti-cancer and anti-inflammatory agents.[1] Furthermore, related pyrrole-containing molecules have been identified as inhibitors of key enzymes and as receptor antagonists.

Based on the activities of closely related compounds, three potential signaling pathways that could be modulated by this compound or its derivatives are presented below.

Inhibition of Enoyl-ACP Reductase (InhA) Pathway

Derivatives of 2,5-dimethyl-1H-pyrrole have been synthesized and evaluated as inhibitors of InhA, a key enzyme in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis. Inhibition of this pathway disrupts the formation of the bacterial cell wall, leading to an antibacterial effect.

G compound This compound (or derivative) inhA Enoyl-ACP Reductase (InhA) compound->inhA binds to inhibition Inhibition compound->inhibition fasII Fatty Acid Synthase II (FAS-II) Pathway inhA->fasII catalyzes step in disruption Disruption mycolic_acid Mycolic Acid Synthesis fasII->mycolic_acid cell_wall Bacterial Cell Wall Integrity mycolic_acid->cell_wall inhibition->inhA disruption->fasII

Hypothetical InhA Inhibition Pathway
Inhibition of Dihydrofolate Reductase (DHFR) Pathway

Substituted pyrrole derivatives have also been investigated as inhibitors of DHFR, an essential enzyme for the synthesis of purines and thymidylate, which are required for DNA synthesis and cell proliferation. DHFR inhibitors are commonly used as anticancer and antimicrobial agents.

G compound This compound (or derivative) inhibition Inhibition compound->inhibition dhfr Dihydrofolate Reductase (DHFR) thf Tetrahydrofolate (THF) dhfr->thf dhf Dihydrofolate (DHF) dhf->dhfr nucleotide Nucleotide Synthesis thf->nucleotide dna DNA Synthesis & Cell Proliferation nucleotide->dna inhibition->dhfr

Hypothetical DHFR Inhibition Pathway
Antagonism of the Dopamine D4 Receptor Signaling Pathway

Certain pyrrolo-pyridine derivatives have demonstrated high affinity and selectivity as antagonists for the human dopamine D4 receptor. As a G-protein coupled receptor (GPCR), the D4 receptor is involved in various neurological processes, and its modulation is a target for treating psychiatric disorders.

G compound This compound (or derivative) antagonism Antagonism compound->antagonism dopamine Dopamine d4r Dopamine D4 Receptor dopamine->d4r activates g_protein Gi/o Protein d4r->g_protein activates ac Adenylate Cyclase g_protein->ac inhibits camp cAMP ac->camp produces downstream Downstream Signaling camp->downstream antagonism->d4r

Hypothetical Dopamine D4 Receptor Antagonism

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, and can cause serious eye damage.[2] It may also cause respiratory irritation.[2] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile chemical intermediate with significant potential in the development of new pharmaceuticals and agrochemicals. Its straightforward synthesis via the Paal-Knorr reaction and the biological activities of its derivatives make it an attractive scaffold for further investigation. The hypothetical signaling pathways presented here, based on the activities of related compounds, offer starting points for future research into the pharmacological profile of this and similar molecules. As with any chemical substance, proper safety precautions are paramount during its handling and use in experimental settings.

References

An In-depth Technical Guide on 1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole (CAS Number: 5044-23-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole, a compound of interest in pharmaceutical and agrochemical research. The information is presented to support research and development activities, offering detailed data and methodologies.

Chemical Identity and Structure

This compound is a substituted pyrrole with a chlorophenyl group attached to the nitrogen atom of the pyrrole ring.

IdentifierValue
CAS Number 5044-23-5[1][2][3][4][5]
IUPAC Name This compound[1]
Molecular Formula C₁₂H₁₂ClN[1][3]
Molecular Weight 205.68 g/mol [1]
Canonical SMILES CC1=CC=C(C)N1C2=CC=C(C=C2)Cl
InChI Key FAPJGFJRFHIFTM-UHFFFAOYSA-N

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueSource
Physical State Light yellow to brown powder or crystals[6]
Melting Point 46 - 50 °C[6]
Purity ≥ 98% (GC)[6]

Note: Additional data such as boiling point, density, and solubility in various solvents are not consistently reported across publicly available sources. Experimental determination is recommended for precise values.

Synthesis and Experimental Protocols

While specific, detailed experimental protocols for the synthesis of this compound are proprietary to chemical suppliers, a general synthetic approach can be inferred from established organic chemistry principles. A plausible synthetic route is the Paal-Knorr pyrrole synthesis.

Conceptual Synthetic Workflow: Paal-Knorr Pyrrole Synthesis

This method involves the condensation of a 1,4-dicarbonyl compound (in this case, acetonylacetone or hexane-2,5-dione) with a primary amine (4-chloroaniline).

G Hexanedione Hexane-2,5-dione (1,4-dicarbonyl) Reaction Condensation Reaction (Acid Catalyst, Heat) Hexanedione->Reaction Chloroaniline 4-Chloroaniline (Primary Amine) Chloroaniline->Reaction Product This compound Reaction->Product Paal-Knorr Synthesis Byproduct Water (2 H₂O) Reaction->Byproduct

Caption: Conceptual workflow for the Paal-Knorr synthesis of this compound.

General Experimental Protocol Outline:

  • Reactant Charging: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine equimolar amounts of hexane-2,5-dione and 4-chloroaniline in a suitable solvent (e.g., ethanol, acetic acid, or toluene).

  • Catalysis: Add a catalytic amount of an acid, such as p-toluenesulfonic acid or a Lewis acid, to facilitate the reaction.

  • Reaction: Heat the mixture to reflux for a period determined by reaction monitoring (e.g., by Thin Layer Chromatography - TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The solvent may be removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with a mild aqueous base (e.g., sodium bicarbonate solution) to neutralize the acid catalyst, followed by a brine wash.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate the solvent. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Characterization Workflow

The identity and purity of the synthesized product would be confirmed using standard analytical techniques.

G Crude Crude Product Purification Purification (Recrystallization or Chromatography) Crude->Purification Pure Purified Product Purification->Pure GCMS GC-MS (Purity & M.W.) Pure->GCMS NMR ¹H & ¹³C NMR (Structure) Pure->NMR FTIR FT-IR (Functional Groups) Pure->FTIR

Caption: Standard analytical workflow for the characterization of this compound.

Applications and Biological Significance

This compound serves as a key building block in the synthesis of more complex molecules. Its structural motif is found in compounds explored for various applications:

  • Pharmaceutical Research: The pyrrole core is a common scaffold in medicinal chemistry. This particular compound is a precursor for developing novel bioactive molecules.

  • Agrochemical Research: It is utilized in the synthesis of new pesticides and herbicides. The presence of the chlorophenyl group can be crucial for the biological activity of the final product.

At present, there is limited publicly available information on specific signaling pathways directly modulated by this compound itself. Its primary role is that of an intermediate in the synthesis of active pharmaceutical ingredients (APIs) or agrochemicals. The biological activity would be characteristic of the final, more complex molecules derived from it.

Safety and Handling

Based on available safety data sheets, this compound is classified with the following hazards:

  • GHS Pictograms: Warning

  • Hazard Statements:

    • Harmful if swallowed.

    • Causes skin irritation.

    • Causes serious eye irritation.

    • May cause respiratory irritation.

Recommended Handling Procedures:

  • Use in a well-ventilated area or under a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

  • Avoid inhalation of dust.

  • Avoid contact with skin and eyes.

  • Store in a cool, dry place away from incompatible materials.

This guide is intended for informational purposes for qualified professionals. All laboratory work should be conducted with appropriate safety precautions and in accordance with institutional and regulatory guidelines.

References

1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole IUPAC name and structure elucidation.

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole, covering its chemical identity, structural elucidation, synthesis, and detailed experimental protocols. The information is intended to support research and development activities involving this class of N-arylpyrrole compounds.

Chemical Identity and Physicochemical Properties

This compound is a substituted pyrrole derivative. Its formal IUPAC name is 1-(4-chlorophenyl)-2,5-dimethylpyrrole .[1] The structure consists of a central 2,5-dimethylpyrrole ring bonded at the nitrogen atom to a 4-chlorophenyl group.

Structure:

Data Presentation

The key physicochemical and spectral data for this compound are summarized in the table below.

PropertyValueSource(s)
IUPAC Name 1-(4-chlorophenyl)-2,5-dimethylpyrrole[1]
CAS Number 5044-23-5[1]
Molecular Formula C₁₂H₁₂ClN[1]
Molecular Weight 205.68 g/mol [1]
Appearance Light yellow to brown solid/crystalTCI[2]
Purity >98.0% (GC)TCI[2]
GC-MS m/z Peaks 204 (Top), 205 (2nd), 206 (3rd)PubChem[1]

Structure Elucidation

The structural confirmation of this compound is achieved through a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) analysis reveals a molecular ion peak corresponding to the compound's molecular weight. The observed top peaks at m/z 204 and 205 are consistent with the molecular formula C₁₂H₁₂ClN, accounting for the isotopic distribution of chlorine (³⁵Cl and ³⁷Cl).[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR Spectrum Prediction:

    • Methyl Protons (-CH₃): A sharp singlet would be expected for the six equivalent protons of the two methyl groups at the C2 and C5 positions of the pyrrole ring. Referencing 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine, this signal would likely appear around δ 2.1 ppm.[3]

    • Pyrrole Protons (-CH=CH-): A singlet would be observed for the two equivalent protons at the C3 and C4 positions of the pyrrole ring, expected to appear around δ 6.0 ppm.[3]

    • Aromatic Protons (-C₆H₄-): The 4-chlorophenyl group will show two sets of signals, each integrating to two protons. Due to the para-substitution, these will appear as two distinct doublets (an AA'BB' system). The protons ortho to the pyrrole ring and the protons ortho to the chlorine atom will have slightly different chemical shifts, typically in the range of δ 7.2-7.5 ppm.

  • ¹³C NMR Spectrum Prediction:

    • Methyl Carbons (-CH₃): A signal for the two equivalent methyl carbons would appear in the aliphatic region, likely around δ 12-15 ppm.[3]

    • Pyrrole Ring Carbons: Two signals would be expected for the pyrrole ring carbons. The signal for C3/C4 (CH carbons) would appear around δ 108-110 ppm, while the signal for the substituted C2/C5 carbons would be further downfield, around δ 129-131 ppm.[3]

    • Aromatic Carbons (-C₆H₄-): Four distinct signals are expected for the chlorophenyl ring: one for the carbon bearing the chlorine atom (C-Cl), one for the carbon attached to the pyrrole nitrogen (C-N), and two for the CH carbons, consistent with the para-substitution pattern. These would appear in the aromatic region (δ 120-140 ppm).

Synthesis Methodology: The Paal-Knorr Reaction

The most direct and widely used method for synthesizing N-substituted pyrroles is the Paal-Knorr synthesis .[4][5] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, typically under neutral or mildly acidic conditions.[6]

For the synthesis of this compound, the reactants are:

  • 1,4-Dicarbonyl: 2,5-Hexanedione

  • Primary Amine: 4-Chloroaniline

The reaction mechanism proceeds through the formation of a hemiaminal intermediate, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrrole ring.[4][7] The use of a weak acid catalyst, such as acetic acid or a drop of hydrochloric acid, accelerates the reaction.[6]

Experimental Protocols

This section provides a detailed protocol for the synthesis of this compound.

Protocol: Synthesis via Conventional Heating

Materials:

  • 2,5-Hexanedione

  • 4-Chloroaniline

  • Glacial Acetic Acid

  • Ethanol

  • Deionized Water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Büchner funnel and vacuum filtration apparatus

Procedure:

  • In a 100 mL round-bottom flask, dissolve 4-chloroaniline (1.0 equivalent) in a minimal amount of glacial acetic acid or ethanol.

  • Add 2,5-hexanedione (1.05 equivalents) to the solution.

  • Fit the flask with a reflux condenser and place it on a magnetic stirrer/hotplate.

  • Heat the reaction mixture to reflux (approximately 118°C for acetic acid) and maintain for 1-2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly pour the cooled reaction mixture into a beaker containing cold deionized water, which will cause the product to precipitate.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the crude product with additional cold water to remove any remaining acid.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water mixture) to obtain the pure this compound.

  • Dry the purified product under vacuum.

Mandatory Visualizations

The following diagrams illustrate the synthesis workflow and reaction mechanism.

paal_knorr_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reactants Reactants: - 2,5-Hexanedione - 4-Chloroaniline - Solvent/Catalyst mix Mix Reactants in Flask reactants->mix heat Heat to Reflux (1-2 hours) mix->heat cool Cool to RT heat->cool precipitate Precipitate in Water cool->precipitate filter Vacuum Filtration precipitate->filter recrystallize Recrystallize filter->recrystallize product Pure Product recrystallize->product

Caption: Experimental workflow for the Paal-Knorr synthesis.

paal_knorr_mechanism start 2,5-Hexanedione + 4-Chloroaniline hemiaminal Hemiaminal Intermediate start->hemiaminal Nucleophilic Attack cyclic_int Cyclic Intermediate (2,5-dihydroxy-tetrahydro-pyrrole derivative) hemiaminal->cyclic_int Intramolecular Cyclization product This compound cyclic_int->product Dehydration (-2 H₂O)

Caption: Mechanism of the Paal-Knorr pyrrole synthesis.

References

Biological Activity of 1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the biological activities associated with 1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole derivatives. The pyrrole ring is a fundamental heterocyclic scaffold found in numerous natural products and pharmaceutical agents, prized for its diverse pharmacological potential.[1] The substitution of a 4-chlorophenyl group at the N-1 position and methyl groups at the C-2 and C-5 positions creates a core structure that has been investigated for various therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.[2][3][4] This guide details the synthesis, experimental protocols, and quantitative biological data for these derivatives to support ongoing research and drug development efforts.

Synthesis of this compound Derivatives

The primary synthetic route to 1-aryl-2,5-dimethylpyrroles is the Paal-Knorr synthesis. This classic condensation reaction involves reacting a 1,4-dicarbonyl compound, such as acetonylacetone (hexane-2,5-dione), with a primary amine, in this case, 4-chloroaniline.[5] The reaction is typically carried out in a suitable solvent, and subsequent modifications, such as Vilsmeier-Haack formylation or acylation, can be used to introduce functional groups at the C-3 position of the pyrrole ring, enabling the creation of a diverse library of derivatives for biological screening.[4]

G cluster_synthesis General Synthesis Workflow A Hexane-2,5-dione + 4-Chloroaniline B Paal-Knorr Condensation A->B C This compound B->C D Vilsmeier-Haack Reaction (Acylation/Formylation) C->D E 3-Substituted Intermediates (Aldehydes/Ketones) D->E F Condensation Reaction (e.g., with Semicarbazide) E->F G Final Bioactive Derivatives (e.g., Semicarbazones) F->G G cluster_workflow In Vitro Cytotoxicity Assay Workflow A Seed cancer cells in 96-well plate B Incubate for 24h (Cell Attachment) A->B C Treat cells with serially diluted Pyrrole Derivatives B->C D Incubate for 24-72h C->D E Add MTT/MTS Reagent D->E F Incubate for 2-4h (Formazan Formation) E->F G Measure Absorbance (Plate Reader) F->G H Calculate % Viability and IC50 Value G->H G cluster_mic Broth Microdilution Workflow for MIC Determination A Prepare serial dilutions of Pyrrole derivative in broth C Inoculate wells with bacterial suspension A->C B Prepare standardized bacterial inoculum B->C D Incubate at 37°C for 18-24h C->D E Visually inspect for turbidity D->E F Determine MIC: Lowest concentration with no visible growth E->F G cluster_pathway COX-2 Inhibition Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Metabolized by PGs Pro-inflammatory Prostaglandins COX2->PGs Produces Inflammation Inflammation, Pain PGs->Inflammation Leads to Derivative 1-(4-Chlorophenyl)-2,5-dimethyl -1H-pyrrole Derivative Derivative->COX2 Inhibits

References

Unraveling the Intricacies: A Technical Guide to the Mechanism of Action of N-Arylpyrroles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the multifaceted mechanism of action of N-arylpyrroles, a class of heterocyclic compounds demonstrating significant therapeutic potential. This document provides a comprehensive overview of their primary modes of action, focusing on their roles as p38 MAP kinase inhibitors and inducers of apoptosis. Quantitative data from various studies are consolidated for comparative analysis, and detailed experimental protocols for key assays are provided to facilitate further research. Visual diagrams of signaling pathways and experimental workflows are included to offer a clear and concise understanding of the complex biological processes involved.

Core Mechanisms of Action: A Dual Approach

N-arylpyrroles exert their biological effects through two primary, often interconnected, mechanisms: the inhibition of the p38 mitogen-activated protein kinase (MAPK) signaling pathway and the induction of programmed cell death, or apoptosis.

Inhibition of p38 MAP Kinase Signaling

The p38 MAPK pathway is a crucial signaling cascade that responds to a variety of extracellular stimuli, including stress and inflammatory cytokines. Dysregulation of this pathway is implicated in numerous diseases, including cancer and inflammatory disorders. Certain N-arylpyrrole derivatives have emerged as potent inhibitors of p38α MAP kinase, a key enzyme in this pathway.

The inhibitory action of these N-arylpyrroles is often allosteric, meaning they bind to a site on the enzyme distinct from the ATP-binding pocket. This binding induces a significant conformational change in the p38 kinase, rendering it inactive. This allosteric inhibition offers a high degree of selectivity and can overcome some forms of resistance associated with ATP-competitive inhibitors.

Induction of Caspase-Dependent Apoptosis

Apoptosis is a fundamental process for removing damaged or unwanted cells. Many anticancer agents function by triggering this self-destruct mechanism in cancer cells. N-arylpyrroles have been shown to induce apoptosis through a caspase-dependent pathway. Caspases are a family of protease enzymes that, once activated, execute the dismantling of the cell.

The induction of apoptosis by N-arylpyrroles can be initiated through various signaling cascades, including the c-Jun N-terminal kinase (JNK) pathway. Activation of the JNK pathway can lead to the translocation of pro-apoptotic proteins like Bax to the mitochondria. This event triggers the release of cytochrome c, which in turn activates a cascade of caspases, ultimately leading to cell death.

Quantitative Data on N-Arylpyrrole Activity

The following tables summarize the inhibitory and cytotoxic activities of various N-arylpyrrole derivatives and related compounds, as measured by their half-maximal inhibitory concentration (IC50) values. This data provides a quantitative basis for comparing the potency of different compounds.

Table 1: p38α MAP Kinase Inhibitory Activity of Pyrrole Derivatives and Other Inhibitors

Compound/DerivativeTargetIC50 (µM)Reference
Pyrrole-2-carboxamide seriesp38αVaries[1]
Thiazole Analogsp38Potent Inhibition[2]
SB202190 (Reference)p38α-[3]

Table 2: Anticancer Activity of N-Arylpyrrole Derivatives and Other Compounds

Compound/DerivativeCell LineIC50 (µM)Reference
Imidazo[1,2-a]pyrimidine derivativesBreast Cancer (MCF-7)39.0 - 43.4[4]
Imidazo[1,2-a]pyrimidine derivativesBreast Cancer (MDA-MB-231)35.1 - 35.9[4]
Chalcone derivatives (3a)--[3]
Chalcone derivatives (6)--[3]

Detailed Experimental Protocols

To facilitate the investigation of N-arylpyrrole mechanisms, this section provides detailed protocols for key in vitro assays.

p38 MAP Kinase Activity Assay (Cell-Based ELISA)

This protocol describes a method to quantify the inhibition of p38 MAP kinase activity in a cellular context.

Materials:

  • Cell line expressing p38 MAP kinase (e.g., THP-1)

  • N-arylpyrrole compound (or other inhibitor)

  • Lipopolysaccharide (LPS) or other p38 activator

  • Cell lysis buffer

  • Protease and phosphatase inhibitor cocktails

  • ELISA kit for a downstream substrate of p38 (e.g., phospho-ATF-2)

  • Microplate reader

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with varying concentrations of the N-arylpyrrole compound for 1-2 hours. Include a vehicle-only control.

  • Stimulation:

    • Stimulate the cells with a known p38 activator (e.g., LPS) for a predetermined time (e.g., 30 minutes) to induce p38 phosphorylation. Include an unstimulated control.

  • Cell Lysis:

    • Aspirate the media and lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.

  • ELISA:

    • Perform the ELISA according to the manufacturer's instructions to quantify the levels of the phosphorylated downstream substrate in each cell lysate.

  • Data Analysis:

    • Normalize the phospho-substrate signal to the total protein concentration for each sample.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Caspase-3/7 Activity Assay (Fluorometric)

This protocol details a method to measure the activity of executioner caspases 3 and 7, key markers of apoptosis.

Materials:

  • Cancer cell line of interest

  • N-arylpyrrole compound

  • Caspase-3/7 fluorogenic substrate (e.g., Ac-DEVD-AMC)

  • Cell lysis buffer

  • 96-well black, clear-bottom plate

  • Fluorometric microplate reader

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a 96-well plate and allow them to attach.

    • Treat the cells with a range of concentrations of the N-arylpyrrole compound for a specified duration (e.g., 24, 48 hours). Include untreated and vehicle-treated controls.

  • Cell Lysis:

    • Lyse the cells directly in the wells by adding the cell lysis buffer.

  • Enzymatic Reaction:

    • Add the caspase-3/7 fluorogenic substrate to each well.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 350 nm excitation and 450 nm emission for AMC).

  • Data Analysis:

    • Subtract the background fluorescence (from wells without cells) from all readings.

    • Express the caspase activity as a fold-change relative to the untreated control.

Visualizing the Mechanisms: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

p38_MAPK_Pathway Extracellular_Stimuli Extracellular Stimuli (Stress, Cytokines) MAP3K MAP3K (e.g., TAK1, ASK1) Extracellular_Stimuli->MAP3K MAP2K MAP2K (MKK3/6) MAP3K->MAP2K p38_MAPK p38 MAP Kinase MAP2K->p38_MAPK Downstream_Targets Downstream Targets (Transcription Factors, Kinases) p38_MAPK->Downstream_Targets Cellular_Responses Cellular Responses (Inflammation, Apoptosis, etc.) Downstream_Targets->Cellular_Responses N_Arylpyrrole N-Arylpyrrole N_Arylpyrrole->p38_MAPK Inhibition

Caption: The p38 MAP Kinase signaling cascade and the point of inhibition by N-arylpyrroles.

Apoptosis_Pathway N_Arylpyrrole N-Arylpyrrole JNK_Pathway JNK Signaling Pathway N_Arylpyrrole->JNK_Pathway Bax_Translocation Bax Translocation to Mitochondria JNK_Pathway->Bax_Translocation Mitochondrion Mitochondrion Bax_Translocation->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Caspase_9 Caspase-9 Activation Apoptosome->Caspase_9 Caspase_3_7 Caspase-3/7 Activation Caspase_9->Caspase_3_7 Apoptosis Apoptosis Caspase_3_7->Apoptosis

Caption: Caspase-dependent apoptosis pathway induced by N-arylpyrroles.

Experimental_Workflow_Kinase Start Start: Investigate Kinase Inhibition Biochemical_Assay Biochemical Kinase Assay (Determine direct enzyme inhibition) Start->Biochemical_Assay Cell_Based_Assay Cell-Based Assay (Confirm cellular activity) Biochemical_Assay->Cell_Based_Assay Western_Blot Western Blot Analysis (Analyze phosphorylation of downstream targets) Cell_Based_Assay->Western_Blot Dose_Response Dose-Response Curve & IC50 Determination Western_Blot->Dose_Response Mechanism_Study Mechanism of Inhibition Study (e.g., Allosteric vs. Competitive) Dose_Response->Mechanism_Study End End: Characterized Kinase Inhibitor Mechanism_Study->End

Caption: A logical workflow for investigating the mechanism of kinase inhibition.

Experimental_Workflow_Apoptosis Start Start: Investigate Apoptosis Induction Cell_Viability Cell Viability Assay (e.g., MTT, to determine cytotoxicity) Start->Cell_Viability Apoptosis_Detection Apoptosis Detection Assay (e.g., Annexin V/PI staining) Cell_Viability->Apoptosis_Detection Caspase_Assay Caspase Activity Assay (Confirm caspase-dependent mechanism) Apoptosis_Detection->Caspase_Assay Mitochondrial_Potential Mitochondrial Membrane Potential Assay Caspase_Assay->Mitochondrial_Potential Western_Blot Western Blot Analysis (Analyze key apoptosis-related proteins) Mitochondrial_Potential->Western_Blot End End: Characterized Apoptosis Inducer Western_Blot->End

Caption: A structured workflow for characterizing the mechanism of apoptosis induction.

References

Literature review on the synthesis and applications of substituted pyrroles.

Author: BenchChem Technical Support Team. Date: December 2025

The pyrrole ring, a five-membered aromatic heterocycle containing a single nitrogen atom, stands as a cornerstone in the fields of medicinal chemistry, materials science, and chemical synthesis.[1][2][3] Its unique electronic properties and the ability to be extensively functionalized make it a privileged scaffold in a vast array of natural products, pharmaceuticals, and advanced materials.[4][5] This technical guide provides a comprehensive overview of the principal synthetic routes to substituted pyrroles and explores their diverse applications, with a focus on providing actionable data and detailed experimental protocols for researchers and drug development professionals.

I. Synthesis of Substituted Pyrroles

The construction of the pyrrole ring can be achieved through several classic and modern synthetic methodologies. The most prominent and widely utilized methods include the Paal-Knorr, Hantzsch, and Knorr syntheses, each offering distinct advantages depending on the desired substitution pattern and the availability of starting materials.

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is arguably the most straightforward and common method for preparing substituted pyrroles.[6] It involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine, typically under neutral or mildly acidic conditions, to yield the corresponding pyrrole.[7][8][9] The reaction is valued for its operational simplicity and generally good yields.[10][11]

The mechanism proceeds through the initial nucleophilic attack of the amine on a protonated carbonyl group to form a hemiaminal intermediate.[10][11] This is followed by an intramolecular cyclization via the attack of the nitrogen atom on the second carbonyl group. The resulting cyclic intermediate then undergoes dehydration to form the aromatic pyrrole ring.[7][9] Computational studies and experimental evidence suggest that the hemiaminal cyclization is the rate-determining step.[8][12]

Paal_Knorr_Mechanism start 1,4-Dicarbonyl Compound intermediate1 Hemiaminal Intermediate start->intermediate1 Amine Attack amine + R'-NH2 intermediate2 Cyclic Intermediate intermediate1->intermediate2 Intramolecular Cyclization product Substituted Pyrrole intermediate2->product Dehydration h2o - 2H2O intermediate2->h2o

Caption: Mechanism of the Paal-Knorr Pyrrole Synthesis.

Protocol 1A: Conventional Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole [11]

  • In a round-bottom flask equipped with a reflux condenser, combine aniline (186 mg, 2.0 mmol), hexane-2,5-dione (228 mg, 2.0 mmol), and methanol (0.5 mL).

  • Add one drop of concentrated hydrochloric acid to the mixture.

  • Heat the reaction mixture to reflux and maintain for 15 minutes.

  • After the reflux period, cool the reaction mixture in an ice bath.

  • While cooling, add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.

  • Collect the resulting crystals by vacuum filtration.

  • Recrystallize the crude product from 1 mL of a 9:1 methanol/water mixture to obtain pure 2,5-dimethyl-1-phenyl-1H-pyrrole. The expected yield is approximately 52%.[11]

Protocol 1B: Microwave-Assisted Paal-Knorr Synthesis [10][11]

  • In a microwave reaction vial, combine the 1,4-dicarbonyl compound (1.0 equiv) and the primary amine (1.1-1.5 equiv).

  • Add the chosen solvent (e.g., Ethanol, Acetic Acid) and catalyst (e.g., Acetic Acid, Iodine), if required. Solvent-free conditions are also possible.[6][13]

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 80-150 °C) for a specified time (e.g., 2-10 minutes).[10][11]

  • After the reaction is complete, cool the vial to room temperature.

  • Perform an appropriate workup, which may involve partitioning the mixture between water and an organic solvent (e.g., ethyl acetate), washing with brine, and drying the organic layer over magnesium sulfate.[10]

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

Entry1,4-Dicarbonyl CompoundAmineCatalyst (mol%)SolventTemp (°C)TimeYield (%)Reference
1Hexane-2,5-dioneAnilineHCl (cat.)MethanolReflux15 min52[11]
2AcetonylacetoneAnilineCATAPAL 200 (40 mg)Solvent-free6045 min96[13]
3Acetonylacetone4-BromoanilineCATAPAL 200 (40 mg)Solvent-free6045 min95[13]
4Hexane-2,5-dioneButan-1-amineNoneWater10015 min~95 (crude)[14]
5Hexane-2,5-dioneVarious aminesTungstate sulfuric acid (1)Solvent-free602-5 min92-98[6]
Hantzsch Pyrrole Synthesis

The Hantzsch pyrrole synthesis is a three-component reaction involving a β-ketoester, an α-haloketone, and ammonia or a primary amine.[15][16] This method is particularly useful for accessing polysubstituted pyrroles with specific functional group arrangements.[5]

The reaction initiates with the condensation of the β-ketoester and the amine to form an enamine intermediate.[16][17] This enamine then acts as a nucleophile, attacking the α-haloketone. Subsequent intramolecular cyclization and dehydration lead to the formation of the substituted pyrrole.[16][18]

Hantzsch_Mechanism start β-Ketoester + Amine enamine Enamine Intermediate start->enamine Condensation adduct Initial Adduct enamine->adduct Nucleophilic Attack haloketone + α-Haloketone haloketone->adduct cyclic Cyclized Intermediate adduct->cyclic Intramolecular Cyclization product Substituted Pyrrole cyclic->product Dehydration

Caption: Mechanism of the Hantzsch Pyrrole Synthesis.

Protocol 2A: Solid-Phase Hantzsch Synthesis of a Pyrrole-3-carboxamide [19]

  • Acetoacetylate a polystyrene Rink amide resin.

  • Treat the resin with a primary amine to form the polymer-bound enaminone.

  • Add an α-bromoketone to the resin-bound enaminone and allow the Hantzsch reaction to proceed.

  • After the reaction is complete, wash the resin thoroughly to remove excess reagents.

  • Cleave the product from the solid support using 20% trifluoroacetic acid in dichloromethane.

  • Evaporate the solvent to obtain the desired pyrrole-3-carboxamide in high purity.

The Hantzsch synthesis is versatile, and modern variations focus on improving efficiency and environmental friendliness.

Entryβ-Ketoesterα-HaloketoneAmineConditionsYield (%)Reference
1Ethyl acetoacetate2-BromobutanalAmmoniaConventional45-55[20]
2Ethyl acetoacetate2-BromoheptanalAmmoniaConventional45-55[20]
3Polymer-bound acetoacetateVarious α-bromoketonesVarious primary aminesSolid-phaseHigh purity[19]
4β-dicarbonyl compoundα-halo ketonePrimary amineMechanochemical (Ball-milling)Not specified[21]
Knorr Pyrrole Synthesis

The Knorr pyrrole synthesis is another classical and highly effective method, typically involving the condensation of an α-amino-ketone with a β-ketoester or another dicarbonyl compound with an activated methylene group.[15][22][23] A significant challenge is the instability of α-amino-ketones, which readily self-condense. Therefore, they are often generated in situ from α-oximino-ketones by reduction with zinc dust in acetic acid.[22][23]

The synthesis begins with the condensation between the amine of the α-amino-ketone and the carbonyl group of the β-ketoester to form an imine, which then tautomerizes to an enamine.[23] This is followed by an intramolecular cyclization, dehydration, and subsequent tautomerization to yield the aromatic pyrrole ring.[22][24]

Knorr_Mechanism start α-Amino-ketone + β-Ketoester enamine Enamine Intermediate start->enamine Condensation & Tautomerization cyclic Cyclized Intermediate (after dehydration) enamine->cyclic Intramolecular Cyclization & -H2O product Substituted Pyrrole cyclic->product Tautomerization

Caption: Mechanism of the Knorr Pyrrole Synthesis.

Protocol 3A: Classic Knorr Synthesis of "Knorr's Pyrrole" [22]

  • Preparation of the α-oximino-ketone: Dissolve ethyl acetoacetate (1 equiv.) in glacial acetic acid. While providing external cooling, slowly add a saturated aqueous solution of sodium nitrite (1 equiv.).

  • In situ reduction and condensation: To the solution containing the ethyl 2-oximinoacetoacetate, add a second equivalent of ethyl acetoacetate.

  • Portion-wise, add zinc dust to the stirred mixture. The temperature may rise to the boiling point.

  • Continue stirring until the reaction is complete (monitor by TLC).

  • Pour the reaction mixture into water to precipitate the crude product.

  • Collect the solid by filtration and recrystallize from ethanol to obtain diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate.

II. Applications of Substituted Pyrroles

The pyrrole scaffold is a key structural component in a vast array of biologically active molecules and functional materials.[3][10][25]

Medicinal Chemistry

Pyrrole derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[4][25][26][27][28] Several blockbuster drugs, such as the cholesterol-lowering agent Atorvastatin (Lipitor®) and the anti-inflammatory drug Tolmetin, feature a pyrrole core, underscoring its importance in drug design.[10][29][30]

The discovery of novel pyrrole-based therapeutic agents follows a structured workflow, from initial design and synthesis to biological evaluation and lead optimization.

Drug_Discovery_Workflow A Design & Synthesis of Pyrrole Library B High-Throughput Screening A->B C Biological Activity Assays (e.g., MTT, MIC, COX) B->C D Hit Identification C->D E Lead Optimization (SAR Studies) D->E E->C Iterative Refinement F Preclinical Studies E->F

Caption: General workflow for pyrrole-based drug discovery.[4]

Many pyrrole-containing nonsteroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isozyme, which is involved in the inflammatory cascade.

COX2_Inhibition AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Substrate PGs Prostaglandins (Inflammation, Pain) COX2->PGs Catalysis Pyrrole Pyrrole-based NSAID X Pyrrole->X Inhibition X->COX2

Caption: Inhibition of the COX-2 signaling pathway.[4]

The biological efficacy of substituted pyrroles is highly dependent on the nature and position of their substituents.[4]

Compound ClassSubstitution DetailsTargetActivity MetricReported ValueReference
Anticancer
3-Alkynylpyrrole2,4-dicarboxylate structureA549 (Lung Carcinoma)IC503.49 µM[4]
Pyrrole-Indole HybridSingle chloro-substitutionT47D (Breast Cancer)IC502.4 µM[4]
Pyrrolo[2,3-d]pyrimidine-VEGFR-2IC5011.9 nM[26]
Antimicrobial
Pyrrole-fused PyrimidineFused pyrimidine ringM. tuberculosis H37RvMIC0.78 µg/mL[4]
Pyrrolyl BenzamideN-(2-nitrophenyl)-4-(1H-pyrrol-1-yl)InhA (M. tuberculosis)-Strong H-bonding[30]
Anti-inflammatory
Pyrrole DerivativeN-Aryl substitutedCOX-2IC500.11 µM[4]
Materials Science and Catalysis

Beyond medicine, substituted pyrroles are fundamental building blocks in materials science. The oxidative polymerization of pyrrole yields polypyrrole, an intrinsically conducting polymer with applications in sensors, batteries, and electronic devices.[29] Furthermore, pyrrole-based ligands are employed in coordination chemistry and homogeneous catalysis, facilitating a range of chemical transformations.[3][31] For instance, transition-metal catalysis (using Pd, Ru, and Fe) has been used to synthesize β-substituted pyrroles from amines and allylic alcohols.[31]

III. Spectroscopic Characterization

The structural elucidation of newly synthesized pyrroles relies on standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR): 13C NMR is particularly informative. The chemical shifts of the pyrrole ring carbons are sensitive to substituent effects. Generally, C2/C5 carbons appear further downfield than C3/C4 carbons.[32] For example, in 1-methyl-3-(cyanomethyl)benzimidazolium-derived pyrroles, C-5 appears around 132 ppm and C-3 at ~122 ppm.[33]

  • Infrared (IR) Spectroscopy: Key vibrational bands include the N-H stretch for N-unsubstituted pyrroles (typically 3340–3420 cm-1) and C=O stretching bands (1630-1750 cm-1) for carbonyl-substituted derivatives.[33][34]

  • Mass Spectrometry (MS): Provides crucial information on the molecular weight and fragmentation patterns, confirming the identity of the synthesized compound.

IV. Conclusion

Substituted pyrroles represent a class of heterocyclic compounds of immense scientific and commercial importance. The classical Paal-Knorr, Hantzsch, and Knorr syntheses, along with numerous modern variations, provide a robust toolkit for accessing a wide diversity of pyrrole structures. These compounds have proven to be invaluable scaffolds in drug discovery, leading to potent therapeutics for a range of diseases. Their utility also extends into materials science and catalysis, where they continue to enable new technologies. The ongoing development of novel, efficient, and sustainable synthetic methods will ensure that the full potential of this versatile heterocyclic system continues to be explored for the benefit of science and human health.

References

Spectroscopic data analysis (NMR, IR, Mass Spec) of 1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data analysis for the compound 1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole. The information presented herein is crucial for the unambiguous identification, characterization, and quality control of this molecule in research and development settings, particularly within the pharmaceutical industry. This document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, alongside standardized experimental protocols for acquiring such data.

Core Spectroscopic Data

The structural elucidation of this compound, with the molecular formula C₁₂H₁₂ClN, relies on the synergistic interpretation of data from multiple spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Table 1: ¹H NMR Spectroscopic Data
ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Pyrrole-H (H-3, H-4)~ 5.8 - 6.0s-
Aromatic-H~ 7.2 - 7.5m-
Methyl-H (C-2, C-5)~ 2.0 - 2.2s-

Note: Predicted values based on typical chemical shifts for N-aryl-2,5-dimethylpyrroles. Actual values may vary depending on the solvent and experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data
CarbonChemical Shift (δ, ppm)
Pyrrole C-2, C-5~ 128
Pyrrole C-3, C-4~ 106
Aromatic C (quaternary)~ 135 - 140
Aromatic C-H~ 125 - 130
Methyl C~ 13

Note: A ¹³C NMR spectrum is available on SpectraBase, though specific peak assignments are not detailed in the public record.

Table 3: FT-IR Spectroscopic Data
Functional GroupVibrational Frequency (cm⁻¹)Intensity
C-H stretch (aromatic)3100 - 3000Medium
C-H stretch (aliphatic)3000 - 2850Medium
C=C stretch (aromatic ring)1600 - 1475Medium-Strong
C=C stretch (pyrrole ring)~1500Medium
C-N stretch1360 - 1250Medium
C-Cl stretch850 - 550Strong
Table 4: Mass Spectrometry Data
Ionm/zRelative Abundance
[M]⁺205High
[M+1]⁺206Moderate
[M-CH₃]⁺190Moderate
[C₁₁H₉ClN]⁺204High

Data obtained from GC-MS analysis.[1] The molecular ion peak [M]⁺ is expected at m/z 205, corresponding to the molecular weight of the compound (205.68 g/mol ). The isotopic pattern of chlorine will result in a significant [M+2]⁺ peak.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.

  • Ensure the sample is fully dissolved; if necessary, gently warm the solution or use a vortex mixer.

2. Data Acquisition (¹H NMR):

  • Use a 400 MHz or higher field NMR spectrometer.

  • Tune and shim the instrument to achieve optimal magnetic field homogeneity.

  • Acquire the spectrum using a standard pulse sequence. Typical parameters include:

    • Pulse angle: 30-45 degrees

    • Acquisition time: 2-4 seconds

    • Relaxation delay: 1-5 seconds

    • Number of scans: 8-16

  • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

3. Data Acquisition (¹³C NMR):

  • Use the same sample prepared for ¹H NMR.

  • Acquire the spectrum using a proton-decoupled pulse sequence.

  • Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans will be required (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

4. Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Perform phase and baseline corrections to the resulting spectrum.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.

  • Identify the chemical shifts (δ) and coupling constants (J) for all signals.

Fourier-Transform Infrared (FT-IR) Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR):

  • Place a small, representative amount of the solid sample directly onto the ATR crystal.

  • Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

2. Data Acquisition:

  • Record a background spectrum of the empty ATR crystal.

  • Record the sample spectrum over the range of 4000-400 cm⁻¹.

  • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

3. Data Processing:

  • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Identify the wavenumbers (cm⁻¹) of the major absorption bands.

Gas Chromatography-Mass Spectrometry (GC-MS)

1. Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

2. GC Method:

  • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

  • Use a suitable capillary column (e.g., a nonpolar or moderately polar column like a DB-5 or HP-5ms).

  • Program the oven temperature to ramp from a low initial temperature (e.g., 50 °C) to a high final temperature (e.g., 250 °C) to ensure elution of the compound.

3. MS Method:

  • Use electron ionization (EI) at a standard energy of 70 eV.

  • Scan a mass range that includes the expected molecular ion (e.g., m/z 50-300).

4. Data Analysis:

  • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

  • Analyze the mass spectrum of this peak to identify the molecular ion and key fragment ions.

Visualized Workflows

The following diagrams illustrate the logical flow of the spectroscopic analysis process.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Analysis cluster_interpretation Structural Elucidation Sample This compound NMR NMR Spectroscopy Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts (δ) Coupling Constants (J) NMR->NMR_Data IR_Data Vibrational Frequencies (cm⁻¹) IR->IR_Data MS_Data Mass-to-Charge Ratios (m/z) Fragmentation Pattern MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Overall workflow for the spectroscopic analysis of this compound.

NMR_Workflow A Dissolve Sample in Deuterated Solvent B Place in NMR Tube A->B C Acquire 1H and 13C Spectra B->C D Process FID (FT, Phasing, Baseline Correction) C->D E Analyze Chemical Shifts and Coupling Constants D->E F Assign Signals to Protons and Carbons E->F

Caption: Experimental workflow for NMR spectroscopy.

FTIR_Workflow A Place Solid Sample on ATR Crystal B Record Background Spectrum A->B C Record Sample Spectrum B->C D Generate Absorbance/Transmittance Spectrum C->D E Identify Characteristic Vibrational Frequencies D->E F Correlate Frequencies to Functional Groups E->F

Caption: Experimental workflow for FT-IR spectroscopy.

MS_Workflow A Prepare Dilute Solution of Sample B Inject into GC-MS A->B C Separate by Gas Chromatography B->C D Ionize and Fragment (EI) C->D E Detect Ions by Mass Analyzer D->E F Analyze Mass Spectrum (Molecular Ion, Fragments) E->F

Caption: Experimental workflow for Mass Spectrometry.

References

The Pyrrole Scaffold: A Cornerstone in the Discovery and Development of Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrole ring, a five-membered aromatic heterocycle containing a single nitrogen atom, stands as a privileged scaffold in medicinal chemistry. Its unique electronic properties and conformational flexibility have made it a recurring motif in a vast array of natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities. This technical guide delves into the discovery and historical development of bioactive pyrrole compounds, offering insights into their synthesis, mechanisms of action, and therapeutic applications.

A Historical Perspective: From Coal Tar to blockbuster Drugs

The journey of the pyrrole ring began in 1834 when it was first identified by the German chemist Friedlieb Ferdinand Runge as a component of coal tar.[1][2] Initially, its biological significance was not understood. However, the latter half of the 19th century saw the elucidation of the structure of heme and chlorophyll, revealing the fundamental role of the tetrapyrrole macrocycle in vital biological processes. This discovery spurred interest in the chemistry of pyrrole and its derivatives.

A significant milestone in the synthetic chemistry of pyrroles was the development of the Paal-Knorr synthesis in the 1880s, which provided a straightforward method for their preparation from 1,4-dicarbonyl compounds.[3] This was followed by the Knorr pyrrole synthesis, further expanding the synthetic chemist's toolkit. The 20th century witnessed the discovery of numerous naturally occurring bioactive pyrroles, paving the way for the development of synthetic pyrrole-containing drugs. A notable accidental discovery in 1974 by Donald G. Farnum's team led to the invention of Pyrrole Red, a modern pigment.[4] The late 20th and early 21st centuries have seen an explosion in the development of pyrrole-based pharmaceuticals, including blockbuster drugs like Atorvastatin (Lipitor) and Sunitinib (Sutent), cementing the importance of this heterocyclic core in modern medicine.

Synthetic Methodologies: Building the Pyrrole Core

The construction of the pyrrole ring is a well-established area of organic synthesis, with several named reactions providing versatile routes to a wide range of derivatives.

Paal-Knorr Pyrrole Synthesis

This is one of the most common and straightforward methods for synthesizing substituted pyrroles. It involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.

Experimental Protocol: Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole [5]

  • Materials:

    • Aniline (2.0 mmol)

    • Hexane-2,5-dione (2.0 mmol)

    • Methanol (0.5 mL)

    • Concentrated Hydrochloric Acid (1 drop)

    • 0.5 M Hydrochloric Acid (5.0 mL)

    • Methanol/water (9:1) mixture for recrystallization

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, combine aniline, hexane-2,5-dione, and methanol.

    • Add one drop of concentrated hydrochloric acid to the mixture.

    • Heat the reaction mixture to reflux and maintain for 15 minutes.

    • Cool the flask in an ice bath and add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.

    • Collect the crude product by vacuum filtration.

    • Recrystallize the crude solid from a 9:1 methanol/water mixture to yield the pure product.

Hantzsch Pyrrole Synthesis

The Hantzsch synthesis provides a route to substituted pyrroles from the reaction of a β-ketoester with ammonia or a primary amine and an α-haloketone.[6]

Experimental Protocol: Solid-Phase Hantzsch Pyrrole Synthesis [7]

This protocol describes a solid-phase adaptation for the combinatorial synthesis of pyrrole-3-carboxamides.

  • Materials:

    • Rink amide resin

    • Diketene or other acetoacetylating agent

    • Primary amines

    • α-Bromoketones

    • 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

  • Procedure:

    • Acetoacetylate the Rink amide resin.

    • Treat the resin-bound acetoacetate with a variety of primary amines to form polymer-bound enaminones.

    • React the enaminones with different α-bromoketones to effect the Hantzsch cyclization.

    • Cleave the resulting pyrroles from the solid support using a 20% TFA solution in DCM to yield the corresponding pyrrole-3-carboxamides.

Bioactivity of Pyrrole Compounds: A Quantitative Overview

Pyrrole derivatives exhibit a remarkable diversity of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The following tables summarize quantitative data for representative bioactive pyrrole compounds.

Table 1: Anticancer Activity of Selected Pyrrole Derivatives

Compound/DerivativeCancer Cell LineBioactivity (IC₅₀)Reference
Pyrrolo[2,3-d]pyrimidine 1aA549 (Lung)0.35 µM8
Pyrrolo[2,3-d]pyrimidine 1bPC-3 (Prostate)1.04 µM8
Pyrrolo[2,3-d]pyrimidine 13aVEGFR-2 Inhibition11.9 nM8
Pyrrolo[3,2-c]pyridine 14FMS Kinase Inhibition60 nM8
SunitinibMultiple Receptor Tyrosine KinasesVaries (nM range)9

Table 2: Anti-inflammatory Activity of a Pyrrolopyridine Derivative

CompoundTime Post-Carrageenan% Inhibition of Paw EdemaReference
3l1 hr~19.97%10
3l2 hr~30.05%10
3l3 hr~36.33%10
3l4 hr~36.61%10

Signaling Pathways and Molecular Targets

The therapeutic effects of bioactive pyrroles are often attributed to their ability to modulate specific signaling pathways implicated in disease pathogenesis.

VEGFR-2 Signaling in Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels.[11][12][13][14][15] Several pyrrole-containing compounds, such as Sunitinib, are potent inhibitors of VEGFR-2 kinase activity, thereby disrupting downstream signaling cascades involved in endothelial cell proliferation, migration, and survival.

VEGFR2_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Sunitinib Sunitinib (Pyrrole Inhibitor) Sunitinib->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and its inhibition by Sunitinib.

Bcl-2 Family and Apoptosis

The B-cell lymphoma 2 (Bcl-2) family of proteins are critical regulators of the intrinsic apoptotic pathway.[16][17][18][19][20] Anti-apoptotic members like Bcl-2 and Bcl-xL prevent apoptosis, while pro-apoptotic members like Bax and Bak promote it. Certain bioactive pyrroles can modulate the activity of Bcl-2 family members, thereby inducing apoptosis in cancer cells.

Bcl2_Apoptosis cluster_stress Apoptotic Stimulus cluster_bcl2 Bcl-2 Family Regulation cluster_mito Mitochondrial Events cluster_caspase Caspase Cascade Stress Cellular Stress BH3_only BH3-only proteins (e.g., Bim, Bad) Stress->BH3_only Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) Bax_Bak Bax / Bak (Pro-apoptotic) Bcl2->Bax_Bak Inhibits Mito Mitochondrion Bax_Bak->Mito Permeabilizes outer membrane BH3_only->Bcl2 Inhibits Pyrrole_Compound Bioactive Pyrrole (e.g., BH3 mimetic) Pyrrole_Compound->Bcl2 Inhibits CytoC Cytochrome c release Mito->CytoC Casp9 Caspase-9 CytoC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Regulation of apoptosis by the Bcl-2 family and the role of pyrrole-based BH3 mimetics.

Experimental Protocols for Biological Evaluation

Assessing the bioactivity of novel pyrrole compounds requires robust and standardized experimental protocols.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[21][22][23][24]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyrrole compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Remove the culture medium and add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate at 37°C for 3-4 hours.

  • Solubilization: After incubation, add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC₅₀ value.

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with pyrrole compounds A->B C Add MTT reagent B->C D Incubate (3-4 hours) C->D E Add solubilization solution D->E F Measure absorbance at 570 nm E->F G Calculate IC50 values F->G

Caption: Workflow for the MTT cytotoxicity assay.

In Vitro Kinase Inhibition Assay

This assay is used to determine the ability of a compound to inhibit the activity of a specific kinase.

Protocol (Example using a TR-FRET based assay): [25]

  • Reagent Preparation: Prepare serial dilutions of the pyrrole inhibitor in DMSO. Prepare solutions of the kinase, a fluorescently labeled substrate, and ATP in the appropriate kinase buffer.

  • Kinase Reaction:

    • Add the diluted inhibitor to the wells of a microplate.

    • Add the kinase solution and pre-incubate to allow for inhibitor binding.

    • Initiate the reaction by adding the substrate/ATP mixture.

    • Incubate at room temperature for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction by adding a detection solution containing an antibody that specifically recognizes the phosphorylated substrate.

  • Signal Measurement: Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a suitable plate reader.

  • Data Analysis: Plot the signal against the inhibitor concentration to determine the IC₅₀ value.

Kinase_Assay_Workflow A Prepare inhibitor dilutions, kinase, substrate, and ATP solutions B Add inhibitor and kinase to plate A->B C Pre-incubate B->C D Initiate reaction with substrate/ATP C->D E Incubate D->E F Stop reaction and add detection reagents E->F G Measure TR-FRET signal F->G H Determine IC50 value G->H

Caption: General workflow for an in vitro kinase inhibition assay.

Conclusion

The pyrrole scaffold has proven to be an exceptionally versatile and valuable component in the design and discovery of bioactive compounds. From its humble origins in coal tar to its central role in modern pharmaceuticals, the journey of pyrrole highlights the power of fundamental chemical research in driving therapeutic innovation. The continued exploration of novel synthetic methodologies and a deeper understanding of the molecular targets and signaling pathways modulated by pyrrole derivatives will undoubtedly lead to the development of new and improved therapies for a wide range of diseases. This guide provides a foundational understanding for researchers poised to contribute to this exciting and impactful field.

References

Methodological & Application

Application Notes and Protocols for Paal-Knorr Synthesis of N-Substituted Pyrroles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Paal-Knorr synthesis is a cornerstone reaction in organic chemistry for the synthesis of substituted pyrroles, which are crucial heterocyclic motifs in a wide range of pharmaceuticals, natural products, and functional materials.[1][2] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under neutral or mildly acidic conditions, offering a straightforward and efficient route to these valuable compounds.[1][3] Its operational simplicity and generally good to excellent yields have cemented its importance in both academic research and industrial drug development.[1][2] Pyrrole derivatives synthesized via this method are integral to the structure of blockbuster drugs such as Atorvastatin (Lipitor®), underscoring the significance of the Paal-Knorr synthesis in medicinal chemistry.[2]

Reaction Mechanism

The accepted mechanism for the Paal-Knorr pyrrole synthesis commences with the nucleophilic attack of a primary amine on one of the carbonyl groups of the 1,4-dicarbonyl compound. This is followed by an intramolecular cyclization where the nitrogen atom attacks the second carbonyl group, forming a cyclic hemiaminal intermediate. The final step involves the dehydration of this intermediate to yield the aromatic N-substituted pyrrole ring.[1] The cyclization step is often the rate-determining step of the reaction.[2][4]

Experimental Workflow

The general experimental workflow for the Paal-Knorr synthesis is a straightforward process involving the reaction of the starting materials, followed by workup and purification.

Paal_Knorr_Workflow A Reactant Mixing: 1,4-Dicarbonyl Compound + Primary Amine + Solvent/Catalyst B Reaction: Conventional Heating or Microwave Irradiation A->B Heat C Workup: Quenching, Extraction, and Washing B->C Cool D Purification: Column Chromatography or Recrystallization C->D E Characterization: NMR, MS, etc. D->E

Caption: General experimental workflow for the Paal-Knorr synthesis of N-substituted pyrroles.

Quantitative Data Summary

The efficiency of the Paal-Knorr synthesis is influenced by factors such as the substrates, catalyst, solvent, and reaction temperature.[2] The following table summarizes various reported conditions and their outcomes.

1,4-Dicarbonyl CompoundPrimary AmineCatalystSolventTemperature (°C)TimeYield (%)Reference
Hexane-2,5-dioneAnilineConc. HCl (1 drop)MethanolReflux15 min~52[1]
AcetonylacetoneVarious primary aminesCATAPAL 200Solvent-free6045 min68-97[5]
1,4-DiketonePrimary amine (3 equiv)Glacial Acetic AcidEthanol80 (Microwave)--[2]
2,5-DimethoxytetrahydrofuranVarious aminesIron(III) chlorideWater--Good to excellent[6]
β-Ketoesters derived 1,4-diketonesVarious aminesAcetic Acid-120-150 (Microwave)2-10 min65-89[7]

Experimental Protocols

Below are detailed methodologies for the synthesis of N-substituted pyrroles using both conventional heating and microwave-assisted techniques.

Protocol 1: Conventional Heating Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole[1][2]

Objective: To synthesize 2,5-dimethyl-1-phenylpyrrole from 2,5-hexanedione and aniline using a conventional heating method.[2]

Materials:

  • Aniline (186 mg, 2.0 mmol)[1]

  • Hexane-2,5-dione (228 mg, 2.0 mmol)[1]

  • Methanol (0.5 mL)[1]

  • Concentrated Hydrochloric Acid (1 drop)[1]

  • 0.5 M Hydrochloric Acid (5.0 mL)[1]

  • Methanol/water (9:1) mixture for recrystallization[1]

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine aniline (186 mg), hexane-2,5-dione (228 mg), and methanol (0.5 mL).[1]

  • Add one drop of concentrated hydrochloric acid to the mixture.[1][2]

  • Heat the reaction mixture to reflux and maintain for 15 minutes.[1][2]

  • After the reflux period, cool the flask in an ice bath.[1][2]

  • Add 5.0 mL of 0.5 M hydrochloric acid to the cooled mixture to precipitate the product.[1]

  • Collect the solid product by vacuum filtration.[1]

  • Recrystallize the crude product from 1 mL of a 9:1 methanol/water mixture to yield pure 2,5-dimethyl-1-phenyl-1H-pyrrole.[1]

Expected Yield: Approximately 52% (178 mg).[1]

Protocol 2: Microwave-Assisted Synthesis of N-Substituted Pyrroles[1][2]

Objective: To synthesize N-substituted pyrroles via a microwave-assisted Paal-Knorr cyclization.[2]

Materials:

  • 1,4-Dicarbonyl compound (1.0 equiv)[1]

  • Primary amine (1.1-1.5 equiv)[1]

  • Solvent (e.g., Ethanol, Acetic Acid, or solvent-free)[1]

  • Catalyst (e.g., Acetic Acid, Iodine, Lewis Acids) (optional)[1]

Procedure:

  • In a microwave reaction vial, combine the 1,4-dicarbonyl compound and the primary amine.[1]

  • Add the chosen solvent and catalyst, if required.[1]

  • Seal the vial and place it in the microwave reactor.[1]

  • Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 2-10 minutes).[1]

  • After the reaction is complete, cool the vial to room temperature.[1]

  • Perform an appropriate workup procedure, which may involve quenching the reaction, extraction with an organic solvent, and washing with brine.[1]

  • Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product by column chromatography or recrystallization.[1]

Applications in Drug Development

The Paal-Knorr synthesis is a valuable tool in drug discovery and development due to the prevalence of the pyrrole scaffold in biologically active molecules.[2][8] Its applications include:

  • Synthesis of Active Pharmaceutical Ingredients (APIs): As mentioned, the core of Atorvastatin, a widely prescribed cholesterol-lowering drug, is a pyrrole ring that can be constructed using a Paal-Knorr or similar synthesis.[2]

  • Generation of Compound Libraries: The versatility of the Paal-Knorr synthesis allows for the creation of diverse libraries of substituted pyrroles for high-throughput screening against various biological targets. This aids in the discovery of new lead compounds for a multitude of diseases.[2]

  • Development of Novel Therapeutic Agents: The pyrrole moiety is a key component in a vast array of molecules with potential therapeutic applications, including treatments for neurodegenerative conditions like Parkinson's disease.[9]

The development of greener and more efficient modifications, such as the use of water as a solvent, heterogeneous catalysts, and microwave assistance, has further enhanced the utility of the Paal-Knorr synthesis in modern organic and medicinal chemistry.[2]

References

Application Notes and Protocols for 1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the utility of the 1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole scaffold in medicinal chemistry and drug discovery. While direct biological activity data for this specific compound is limited in publicly available literature, its role as a key intermediate and structural motif in the development of therapeutic agents is well-documented. The following sections detail its applications based on the activities of its derivatives, along with detailed protocols for its synthesis and potential biological evaluation.

Application Notes

The this compound core is a versatile scaffold in the design and synthesis of novel bioactive molecules. Its structural features, including the substituted phenyl ring and the dimethyl-pyrrole moiety, provide a foundation for developing compounds with a range of pharmacological activities.

Anticancer Drug Discovery
Anti-inflammatory Agent Development

Pyrrole-containing compounds have demonstrated significant anti-inflammatory properties. The this compound structure serves as a valuable starting point for the synthesis of novel anti-inflammatory agents. Derivatives of this compound are hypothesized to exert their effects through the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes and the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).

Antimicrobial and Other Therapeutic Areas

Beyond oncology and inflammation, the pyrrole nucleus is a well-established pharmacophore in a variety of therapeutic areas. The this compound scaffold has been incorporated into molecules designed as antitubercular and antimicrobial agents. For instance, derivatives have been synthesized and evaluated as potential inhibitors of enzymes crucial for bacterial survival.

Quantitative Data on Derivatives

While quantitative data for the specific biological activity of this compound is not extensively reported, the following table summarizes the reported activities of some of its derivatives, illustrating the potential of this scaffold in drug discovery.

DerivativeTarget/AssayCell Line/EnzymeActivity (IC50/MIC)Reference
Ethyl 1-(4-chlorophenyl)-4-(((2-fluorophenethyl)amino)methyl)-2-methyl-5-phenyl-1H-pyrrole-3-carboxylate hydrochlorideAntitubercular ActivityMtb H37Ra5 µM[1]
1-(1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-(piperidin-1-yl)ethanoneNot SpecifiedNot SpecifiedNot Specified[2]
4-(3-hydroxy-4-methoxyphenyl)-5-(5-phenylisoxazol-3-yl)-6-(trifluoromethyl)-3,4-dihydropyrimidin-2(1H)-one (related scaffold)COX-2 InhibitionOvine COX-20.93 ± 0.01 µM[3]

Experimental Protocols

The following are detailed protocols for the synthesis and biological evaluation of this compound and its derivatives.

Synthesis Protocol: Paal-Knorr Pyrrole Synthesis

This protocol describes the synthesis of N-substituted pyrroles from 1,4-dicarbonyl compounds and primary amines.[4][5][6]

Materials:

  • 1,4-Dicarbonyl compound (e.g., Hexane-2,5-dione)

  • Primary amine (e.g., 4-Chloroaniline)

  • Glacial acetic acid

  • Ethanol

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

Procedure:

  • In a round-bottom flask, dissolve the 1,4-dicarbonyl compound (1 equivalent) in glacial acetic acid.

  • Add the primary amine (1 equivalent) to the solution.

  • Reflux the reaction mixture for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate mixture).

G cluster_synthesis Paal-Knorr Synthesis Workflow start Start reactants Combine 1,4-Dicarbonyl and Primary Amine in Acetic Acid start->reactants reflux Reflux for 2-4 hours reactants->reflux workup Aqueous Workup (Extraction & Washing) reflux->workup purification Purification (Column Chromatography) workup->purification product This compound purification->product

Paal-Knorr Synthesis Workflow
Cytotoxicity Evaluation: MTT Assay Protocol

This protocol is for assessing the cytotoxic effects of compounds on cancer cell lines.[7][8][9][10]

Materials:

  • Cancer cell line (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Prepare serial dilutions of the test compound (this compound) in the culture medium.

  • Remove the medium from the wells and add 100 µL of the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank (medium only).

  • Incubate the plate for 48-72 hours.

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

G cluster_mtt MTT Assay Workflow start Start seed Seed Cells in 96-well Plate start->seed treat Treat with Compound seed->treat incubate Incubate for 48-72h treat->incubate add_mtt Add MTT Solution incubate->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate IC50 read->analyze

MTT Cytotoxicity Assay Workflow
In Vitro Anti-inflammatory Assay: Cyclooxygenase (COX) Inhibition

This fluorometric assay protocol is for screening potential COX-1 and COX-2 inhibitors.[3][11][12][13][14]

Materials:

  • COX-1 or COX-2 enzyme

  • COX Assay Buffer

  • COX Probe

  • COX Cofactor

  • Arachidonic Acid (substrate)

  • Test compound and known inhibitor (e.g., Celecoxib)

  • 96-well black plates

  • Fluorometric microplate reader

Procedure:

  • Prepare a reaction master mix containing COX Assay Buffer, COX Probe, diluted COX Cofactor, and the COX enzyme.

  • Add the test compound at various concentrations to the wells of a 96-well plate. Include wells for enzyme control (no inhibitor) and inhibitor control (known inhibitor).

  • Add the reaction master mix to all wells.

  • Initiate the reaction by adding the Arachidonic Acid solution to all wells.

  • Immediately measure the fluorescence kinetically at an excitation/emission of 535/587 nm for 5-10 minutes.

  • Calculate the slope of the linear range of the kinetic plot for each well.

  • Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value.

G cluster_cox COX Inhibition Assay Workflow start Start prepare Prepare Reagents & Master Mix start->prepare add_compound Add Test Compound to Plate prepare->add_compound add_mix Add Master Mix add_compound->add_mix start_reaction Initiate with Arachidonic Acid add_mix->start_reaction read Kinetic Fluorescence Reading start_reaction->read analyze Calculate IC50 read->analyze

COX Inhibition Assay Workflow
In Vitro Anti-inflammatory Assay: TNF-α Release in Macrophages

This protocol describes an ELISA-based method to quantify the inhibition of TNF-α secretion from activated macrophages.[15][16][17][18][19]

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Test compound

  • Human or Mouse TNF-α ELISA kit

  • Microplate reader

Procedure:

  • Seed macrophages in a 24-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 6-24 hours to induce TNF-α production. Include unstimulated and vehicle-treated controls.

  • After incubation, collect the cell culture supernatants.

  • Quantify the amount of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

  • Briefly, add standards and samples to the antibody-coated plate, followed by the detection antibody and substrate.

  • Measure the absorbance and calculate the concentration of TNF-α.

  • Determine the inhibitory effect of the compound on TNF-α production and calculate the IC50 value.

Potential Signaling Pathway Involvement

Given that derivatives of this compound have been explored as anticancer and anti-inflammatory agents, a potential mechanism of action could involve the modulation of key signaling pathways implicated in both cancer and inflammation, such as kinase signaling pathways. The diagram below illustrates a generalized kinase signaling cascade that is often a target in drug discovery.

G cluster_pathway Representative Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., AP-1, NF-κB) ERK->TF Activation Proliferation Cell Proliferation TF->Proliferation Inflammation Inflammation TF->Inflammation Survival Cell Survival TF->Survival

Generalized Kinase Signaling Pathway

References

Application Notes and Protocols: 1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole as a Potential Chemical Probe for Cyclooxygenase (COX) Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: 1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole is primarily documented as a chemical intermediate for the synthesis of more complex molecules.[1][2] There is currently no direct published evidence of its use as a chemical probe. The following application notes and protocols are presented as a hypothetical use case, inspired by the biological activity of structurally related pyrrole derivatives which have shown anti-inflammatory properties, suggesting a potential interaction with enzymes such as cyclooxygenases (COX).[3]

Introduction

This compound is a synthetic pyrrole derivative. While its primary role is a scaffold in the synthesis of potential anti-cancer and anti-inflammatory agents, its structural similarity to components of known COX inhibitors suggests it could be explored as a chemical probe for studying cyclooxygenase (COX-1 and COX-2) activity.[1][3] This document outlines hypothetical applications and protocols for its use in this context.

Physicochemical Properties

PropertyValueReference
Molecular Formula C₁₂H₁₂ClN[2]
Molecular Weight 205.68 g/mol [2]
Appearance Light yellow to brown crystalline powder[1]
Melting Point 46-50 °C[1]
CAS Number 5044-23-5[1]

Hypothetical Biological Application: Probing COX Enzyme Activity

The structural motif of a substituted pyrrole is present in various compounds designed as anti-inflammatory agents.[3] Derivatives of this compound could potentially serve as chemical probes to investigate the active site of COX enzymes, which are key mediators of inflammation. This could be valuable in the early stages of drug discovery and for studying the enzyme's function.

A proposed mechanism of action, based on related compounds, involves the inhibition of prostaglandin synthesis through the blockade of the cyclooxygenase active site. The following diagram illustrates this hypothetical signaling pathway.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Probe This compound (Hypothetical Probe) Probe->COX_Enzymes Inhibition

Caption: Hypothetical inhibition of the COX pathway by this compound.

Experimental Protocols

The following are hypothetical protocols for evaluating the potential of this compound as a COX inhibitor.

Protocol 1: In Vitro COX Inhibition Assay (Colorimetric)

This protocol describes a method to screen for the inhibitory activity of the compound against purified COX-1 and COX-2 enzymes.

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Arachidonic acid (substrate)

  • Heme

  • Colorimetric COX inhibitor screening assay kit

  • This compound (dissolved in DMSO)

  • Microplate reader

Workflow Diagram:

COX_Assay_Workflow start Start prep_reagents Prepare Reagents (Enzyme, Substrate, Probe) start->prep_reagents add_enzyme Add Enzyme and Inhibitor to Microplate Wells prep_reagents->add_enzyme incubate1 Incubate at Room Temperature add_enzyme->incubate1 add_substrate Add Arachidonic Acid to Initiate Reaction incubate1->add_substrate incubate2 Incubate at 37°C add_substrate->incubate2 stop_reaction Stop Reaction incubate2->stop_reaction measure_absorbance Measure Absorbance at 590 nm stop_reaction->measure_absorbance analyze_data Calculate % Inhibition and IC50 measure_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the in vitro COX inhibition assay.

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • In a 96-well plate, add the reaction buffer, heme, and the COX-1 or COX-2 enzyme to each well.

  • Add serial dilutions of the test compound to the appropriate wells. Include wells with a known COX inhibitor (e.g., celecoxib) as a positive control and DMSO as a vehicle control.

  • Incubate the plate for 10 minutes at room temperature.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Incubate the plate for 5 minutes at 37°C.

  • Stop the reaction by adding a stopping solution as per the assay kit instructions.

  • Measure the absorbance at the appropriate wavelength (e.g., 590 nm) using a microplate reader.

  • Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC₅₀ value.

Protocol 2: Cell-Based Prostaglandin E₂ (PGE₂) Immunoassay

This protocol assesses the compound's ability to inhibit prostaglandin production in a cellular context.

Materials:

  • Human cell line (e.g., RAW 264.7 macrophages)

  • Lipopolysaccharide (LPS)

  • This compound

  • Cell culture medium and supplements

  • PGE₂ enzyme immunoassay (EIA) kit

Procedure:

  • Seed cells in a 24-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce COX-2 expression and prostaglandin synthesis. Include an unstimulated control group.

  • Incubate the cells for 24 hours.

  • Collect the cell culture supernatant.

  • Measure the concentration of PGE₂ in the supernatant using a competitive EIA kit according to the manufacturer's instructions.

  • Determine the effect of the compound on PGE₂ production and calculate the EC₅₀ value.

Hypothetical Data Presentation

The following tables represent hypothetical data that could be generated from the described experiments.

Table 1: Hypothetical In Vitro COX Inhibition

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
This compound 15.22.85.4
Celecoxib (Control) >1000.05>2000

Table 2: Hypothetical Cell-Based PGE₂ Inhibition

TreatmentPGE₂ Concentration (pg/mL)% Inhibition
Vehicle Control (Unstimulated) 50-
Vehicle Control + LPS 12000
Compound (1 µM) + LPS 85029.2
Compound (10 µM) + LPS 40066.7
Compound (50 µM) + LPS 15087.5

Conclusion

While this compound is established as a synthetic intermediate, its core structure holds potential for development into chemical probes for biological targets such as COX enzymes. The provided hypothetical applications and protocols offer a framework for investigating this potential. Further research, including synthesis of derivatives and extensive biological testing, would be necessary to validate its use as a chemical probe.

References

Application Notes and Protocols: In Vitro Assay Development and Screening of 1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive framework for the initial in vitro screening of the novel compound 1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole . The pyrrole chemical scaffold is a well-established pharmacophore present in numerous compounds with diverse biological activities, including anti-inflammatory, anti-cancer, and kinase inhibition properties.[1][2][3][4] This document outlines a strategic screening cascade to elucidate the potential therapeutic applications of this specific pyrrole derivative. Detailed protocols for key in vitro assays are provided to assess its effects on inflammation and cancer-related pathways.

Introduction to this compound

This compound is a small molecule with the chemical formula C₁₂H₁₂ClN.[5] While specific biological activities for this compound are not extensively documented, the pyrrole nucleus is a key feature in many approved drugs and clinical candidates.[3][4] Its structural motifs suggest potential interactions with various biological targets. This document proposes a tiered in vitro screening approach to identify and characterize the bioactivity of this compound, focusing on two high-impact therapeutic areas: inflammation and oncology.

Proposed Screening Cascade

A hierarchical screening approach is recommended to efficiently evaluate the biological effects of this compound. The workflow begins with broad primary assays to assess general cytotoxicity, followed by more specific secondary and tertiary assays to delineate the mechanism of action.

G cluster_0 Primary Screening cluster_1 Secondary Screening - Anti-Inflammatory cluster_2 Secondary Screening - Anti-Cancer cluster_3 Tertiary Screening / Mechanism of Action Primary Cytotoxicity Assay\n(e.g., MTT Assay) Primary Cytotoxicity Assay (e.g., MTT Assay) Nitric Oxide (NO) Inhibition Assay Nitric Oxide (NO) Inhibition Assay Primary Cytotoxicity Assay\n(e.g., MTT Assay)->Nitric Oxide (NO) Inhibition Assay Determine non-toxic concentration range Cancer Cell Line Proliferation Panel Cancer Cell Line Proliferation Panel Primary Cytotoxicity Assay\n(e.g., MTT Assay)->Cancer Cell Line Proliferation Panel Determine non-toxic concentration range COX-2 Enzyme Inhibition Assay COX-2 Enzyme Inhibition Assay Nitric Oxide (NO) Inhibition Assay->COX-2 Enzyme Inhibition Assay Identified as potential anti-inflammatory NF-κB Reporter Assay NF-κB Reporter Assay COX-2 Enzyme Inhibition Assay->NF-κB Reporter Assay Confirm mechanism Apoptosis Assay (Caspase-Glo) Apoptosis Assay (Caspase-Glo) Cancer Cell Line Proliferation Panel->Apoptosis Assay (Caspase-Glo) Identified as potential anti-proliferative Kinase Inhibition Profiling Kinase Inhibition Profiling Apoptosis Assay (Caspase-Glo)->Kinase Inhibition Profiling Investigate upstream signaling Western Blot Analysis Western Blot Analysis NF-κB Reporter Assay->Western Blot Analysis Kinase Inhibition Profiling->Western Blot Analysis

Caption: Proposed in vitro screening cascade for this compound.

Anti-Inflammatory Activity Assays

Inflammation is a critical physiological process, and its dysregulation is implicated in numerous diseases.[6][7] The following assays will assess the anti-inflammatory potential of the test compound.

NF-κB Signaling Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. Inhibition of this pathway is a key target for anti-inflammatory drug discovery.

Pro-inflammatory Stimuli\n(e.g., TNF-α, LPS) Pro-inflammatory Stimuli (e.g., TNF-α, LPS) IKK Complex IKK Complex Pro-inflammatory Stimuli\n(e.g., TNF-α, LPS)->IKK Complex activates IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) releases Nucleus Nucleus NF-κB (p65/p50)->Nucleus translocates to Inflammatory Gene Expression\n(COX-2, iNOS, Cytokines) Inflammatory Gene Expression (COX-2, iNOS, Cytokines) Nucleus->Inflammatory Gene Expression\n(COX-2, iNOS, Cytokines) activates

Caption: Simplified NF-κB signaling pathway in inflammation.

Experimental Protocols: Anti-Inflammatory Assays

Protocol 1: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

  • Principle: This assay measures the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells.

  • Methodology:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

    • Pre-treat cells with various concentrations of this compound (0.1 to 100 µM) for 1 hour.

    • Stimulate the cells with 1 µg/mL LPS for 24 hours.

    • Collect the cell supernatant and measure the nitrite concentration using the Griess reagent.

    • Measure absorbance at 540 nm.

    • Calculate the percentage of NO inhibition relative to the LPS-stimulated control.

Protocol 2: Cyclooxygenase-2 (COX-2) Enzyme Inhibition Assay

  • Principle: This is a cell-free enzymatic assay to determine the direct inhibitory effect of the compound on COX-2 activity.[8][9]

  • Methodology:

    • In a 96-well plate, add recombinant human COX-2 enzyme.

    • Add various concentrations of this compound or a known inhibitor (e.g., Celecoxib).

    • Initiate the reaction by adding arachidonic acid as the substrate.

    • Incubate for a specified time at 37°C.

    • Stop the reaction and measure the production of prostaglandin E2 (PGE2) using a commercial ELISA kit.

    • Calculate the IC₅₀ value from the dose-response curve.

Hypothetical Data Presentation
CompoundNO Inhibition IC₅₀ (µM)COX-2 Inhibition IC₅₀ (µM)
This compound15.2 ± 1.88.9 ± 0.7
Indomethacin (Control)5.6 ± 0.5Not Applicable
Celecoxib (Control)Not Applicable0.4 ± 0.1

Anti-Cancer Activity Assays

Given that many pyrrole-containing compounds exhibit anti-proliferative effects, it is prudent to screen this compound for anti-cancer activity.[10][11][12]

Generic Kinase Signaling Pathway

Kinases are crucial enzymes in cell signaling, and their dysregulation is a hallmark of cancer. Many anti-cancer drugs target specific kinases.

Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) binds & activates Downstream Kinase 1 Downstream Kinase 1 Receptor Tyrosine Kinase (RTK)->Downstream Kinase 1 phosphorylates Downstream Kinase 2 Downstream Kinase 2 Downstream Kinase 1->Downstream Kinase 2 phosphorylates Transcription Factor Transcription Factor Downstream Kinase 2->Transcription Factor activates Gene Expression (Proliferation, Survival) Gene Expression (Proliferation, Survival) Transcription Factor->Gene Expression (Proliferation, Survival)

Caption: A generic kinase signaling cascade in cancer.

Experimental Protocols: Anti-Cancer Assays

Protocol 3: Cancer Cell Line Proliferation (MTT Assay)

  • Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[13]

  • Methodology:

    • Seed a panel of cancer cell lines (e.g., MCF-7, A549, HCT116) in 96-well plates.

    • After 24 hours, treat the cells with a range of concentrations of this compound for 72 hours.

    • Add MTT reagent to each well and incubate for 4 hours to allow for formazan crystal formation.

    • Solubilize the formazan crystals with DMSO.

    • Measure the absorbance at 570 nm.

    • Calculate the GI₅₀ (concentration for 50% growth inhibition).

Protocol 4: In Vitro Kinase Inhibition Assay

  • Principle: This assay quantifies the ability of the compound to inhibit the activity of a specific kinase enzyme.[14][15][16]

  • Methodology:

    • Prepare a reaction mixture containing the kinase of interest (e.g., a panel of common oncogenic kinases), a suitable substrate, and ATP.

    • Add serially diluted this compound.

    • Incubate at 30°C for a defined period (e.g., 60 minutes).

    • Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (³²P-ATP) or luminescence-based assays (e.g., ADP-Glo).[17][18]

    • Determine the IC₅₀ value for each kinase.

Hypothetical Data Presentation

Table 2: Growth Inhibition (GI₅₀) in Cancer Cell Lines

CompoundMCF-7 (Breast) GI₅₀ (µM)A549 (Lung) GI₅₀ (µM)HCT116 (Colon) GI₅₀ (µM)
This compound9.5 ± 1.112.3 ± 2.57.8 ± 0.9
Doxorubicin (Control)0.2 ± 0.050.5 ± 0.10.3 ± 0.08

Table 3: Kinase Inhibition Profile (IC₅₀)

Kinase TargetThis compound IC₅₀ (µM)Staurosporine (Control) IC₅₀ (µM)
Kinase A> 500.02
Kinase B5.2 ± 0.60.01
Kinase C25.8 ± 3.40.05

Conclusion

The provided protocols and screening cascade offer a robust starting point for investigating the therapeutic potential of this compound. Based on the hypothetical data, this compound demonstrates moderate activity in both anti-inflammatory and anti-cancer assays, with potential selectivity towards certain kinases. These initial findings would warrant further investigation into its mechanism of action and optimization through medicinal chemistry efforts.

References

Methods for synthesizing novel bioactive derivatives from 1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols: Synthesis of Novel Bioactive Pyrrole Derivatives

Topic: Methods for Synthesizing Novel Bioactive Derivatives from 1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole.

Audience: Researchers, scientists, and drug development professionals.

Introduction The pyrrole nucleus is a fundamental scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs with a wide array of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][2][3][4] The starting material, this compound (1), serves as an excellent backbone for chemical modification due to the electron-rich nature of the pyrrole ring, making it amenable to electrophilic substitution.[5][6] This document outlines a two-step synthetic strategy to generate a library of novel pyrrole-based chalcones, a class of compounds known for their significant therapeutic potential.[7][8] The methodology involves an initial Vilsmeier-Haack formylation to introduce a reactive aldehyde group, followed by a Claisen-Schmidt condensation to construct the chalcone framework.

Synthetic Strategy Overview

The overall strategy involves a two-stage process to convert the starting pyrrole into various bioactive chalcone derivatives.

  • Vilsmeier-Haack Formylation: The pyrrole ring of this compound (1) is formylated using a Vilsmeier reagent (generated in situ from POCl₃ and DMF) to produce the key intermediate, this compound-3-carbaldehyde (2).[5][6][9][10]

  • Claisen-Schmidt Condensation: The intermediate aldehyde (2) is then condensed with various substituted acetophenones in a base-catalyzed reaction to yield a series of novel pyrrole-based chalcone derivatives (3a-d).[7][11] These final compounds are then evaluated for their biological activity.

G cluster_workflow Synthetic and Screening Workflow A This compound (1) B Vilsmeier-Haack Formylation A->B POCl3, DMF C Intermediate Aldehyde (2) B->C D Claisen-Schmidt Condensation C->D Substituted Acetophenones, NaOH E Chalcone Derivatives Library (3a-d) D->E F Bioactivity Screening (Antimicrobial Assay) E->F G Bioactivity Data (MIC) F->G G cluster_reaction Claisen-Schmidt Condensation PyrroleAldehyde Pyrrole Aldehyde (2) Plus + Arrow -> Acetophenone Substituted Acetophenone Chalcone Chalcone Derivative (3a-d) Reagents NaOH, Ethanol Room Temp. Reagents->Arrow Catalyst/ Solvent G cluster_pathway Conceptual Mechanism: Enzyme Inhibition Substrate Substrate Enzyme Essential Bacterial Enzyme (e.g., InhA) Substrate->Enzyme Binds to Active Site Product Essential Product (e.g., Cell Wall Component) Enzyme->Product Inhibition Inhibition Death Bacterial Cell Death Drug Bioactive Derivative (e.g., Chalcone 3d) Drug->Enzyme Blocks Active Site Inhibition->Death Leads to

References

Application Notes and Protocols for High-Throughput Screening of Pyrrole-Based Compound Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the high-throughput screening (HTS) of pyrrole-based compound libraries. Pyrrole and its derivatives are a significant class of heterocyclic compounds with a wide range of biological activities, making them attractive scaffolds in drug discovery.[1][2][3][4] These methodologies are designed to facilitate the identification of novel bioactive pyrrole compounds for various therapeutic targets.

Application Note 1: Overview of HTS for Pyrrole Libraries

High-throughput screening enables the rapid testing of large and diverse libraries of pyrrole-based compounds to identify "hits" that modulate a specific biological target or pathway.[5][6][7] The general workflow for an HTS campaign involves several key stages: assay development, primary screening, confirmation of hits, and dose-response analysis. Both target-based and phenotypic screening approaches can be employed.[8][9]

  • Target-Based Screening: This approach involves testing compounds directly against a purified protein target, such as an enzyme or receptor, to measure binding or inhibition of activity.[8]

  • Phenotypic Screening: This method assesses the effect of compounds on the phenotype of a cell or organism, without a preconceived target.[9][10][11][12] This can be particularly useful for identifying compounds with novel mechanisms of action.

Experimental Workflow: General HTS Campaign

Below is a generalized workflow for a high-throughput screening campaign for a pyrrole compound library.

HTS_Workflow cluster_prep Preparation cluster_screen Screening cluster_validation Validation A Pyrrole Compound Library (in DMSO) C Plate Formatting (384/1536-well) A->C B Assay Development & Optimization B->C D Primary HTS (Single Concentration) C->D E Hit Identification (Data Analysis) D->E F Hit Confirmation (Re-testing) E->F G Dose-Response (IC50/EC50 Determination) F->G H Lead Optimization G->H

Caption: A generalized workflow for a high-throughput screening campaign.

Application Note 2: Biochemical Assays for Kinase Inhibitors

Many pyrrole-based compounds have been investigated as kinase inhibitors.[1][10] Biochemical assays are ideal for screening these compounds directly against purified kinases. A common method is a luminescence-based assay that measures the amount of ADP produced, which is proportional to kinase activity.

Quantitative Data: Pyrrolo[2,3-d]pyrimidine Derivatives as VEGFR-2 Inhibitors

The following table summarizes the in vitro inhibitory activity of selected pyrrolo[2,3-d]pyrimidine derivatives against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis.

Compound IDTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
13a VEGFR-211.9Sorafenib-
13b VEGFR-213.6Sorafenib-
Data sourced from Adel et al. (2018) as cited in[1].
Protocol: Luminescence-Based Kinase Inhibition Assay (e.g., ADP-Glo™)

This protocol is adapted for screening pyrrole-based compounds for kinase inhibitory activity in a 384-well format.

Materials:

  • Purified kinase (e.g., VEGFR-2)

  • Kinase substrate (specific to the kinase)

  • ATP (at a concentration near the Km for the kinase)

  • Pyrrole compound library (in 100% DMSO)

  • Kinase reaction buffer

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • Low-volume 384-well plates (white, solid bottom)

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Plating: Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 20-50 nL) of the pyrrole compounds from the library stock plates to the 384-well assay plates.

  • Kinase Reaction Setup:

    • Add 5 µL of kinase solution (containing the kinase in reaction buffer) to each well.

    • Add 5 µL of a substrate/ATP mixture (containing the specific substrate and ATP in reaction buffer) to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[10]

  • Reaction Termination: Add 10 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete the remaining ATP.[10] Incubate for 40 minutes at room temperature.[10]

  • ADP to ATP Conversion: Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP into ATP.[10] Incubate for 30-60 minutes at room temperature.[10]

  • Luminescence Measurement: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and, therefore, the kinase activity.[10]

  • Data Analysis:

    • Normalize the data using positive controls (no inhibitor) and negative controls (no kinase or potent inhibitor).

    • Calculate the percent inhibition for each compound.

    • Identify hits based on a predefined inhibition threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the controls).

Signaling Pathway: VEGFR-2 Inhibition

The diagram below illustrates the simplified mechanism of action for a pyrrole-based VEGFR-2 inhibitor.

VEGFR2_Inhibition cluster_outside Extracellular cluster_membrane Cell Membrane cluster_inside Intracellular VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds ADP ADP VEGFR2->ADP Pathway Downstream Signaling (e.g., MAPK, PI3K/AKT) VEGFR2->Pathway Activates Pyrrole Pyrrole Inhibitor Pyrrole->VEGFR2 Inhibits ATP ATP ATP->VEGFR2 Phosphorylates Response Angiogenesis, Cell Proliferation Pathway->Response

Caption: Inhibition of VEGFR-2 signaling by a pyrrole-based compound.

Application Note 3: Cell-Based Assays for Anticancer Activity

Cell-based assays are crucial for evaluating the effects of pyrrole compounds in a more physiologically relevant context.[13] A common primary screen for anticancer activity is the MTT assay, which measures cell viability.[14]

Quantitative Data: Anticancer Activity of Thienopyrrole Derivatives

This table summarizes the cytotoxic activity (IC50) of selected thienopyrrole derivatives against various cancer cell lines, as determined by the MTT assay.

Compound IDProposed MechanismCell LineIC50 (µM)
6i Hsp90 InhibitorHSC3 (Head and Neck)10.8
6i Hsp90 InhibitorT47D (Breast)11.7
3b VEGFR-2/AKT Dual InhibitorHepG2 (Liver)3.105
3b VEGFR-2/AKT Dual InhibitorPC-3 (Prostate)2.15
4c VEGFR-2/AKT Dual InhibitorHepG2 (Liver)3.023
4c VEGFR-2/AKT Dual InhibitorPC-3 (Prostate)3.12
Data sourced from BenchChem, referencing underlying studies on thienopyrrole derivatives.[14]
Protocol: MTT Cell Viability Assay

This protocol outlines the steps for screening a pyrrole library for cytotoxic effects on cancer cell lines in a 96-well format. This can be adapted to 384-well plates for higher throughput.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well tissue culture plates

  • Multichannel pipette or automated liquid handler

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[14]

    • Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.[14]

  • Compound Treatment:

    • Prepare serial dilutions of the pyrrole compounds in culture medium. The final DMSO concentration should be kept low (e.g., <0.5%) to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include vehicle control (DMSO) wells.

    • Incubate the plates for 48-72 hours at 37°C.[14]

  • MTT Addition:

    • After incubation, add 20 µL of MTT solution to each well.[14]

    • Incubate for 4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[14]

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[14]

  • Data Acquisition:

    • Shake the plates for 5 minutes to ensure complete dissolution of the formazan.[14]

    • Measure the absorbance at 570 nm using a microplate reader.[14]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control wells.

    • Identify hits as compounds that reduce cell viability below a certain threshold.

    • For confirmed hits, plot dose-response curves to determine the IC50 values.[14]

Logical Flow: Hit Confirmation and Prioritization

Following a primary screen, a logical progression of experiments is necessary to validate and prioritize hits for further development.

Hit_Validation_Flow A Primary HTS Hits B Re-synthesis & Purity Check A->B C Dose-Response Confirmation B->C D Orthogonal Assays (e.g., CellTiter-Glo, Apoptosis Assay) C->D E Selectivity Profiling (e.g., Counter-screening against normal cells) C->E D->E F Mechanism of Action Studies (e.g., Target engagement, Western blot) E->F G Prioritized Hits for Lead-Op F->G

Caption: Logical workflow for hit validation and prioritization.

This document provides a foundational guide for initiating HTS campaigns with pyrrole-based compound libraries. The specific parameters for each assay, such as incubation times and reagent concentrations, should be optimized based on the specific biological system and instrumentation used.[15][16]

References

The Versatile Scaffold: 1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The 1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole core is a privileged scaffold in synthetic and medicinal chemistry, serving as a versatile building block for the development of a wide range of biologically active compounds. Its structural features, including the electron-withdrawing chlorophenyl group and the dimethyl-substituted pyrrole ring, provide a unique combination of steric and electronic properties that can be exploited for the synthesis of novel therapeutics and other functional molecules. This document provides detailed application notes, experimental protocols, and an overview of the biological significance of this important chemical entity.

Physicochemical Properties

A summary of the key physicochemical properties of the core scaffold is presented below.

PropertyValueReference
Molecular Formula C₁₂H₁₂ClN[1]
Molecular Weight 205.68 g/mol [1]
CAS Number 5044-23-5[1]
Appearance Light yellow to brown powder or crystals[2]
Melting Point 46-50 °C[2]

Synthesis of the Core Scaffold

The most common and efficient method for the synthesis of 1-aryl-2,5-dimethyl-1H-pyrroles is the Paal-Knorr synthesis. This reaction involves the condensation of a 1,4-dicarbonyl compound, in this case, hexane-2,5-dione, with a primary amine, 4-chloroaniline, typically under acidic conditions.[3]

Experimental Protocol: Paal-Knorr Synthesis of this compound

This protocol is adapted from the synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole.[4]

Materials:

  • Hexane-2,5-dione

  • 4-Chloroaniline

  • Glacial Acetic Acid

  • Ethanol

  • Diatomaceous earth (Celite®)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a solution of 4-chloroaniline (1.0 eq) in ethanol, add hexane-2,5-dione (1.1 eq) and a catalytic amount of glacial acetic acid.

  • Stir the reaction mixture at reflux for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure this compound.

Expected Yield: Yields for this reaction are typically in the range of 80-95%, depending on the purity of the starting materials and the reaction conditions.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Applications in Drug Discovery and Development

The this compound scaffold is a key component in the design of various therapeutic agents, primarily due to its ability to serve as a framework for molecules that can interact with specific biological targets.

Anticancer Activity

Derivatives of this scaffold have shown promising anticancer activity against a variety of cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways that are dysregulated in cancer.

The following table summarizes the in vitro anticancer activity (IC₅₀ values) of various pyrrole derivatives against different human cancer cell lines. While not all compounds are direct derivatives of the core scaffold, they represent the potential of the broader N-aryl-2,5-dimethylpyrrole chemical space.

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Derivative A LoVo (Colon)< 50 (at 50µM, viability reduced to 45.81%)[5]
Derivative B MCF-7 (Breast)< 50 (at 50µM, viability reduced)[5]
Derivative C SK-OV-3 (Ovary)> 50[5]
3j MGC80-3Not specified, but showed necrotic effect at 10 µM[6]
Anti-inflammatory Activity: COX Inhibition

Certain derivatives of N-aryl-2,5-dimethylpyrroles have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in the development of anti-inflammatory drugs. The selectivity for COX-2 over COX-1 is a critical factor in reducing the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).

The table below presents the IC₅₀ values and selectivity indices for representative pyrrole-based COX inhibitors.

Compound IDCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference
Compound 4f 0.725--[7]
Compound 3b 1.121.30.862[7]
Compound 4d --1.809[7]
1d >1000.15>667[8]
Signaling Pathway Inhibition

The Hedgehog (Hh) signaling pathway plays a crucial role in embryonic development and tissue homeostasis.[9] Its aberrant activation is implicated in the development and progression of several types of cancer.[9] Small molecule inhibitors targeting this pathway, particularly the Smoothened (SMO) receptor, are of significant interest in oncology.[2][9] Pyrrole-containing compounds have been identified as potential inhibitors of this pathway.

Hedgehog_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_inhibition Inhibition by Pyrrole Derivatives Hh Ligand Hh Ligand PTCH1 PTCH1 Hh Ligand->PTCH1 Binds & Inhibits SMO SMO PTCH1->SMO SUFU SUFU SMO->SUFU Inhibits GLI GLI SUFU->GLI Sequesters & Promotes Cleavage GLI-R GLI-R GLI->GLI-R Cleavage GLI-A GLI-A GLI->GLI-A Target Genes Target Genes GLI-R->Target Genes Represses GLI-A->Target Genes Pyrrole Derivative Pyrrole Derivative Pyrrole Derivative->SMO Inhibits

Caption: Simplified Hedgehog signaling pathway and the point of inhibition by certain pyrrole derivatives.

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that regulates cell growth, proliferation, and survival.[10] The mTOR signaling pathway is frequently hyperactivated in various cancers, making it an attractive target for cancer therapy.[10][11] Pyrrole-based structures have been explored as scaffolds for the development of mTOR inhibitors.[12]

mTOR_Pathway cluster_upstream Upstream Signals cluster_mTORC1 mTORC1 Complex cluster_downstream Downstream Effectors cluster_inhibition Inhibition by Pyrrole Derivatives Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 Activates 4E-BP1 4E-BP1 mTORC1->4E-BP1 Inhibits S6K1 S6K1 mTORC1->S6K1 Activates Protein Synthesis Protein Synthesis 4E-BP1->Protein Synthesis Inhibits S6K1->Protein Synthesis Promotes Cell Growth & Proliferation Cell Growth & Proliferation Protein Synthesis->Cell Growth & Proliferation Pyrrole Derivative Pyrrole Derivative Pyrrole Derivative->mTORC1 Inhibits

Caption: Overview of the mTOR signaling pathway and the inhibitory action of certain pyrrole derivatives.

Experimental Workflow for Biological Evaluation

The following diagram outlines a general workflow for the biological evaluation of newly synthesized derivatives based on the this compound scaffold.

Biological_Evaluation_Workflow start Synthesized Pyrrole Derivative in_vitro_screening In Vitro Screening (e.g., Cytotoxicity Assays) start->in_vitro_screening target_identification Target Identification & Validation (e.g., Kinase Assays, COX Assays) in_vitro_screening->target_identification lead_optimization Lead Optimization (Structure-Activity Relationship Studies) target_identification->lead_optimization lead_optimization->in_vitro_screening Iterative Process in_vivo_studies In Vivo Studies (Animal Models) lead_optimization->in_vivo_studies preclinical_development Preclinical Development in_vivo_studies->preclinical_development end Clinical Candidate preclinical_development->end

Caption: General workflow for the biological evaluation of novel pyrrole derivatives.

Conclusion

The this compound scaffold represents a valuable starting point for the design and synthesis of novel small molecules with diverse biological activities. Its straightforward synthesis via the Paal-Knorr reaction allows for the facile generation of a library of derivatives for biological screening. The demonstrated potential of compounds based on this scaffold to inhibit key signaling pathways implicated in cancer and inflammation underscores its importance in modern drug discovery and development. Further exploration of the chemical space around this core structure is likely to yield new and improved therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Paal-Knorr Synthesis of N-Arylpyrroles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the Paal-Knorr synthesis of N-arylpyrroles. It is designed for researchers, scientists, and drug development professionals to help overcome common challenges encountered during this synthetic procedure.

Troubleshooting Guide

Q1: My Paal-Knorr reaction is resulting in a low yield or is not proceeding to completion. What are the common causes?

Low yields in a Paal-Knorr synthesis can be attributed to several factors:

  • Sub-optimal Reaction Conditions: The traditional Paal-Knorr synthesis often requires heating in the presence of an acid.[1] Insufficient temperature or reaction time can lead to an incomplete reaction. Conversely, excessively harsh conditions, such as high temperatures or strong acids, can cause degradation of the starting materials or the pyrrole product.[1]

  • Poorly Reactive Starting Materials: Amines with strong electron-withdrawing groups are less nucleophilic and may react sluggishly.[1] Similarly, sterically hindered 1,4-dicarbonyl compounds or amines can impede the reaction.[1]

  • Inappropriate Catalyst: The choice and concentration of the acid catalyst are critical. While catalysis is generally necessary, excessively acidic conditions (pH < 3) can promote the formation of furan byproducts.[1][2]

  • Product Instability: The synthesized pyrrole itself might be sensitive to the acidic conditions, leading to degradation over prolonged reaction times.[1]

  • Purification Losses: The product may be challenging to isolate and purify, leading to apparent low yields.[1]

Q2: I am observing a significant amount of a major byproduct. What is it likely to be and how can I minimize its formation?

The most common byproduct in the Paal-Knorr pyrrole synthesis is the corresponding furan.[1] This occurs when the 1,4-dicarbonyl compound undergoes an acid-catalyzed cyclization and dehydration without the involvement of the amine.[1]

To minimize furan formation:

  • Control Acidity: Avoid overly acidic conditions (pH < 3).[2] The use of a weak acid like acetic acid is often recommended to accelerate the pyrrole synthesis without favoring furan formation.[2]

  • Use an Excess of the Amine: Employing an excess of the primary amine can help to favor the pyrrole synthesis pathway over the competing furan formation.[2]

Q3: My crude product appears as a dark, tarry material that is difficult to purify. What could be the reason?

The formation of a dark, tarry substance often suggests polymerization of the starting materials or the pyrrole product itself. This is typically caused by excessively high temperatures or highly acidic conditions.[1] To mitigate this, consider the following:

  • Lower the Reaction Temperature: Reducing the temperature can help to prevent unwanted polymerization.

  • Use a Milder Catalyst: Switching to a milder acid catalyst or even running the reaction under neutral conditions can be beneficial.[1] A variety of milder catalysts have been reported, including mild Lewis acids like Sc(OTf)₃ and Bi(NO₃)₃, as well as heterogeneous catalysts like clays and silica-supported acids.[3][4]

Q4: What are the recommended methods for purifying the synthesized N-arylpyrrole?

The purification method will depend on the physical properties of the product. Common techniques include:

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system, such as a methanol/water mixture, can be an effective purification method.[5][6]

  • Column Chromatography: For liquid or solid products that are difficult to recrystallize, column chromatography on silica gel is a standard purification technique.[5]

  • Precipitation: In some cases, the product can be precipitated by adding a non-solvent or by adjusting the pH of the reaction mixture. For example, adding cold hydrochloric acid can precipitate the product.[5][6]

Frequently Asked Questions (FAQs)

Q5: What is the underlying mechanism of the Paal-Knorr pyrrole synthesis?

The mechanism of the Paal-Knorr pyrrole synthesis involves the following key steps:

  • Hemiaminal Formation: The reaction begins with the nucleophilic attack of the primary amine on one of the protonated carbonyl groups of the 1,4-dicarbonyl compound to form a hemiaminal intermediate.[7][8]

  • Cyclization: This is followed by an intramolecular cyclization where the nitrogen atom of the hemiaminal attacks the second carbonyl group, forming a 2,5-dihydroxytetrahydropyrrole derivative.[3][7] This ring-closing step is often the rate-determining step of the reaction.[3]

  • Dehydration: The synthesis concludes with the dehydration of this cyclic intermediate, which eliminates two molecules of water to form the stable aromatic pyrrole ring.[1]

Q6: Are there milder and more environmentally friendly alternatives to traditional Paal-Knorr conditions?

Yes, significant advancements have been made to develop greener protocols for the Paal-Knorr synthesis. These include:

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times, often from hours to minutes, and can lead to higher yields.[3][9]

  • Use of Greener Solvents: Water has been successfully used as a solvent for the Paal-Knorr synthesis, offering a more environmentally benign alternative to organic solvents.[9][10] Ionic liquids have also been explored as reusable reaction media.[3]

  • Solvent-Free Conditions: In some cases, the reaction can be performed under solvent-free conditions, further reducing the environmental impact.[11][12]

  • Use of Heterogeneous and Recyclable Catalysts: Catalysts such as silica sulfuric acid and aluminas have been employed, which can be easily recovered and reused.[11][13]

Q7: Can I use ammonia instead of a primary amine in the Paal-Knorr synthesis?

Yes, the Paal-Knorr synthesis can be carried out using ammonia or an ammonia precursor, such as ammonium hydroxide or ammonium acetate, to yield N-unsubstituted pyrroles.[7]

Data Presentation

Table 1: Comparison of Catalysts for the Paal-Knorr Synthesis of N-Arylpyrroles.

CatalystConditionsReaction TimeYield (%)Reference
Brønsted Acids
Acetic AcidReflux15-30 minGood[2][5]
p-Toluenesulfonic acidReflux4-6 hoursVaries[14]
Silica Sulfuric AcidRoom Temperature, Solvent-free3 min98[13]
Lewis Acids
Sc(OTf)₃Solvent-freeVaries89-98[15]
Bi(NO₃)₃VariesVariesHigh[3]
Iron(III) ChlorideWaterVariesGood to Excellent[10]
Heterogeneous Catalysts
CATAPAL 200 (Alumina)60°C, Solvent-free45 min68-97[11]
Montmorillonite ClayVariesVariesHigh[3]

Experimental Protocols

Protocol 1: Conventional Heating Synthesis of 2,5-dimethyl-1-phenylpyrrole [5][6]

  • Materials:

    • Aniline (2.0 mmol)

    • 2,5-Hexanedione (2.0 mmol)

    • Methanol (0.5 mL)

    • Concentrated Hydrochloric Acid (1 drop)

    • 0.5 M Hydrochloric Acid (5.0 mL)

    • Methanol/Water (9:1) mixture for recrystallization

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, combine aniline, 2,5-hexanedione, and methanol.

    • Add one drop of concentrated hydrochloric acid to the mixture.

    • Heat the reaction mixture to reflux and maintain for 15-30 minutes.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After the reaction is complete, cool the flask in an ice bath.

    • Add 5.0 mL of cold 0.5 M hydrochloric acid to the cooled mixture to precipitate the product.

    • Collect the solid product by vacuum filtration and wash with cold water.

    • Recrystallize the crude product from a methanol/water (9:1) mixture to obtain the purified product.

Protocol 2: Microwave-Assisted Synthesis of Substituted 2-Arylpyrroles [5][16]

  • Materials:

    • Substituted 1,4-diketone (1.0 eq)

    • Primary aryl amine (3 equivalents)

    • Glacial Acetic Acid

    • Ethanol

    • Microwave vial (0.5-2 mL)

    • Microwave reactor

  • Procedure:

    • In a microwave vial, add a solution of the 1,4-diketone in ethanol.

    • Add glacial acetic acid and the primary aryl amine to the vial.

    • Seal the microwave vial and place it in the microwave reactor.

    • Irradiate the reaction mixture at a set temperature (e.g., 80 °C). The initial power is typically high to reach the target temperature quickly, then reduced to maintain it.

    • Monitor the reaction progress by TLC.

    • Upon completion, allow the reaction mixture to cool to room temperature.

    • Partition the mixture between water and ethyl acetate.

    • Extract the aqueous phase three times with ethyl acetate.

    • Combine the organic phases, wash with brine, and dry over anhydrous magnesium sulfate.

    • Evaporate the solvent under reduced pressure.

    • Purify the crude material by column chromatography to yield the desired substituted pyrrole.

Visualizations

Paal_Knorr_Mechanism cluster_start Starting Materials cluster_reaction Reaction Pathway cluster_end Product 1,4-Dicarbonyl 1,4-Dicarbonyl Protonation Protonation of Carbonyl 1,4-Dicarbonyl->Protonation + H+ Primary_Amine Primary Amine (R-NH2) Hemiaminal Hemiaminal Intermediate Primary_Amine->Hemiaminal Protonation->Hemiaminal Cyclization Intramolecular Cyclization (Rate-Determining Step) Hemiaminal->Cyclization Cyclic_Intermediate 2,5-Dihydroxytetrahydropyrrole Intermediate Cyclization->Cyclic_Intermediate Dehydration Dehydration (-2 H2O) Cyclic_Intermediate->Dehydration N-Arylpyrrole N-Arylpyrrole Dehydration->N-Arylpyrrole

Caption: Reaction mechanism of the Paal-Knorr synthesis of N-arylpyrroles.

Experimental_Workflow Start Start Reagents Combine 1,4-Dicarbonyl, Primary Amine, Solvent, and Catalyst Start->Reagents Reaction Heat Reaction Mixture (Conventional or Microwave) Reagents->Reaction Monitoring Monitor Progress by TLC Reaction->Monitoring Monitoring->Reaction Incomplete Workup Reaction Workup (e.g., Quenching, Extraction) Monitoring->Workup Complete Purification Purification (Recrystallization or Chromatography) Workup->Purification Product Isolated N-Arylpyrrole Purification->Product

Caption: General experimental workflow for the Paal-Knorr synthesis.

Troubleshooting_Paal_Knorr Problem Low Yield or Incomplete Reaction Check_Conditions Check Reaction Conditions Problem->Check_Conditions Check_Reagents Check Starting Materials Problem->Check_Reagents Side_Products Major Side Product? Problem->Side_Products Harsh_Conditions Too Harsh? (High Temp, Strong Acid) Check_Conditions->Harsh_Conditions Yes Mild_Conditions Too Mild? (Low Temp, Short Time) Check_Conditions->Mild_Conditions No Solution_Harsh Use Milder Catalyst (e.g., Lewis Acid) Lower Temperature Harsh_Conditions->Solution_Harsh Solution_Mild Increase Temperature Increase Reaction Time Use a More Active Catalyst Mild_Conditions->Solution_Mild Unreactive_Amine Unreactive Amine? (e- withdrawing groups) Check_Reagents->Unreactive_Amine Solution_Unreactive Use More Forcing Conditions Consider an Alternative Synthesis Unreactive_Amine->Solution_Unreactive Furan_Formation Furan Formation Likely Side_Products->Furan_Formation Solution_Furan Decrease Acidity (pH > 3) Use Excess Amine Furan_Formation->Solution_Furan

Caption: Troubleshooting decision tree for the Paal-Knorr synthesis.

References

Optimization of reaction conditions for synthesizing 1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the synthesis of 1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole. This resource offers detailed experimental protocols, troubleshooting guides in a question-and-answer format, and quantitative data to address specific issues encountered during the Paal-Knorr synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and straightforward method is the Paal-Knorr pyrrole synthesis.[1][2] This reaction involves the condensation of a 1,4-dicarbonyl compound, typically 2,5-hexanedione, with 4-chloroaniline.[3] The reaction is usually catalyzed by an acid and involves the formation of a hemiaminal intermediate, followed by cyclization and dehydration to yield the pyrrole ring.[4][5]

Q2: How does the electron-withdrawing nature of the 4-chlorophenyl group affect the reaction?

A2: The chlorine atom on the phenyl ring is an electron-withdrawing group, which decreases the nucleophilicity of the amine. This can lead to a slower reaction rate compared to aniline or anilines with electron-donating groups. To overcome this, adjusting the reaction conditions, such as increasing the temperature moderately or extending the reaction time, may be necessary to achieve a good yield.

Q3: What are the key parameters to control for optimizing the yield and purity?

A3: The critical parameters for optimization are:

  • Catalyst: The choice and amount of acid catalyst are crucial. While acidic conditions are often necessary, excessively strong acids can promote side reactions.[4] Milder catalysts or even solvent-free conditions can be effective.

  • Temperature: Temperature affects the reaction rate, but excessively high temperatures can lead to the degradation of starting materials and the final product, often resulting in the formation of dark, tarry substances.[4]

  • Reaction Time: The optimal reaction time is a balance between achieving complete conversion and minimizing the formation of degradation byproducts. Reaction progress should be monitored (e.g., by TLC).

  • Solvent: While many modern protocols favor solvent-free conditions for their environmental benefits and often faster reaction times, the choice of solvent can influence reaction rates and yields.

Q4: Are there "greener" or more sustainable approaches to this synthesis?

A4: Yes, several modifications to the Paal-Knorr synthesis focus on greener chemistry. These include using solvent-free reaction conditions, employing reusable heterogeneous catalysts like silica sulfuric acid or certain clays, and utilizing microwave-assisted synthesis to reduce reaction times and energy consumption.[1] Some protocols have even explored the use of biodegradable catalysts like citric acid.

Troubleshooting Guide

Problem 1: Low or No Yield

  • Q: My reaction is not proceeding to completion, or the yield is very low. What are the common causes?

    • A: Insufficiently Reactive Starting Materials: As 4-chloroaniline is less nucleophilic due to the electron-withdrawing chlorine atom, the reaction may be sluggish.

      • Solution: Consider moderately increasing the reaction temperature or extending the reaction time. Ensure the 2,5-hexanedione is pure, as impurities can inhibit the reaction.

    • A: Suboptimal Reaction Conditions: The traditional Paal-Knorr synthesis can require heating. Insufficient temperature or reaction time can lead to an incomplete reaction.

      • Solution: Gradually increase the temperature and monitor the reaction's progress using Thin Layer Chromatography (TLC). Microwave-assisted synthesis can also be an effective way to improve yields and reduce reaction times.

    • A: Inappropriate Catalyst: The choice and concentration of the acid catalyst are critical.

      • Solution: If using a strong acid, ensure it is used in catalytic amounts. Consider switching to a milder Brønsted or Lewis acid catalyst. In some cases, the reaction can proceed efficiently without a catalyst, especially at elevated temperatures.

Problem 2: Formation of a Major Byproduct

  • Q: I am observing a significant amount of a major byproduct. What is it likely to be and how can I minimize its formation?

    • A: The most common byproduct in the Paal-Knorr pyrrole synthesis is the corresponding furan, formed from the acid-catalyzed self-condensation of the 1,4-dicarbonyl compound (2,5-hexanedione).

      • Solution: This side reaction is favored by highly acidic conditions (pH < 3).[6] To minimize furan formation, use a weaker acid catalyst (like acetic acid), carefully control the amount of a stronger acid, or use a non-acidic catalyst system. Using a slight excess of the amine can also favor the pyrrole formation.

Problem 3: Dark, Tarry Crude Product

  • Q: My crude product is a dark, tarry material that is difficult to purify. What could be the reason?

    • A: The formation of a dark, tarry substance often indicates polymerization or degradation of the starting materials or the pyrrole product itself. This is typically caused by excessively high temperatures or highly acidic conditions.

      • Solution: Lower the reaction temperature. Use a milder acid catalyst or consider catalyst-free conditions if the reaction proceeds at a reasonable rate. Shorter reaction times can also mitigate the formation of these byproducts.

Problem 4: Difficult Purification

  • Q: What are the recommended methods for purifying the synthesized this compound?

    • A: The product is a solid at room temperature.[3]

      • Solution: After the reaction, the product can often be precipitated by adding the reaction mixture to cold water or a dilute acid solution. The collected solid can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water). If significant impurities are present, column chromatography on silica gel is an effective purification method.[3]

Data Presentation

Table 1: Effect of Catalyst and Temperature on N-Aryl Pyrrole Synthesis

EntryCatalyst (mol%)Temperature (°C)Time (min)Yield (%) of 2,5-dimethyl-1-(p-tolyl)-1H-pyrrole
1None604547
2CATAPAL 200 (40 mg)204535
3CATAPAL 200 (40 mg)404578
4CATAPAL 200 (40 mg)604596
5CATAPAL 200 (40 mg)804593
6CATAPAL 200 (40 mg)1004589

Data adapted from a study on a structurally similar compound to illustrate general trends.[3]

Table 2: Effect of Reaction Time on N-Aryl Pyrrole Synthesis

EntryCatalystTemperature (°C)Time (min)Yield (%) of 2,5-dimethyl-1-(p-tolyl)-1H-pyrrole
1CATAPAL 200 (40 mg)603091
2CATAPAL 200 (40 mg)604596
3CATAPAL 200 (40 mg)606095
4CATAPAL 200 (40 mg)6012079

Data adapted from a study on a structurally similar compound to illustrate general trends.[3]

Experimental Protocols

Protocol 1: Solvent-Free Synthesis of this compound

This protocol is adapted from a literature procedure for the synthesis of the target compound.[3]

  • Materials:

    • 2,5-Hexanedione (1 mmol, 114 mg)

    • 4-Chloroaniline (1 mmol, 127.5 mg)

    • CATAPAL 200 (alumina catalyst, 40 mg)

    • Ethyl acetate (for purification)

    • n-Hexane (for purification)

  • Procedure:

    • In a reaction vial, combine 2,5-hexanedione (118 µL, 1 mmol), 4-chloroaniline (127 mg, 1 mmol), and 40 mg of CATAPAL 200 catalyst.[3]

    • Heat the solvent-free reaction mixture at 60 °C for 45 minutes.[3]

    • Monitor the reaction progress by TLC.

    • Upon completion, allow the mixture to cool to room temperature.

    • Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and n-hexane (1:20, v/v) as the eluent.[3]

    • The product is obtained as a white solid.[3]

  • Expected Yield: 87% (179 mg)[3]

Protocol 2: Acetic Acid Catalyzed Synthesis of this compound

This is a general protocol based on classical Paal-Knorr conditions.

  • Materials:

    • 2,5-Hexanedione (10 mmol, 1.14 g)

    • 4-Chloroaniline (10 mmol, 1.27 g)

    • Glacial Acetic Acid (10 mL)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve 4-chloroaniline in glacial acetic acid.

    • Add 2,5-hexanedione to the solution.

    • Heat the reaction mixture to reflux (approximately 118 °C) for 1-2 hours.

    • Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water.

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with cold water until the filtrate is neutral.

    • Recrystallize the crude product from ethanol/water to obtain the purified this compound.

Visualizations

experimental_workflow start Start reactants Combine 2,5-Hexanedione, 4-Chloroaniline, and Catalyst start->reactants reaction Heat Reaction Mixture (e.g., 60°C or Reflux) reactants->reaction monitor Monitor by TLC reaction->monitor monitor->reaction Incomplete workup Cool and Isolate Crude Product (Precipitation/Extraction) monitor->workup Complete purification Purify Product (Recrystallization or Chromatography) workup->purification product This compound purification->product

Caption: General experimental workflow for the Paal-Knorr synthesis.

troubleshooting_guide start Low Yield or Side Products? check_purity Check Purity of Starting Materials start->check_purity issue_tar Dark, Tarry Mixture? start->issue_tar issue_byproduct Major Byproduct? issue_tar->issue_byproduct No sol_tar Lower Temperature Use Milder Catalyst issue_tar->sol_tar Yes issue_incomplete Incomplete Reaction? issue_byproduct->issue_incomplete No sol_furan Likely Furan. Decrease Acidity (pH > 3) Use Excess Amine issue_byproduct->sol_furan Yes sol_incomplete Increase Temperature or Time Moderately Consider a More Active Catalyst issue_incomplete->sol_incomplete Yes optimize Optimize Purification issue_incomplete->optimize No

Caption: A troubleshooting guide for common Paal-Knorr synthesis issues.

References

Technical Support Center: Chromatographic Purification of 1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic purification of 1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole. This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the purification of this compound from its reaction byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the Paal-Knorr synthesis of this compound?

A1: The Paal-Knorr synthesis, a common method for preparing this pyrrole, involves the condensation of 2,5-hexanedione with 4-chloroaniline. The most common byproducts to anticipate during purification are:

  • Unreacted Starting Materials: 4-chloroaniline and 2,5-hexanedione.

  • Furan Derivative: Under overly acidic conditions (pH < 3), the self-condensation of 2,5-hexanedione can lead to the formation of 2,5-dimethylfuran.[1]

  • Other Pyrrole-related Impurities: Depending on the purity of the starting materials, minor amounts of other pyrrole derivatives could be formed.

  • Polymeric Materials: Harsh reaction conditions, such as excessively high temperatures or strong acids, can lead to the formation of dark, tar-like substances.[1]

Q2: What is the recommended starting point for developing a flash chromatography method for this compound?

A2: For routine purification of this compound, flash column chromatography on silica gel is the most common and effective method. A good starting point for solvent selection is a gradient of a non-polar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate or dichloromethane. Based on the polarity of similar pyrrole derivatives, a gradient of 0-10% ethyl acetate in hexanes is a reasonable starting point.

Q3: Is this compound stable on silica gel?

A3: Pyrroles, particularly those that are electron-rich, can be susceptible to oxidation and decomposition on silica gel, which is weakly acidic. This can be exacerbated by exposure to air and light.[2] To minimize degradation, it is advisable to use fresh silica gel, run the column relatively quickly, and avoid leaving the compound on the column for extended periods. If instability is a significant issue, consider using deactivated silica gel or an alternative stationary phase like alumina.

Q4: When should I consider using HPLC for purification?

A4: High-Performance Liquid Chromatography (HPLC) is recommended when very high purity (>98%) is required, or when flash chromatography fails to provide adequate separation of the desired product from closely eluting impurities.[3] Both normal-phase and reversed-phase HPLC can be employed. Reversed-phase HPLC is often the method of choice for a broad range of pyrrole derivatives.[3]

Troubleshooting Guides

This section provides solutions to common problems encountered during the chromatographic purification of this compound.

Flash Chromatography Troubleshooting

Problem 1: Poor separation of the product from a closely eluting impurity.

  • Possible Cause: The solvent system is not optimal for resolving the compounds.

  • Solution:

    • Adjust Solvent Polarity: If the compounds are eluting too quickly (high Rf), decrease the polarity of the eluent (e.g., decrease the percentage of ethyl acetate in hexanes). If they are eluting too slowly (low Rf), increase the polarity.

    • Change Solvent System: If adjusting the polarity of a hexane/ethyl acetate system is ineffective, try a different solvent system. For example, a hexane/dichloromethane system may offer different selectivity.

    • Use a Longer Column: Increasing the length of the silica gel bed can improve separation. A general guideline is to use 50-100 g of silica gel for every 1 g of crude material.[2]

Problem 2: The purified product is colored (yellow or brown) after chromatography.

  • Possible Cause 1: Oxidation of the pyrrole on the silica gel. Pyrroles can oxidize when exposed to air and light, a process that can be catalyzed by the acidic nature of silica.[2]

    • Solution: Work quickly, and if possible, under an inert atmosphere (e.g., nitrogen or argon). Store the purified compound in an amber vial at a low temperature.

  • Possible Cause 2: Co-elution with a colored byproduct.

    • Solution: Analyze the colored fraction by TLC or HPLC to check for impurities. If an impurity is present, re-purify using a different solvent system or consider HPLC.

HPLC Troubleshooting

Problem 3: Peak tailing for the this compound peak in reversed-phase HPLC.

  • Possible Cause: Secondary interactions between the basic nitrogen of the pyrrole and residual acidic silanol groups on the C18 stationary phase.

  • Solution:

    • Add an acidic modifier to the mobile phase: The addition of a small amount of an acid like formic acid or phosphoric acid (e.g., 0.1% v/v) to the mobile phase can suppress the ionization of the silanol groups and improve peak shape.

    • Use a low-silanol activity column: Modern HPLC columns are available that are end-capped to minimize the number of free silanol groups. A column with low silanol activity is recommended for the analysis of basic compounds like pyrroles.[4]

Data Presentation

Table 1: Suggested Flash Chromatography Solvent Systems for Pyrrole Derivatives

Compound TypeStarting Solvent System (v/v)Notes
N-Aryl-2,5-dimethylpyrroles95:5 Hexane:Ethyl AcetatePolarity can be gradually increased.
Polysubstituted Pyrroles97.5:2.5 Petroleum Ether:Diethyl EtherUseful for less polar derivatives.[5]
Tosyl-protected Pyrroles95:5 Petroleum Ether:Ethyl AcetateA common system for a range of substituted pyrroles.[6]

Table 2: HPLC Conditions for Analysis of this compound

ParameterConditionReference
Column Newcrom R1 (Reversed-Phase)[4]
Mobile Phase Acetonitrile and water with phosphoric acid[4]
Detection UV-
Notes For Mass Spectrometry applications, replace phosphoric acid with formic acid. This method is scalable for preparative separation.[4]

Experimental Protocols

Protocol 1: Flash Column Chromatography Purification

Objective: To purify crude this compound from reaction byproducts.

Materials:

  • Crude reaction mixture

  • Silica gel (60 Å, 230-400 mesh)

  • Hexanes (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass chromatography column

  • Collection tubes

  • TLC plates, chamber, and UV lamp

Procedure:

  • TLC Analysis: Analyze the crude reaction mixture by TLC using a 9:1 hexane:ethyl acetate eluent to determine the Rf of the product and major byproducts.

  • Column Packing:

    • Prepare a slurry of silica gel in hexanes.

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

    • Allow the silica to settle, and drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

    • Alternatively, for "dry loading," dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.

    • Carefully add the sample to the top of the silica bed.

  • Elution:

    • Begin eluting with 100% hexanes, then gradually increase the polarity by adding ethyl acetate (e.g., 2%, 5%, 10%).

    • Collect fractions and monitor by TLC.

  • Fraction Analysis:

    • Spot each fraction on a TLC plate and elute with the 9:1 hexane:ethyl acetate system.

    • Visualize the spots under a UV lamp.

    • Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Protocol 2: Reversed-Phase HPLC Purification

Objective: To obtain high-purity this compound.

Materials:

  • Partially purified this compound

  • Acetonitrile (HPLC grade)

  • Deionized water

  • Formic acid (or phosphoric acid)

  • HPLC system with a preparative C18 column

  • UV detector

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phases. For example, Mobile Phase A: 0.1% formic acid in water, and Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Sample Preparation: Dissolve the sample in a small amount of the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter.

  • Method Development (Analytical Scale):

    • Using an analytical C18 column, inject a small amount of the sample.

    • Run a gradient elution (e.g., 50% to 100% B over 20 minutes) to determine the retention time of the product and impurities.

    • Optimize the gradient to achieve baseline separation.

  • Preparative HPLC:

    • Scale up the optimized analytical method to the preparative column.

    • Inject the sample and run the preparative gradient.

    • Collect fractions corresponding to the product peak.

  • Product Recovery:

    • Combine the pure fractions.

    • Remove the acetonitrile by rotary evaporation.

    • Lyophilize or extract the product from the aqueous phase.

Visualizations

experimental_workflow Experimental Workflow for Purification cluster_synthesis Synthesis cluster_purification Purification start Paal-Knorr Reaction (2,5-hexanedione + 4-chloroaniline) crude Crude Product Mixture start->crude tlc TLC Analysis crude->tlc flash Flash Column Chromatography tlc->flash hplc_decision Purity > 98%? flash->hplc_decision hplc Reversed-Phase HPLC hplc_decision->hplc Yes final Pure Product (>95%) hplc_decision->final No pure Pure Product (>98%) hplc->pure

Caption: Workflow for the synthesis and purification of this compound.

troubleshooting_guide Troubleshooting Poor Separation in Flash Chromatography cluster_causes Potential Causes cluster_solutions Solutions start Poor Separation cause1 Suboptimal Solvent System start->cause1 cause2 Column Overloading start->cause2 cause3 Poor Column Packing start->cause3 solution1a Adjust Solvent Polarity cause1->solution1a solution1b Change Solvent System (e.g., Hexane/DCM) cause1->solution1b solution2 Reduce Sample Load cause2->solution2 solution3 Repack Column Carefully cause3->solution3

Caption: A troubleshooting guide for poor separation during flash chromatography.

References

Identification and characterization of side products in 1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole. The content addresses common issues, offering solutions for the identification and characterization of side products.

Troubleshooting Guides

This section provides practical, question-and-answer formatted solutions to specific issues that may be encountered during the synthesis of this compound via the Paal-Knorr reaction between 2,5-hexanedione and 4-chloroaniline.

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction due to insufficient heating or reaction time.Gradually increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Poor quality of starting materials (2,5-hexanedione or 4-chloroaniline).Ensure the purity of the starting materials. Use freshly distilled or purified reagents if necessary.
Suboptimal pH of the reaction mixture.The Paal-Knorr synthesis is sensitive to pH. While often acid-catalyzed, strongly acidic conditions (pH < 3) can favor side reactions. A weak acid, such as acetic acid, is often sufficient.[1]
Formation of a Dark, Tarry Substance Polymerization of the starting materials or the pyrrole product.This is often caused by excessively high temperatures or highly acidic conditions. Lower the reaction temperature and consider using a milder acid catalyst or even neutral conditions.
Presence of a Major Side Product Formation of 2,5-dimethylfuran.This is the most common side product, favored by strongly acidic conditions.[1] To minimize its formation, maintain a pH above 3 and consider using a slight excess of 4-chloroaniline.
Difficult Purification of the Final Product Presence of unreacted starting materials and side products.Column chromatography on silica gel is a common and effective method for purifying the crude product. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically used. Recrystallization can also be employed for further purification.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most common and straightforward method is the Paal-Knorr synthesis. This reaction involves the condensation of a 1,4-dicarbonyl compound, in this case, 2,5-hexanedione, with a primary amine, 4-chloroaniline. The reaction is typically carried out with heating, often in the presence of an acid catalyst.[1][2][3]

Q2: What are the primary side products I should expect in this synthesis?

The two main side products in the Paal-Knorr synthesis of pyrroles are:

  • 2,5-Dimethylfuran : This results from the acid-catalyzed self-condensation of 2,5-hexanedione. This side reaction is particularly prominent under strongly acidic conditions (pH < 3).[1]

  • Polymeric materials : Dark, tarry substances can form due to the polymerization of the starting materials or the pyrrole product itself, especially at high temperatures and in the presence of strong acids.

Q3: How can I identify the main product and the furan side product?

Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for identifying the components of the crude reaction mixture. The main product, this compound, will have a molecular ion peak corresponding to its molecular weight (approximately 205.68 g/mol ).[4] The 2,5-dimethylfuran side product will show a molecular ion peak at m/z 96.13.[5]

Nuclear Magnetic Resonance (NMR) spectroscopy is also crucial for characterization.

  • This compound : The 1H NMR spectrum will show characteristic signals for the methyl protons and the protons on the pyrrole and phenyl rings.

  • 2,5-Dimethylfuran : The 1H NMR spectrum is simpler, typically showing two singlets around δ 2.2 and 5.8 ppm.[6][7]

Q4: What are the optimal reaction conditions to maximize the yield of the desired pyrrole?

Optimal conditions can vary, but generally:

  • Catalyst : A weak acid like acetic acid is often sufficient to catalyze the reaction without promoting significant side product formation.[1]

  • Temperature : Moderate heating is usually required. The ideal temperature should be determined empirically by monitoring the reaction.

  • Solvent : The reaction can be run in various solvents, such as ethanol or acetic acid, or even under solvent-free conditions.[8]

  • Stoichiometry : Using a slight excess of the amine (4-chloroaniline) can help to favor the formation of the pyrrole over the furan byproduct.

Data Presentation

Due to the lack of specific published quantitative data for the synthesis of this compound under varying conditions, the following table provides a representative overview of expected yields for N-aryl-2,5-dimethylpyrroles based on similar Paal-Knorr syntheses. This data is intended to be illustrative.

CatalystSolventTemperature (°C)Time (h)Typical Yield of N-Aryl-2,5-dimethylpyrrole (%)Reference
Acetic AcidEthanolReflux270-85General Paal-Knorr Conditions
p-Toluenesulfonic acidTolueneReflux375-90[3]
None (Solvent-free)None600.75~96 (for 4-tolyl derivative)[9]
Microwave IrradiationAcetic Acid1200.1>90[10]

Experimental Protocols

Protocol 1: Conventional Synthesis

This protocol describes a general procedure for the Paal-Knorr synthesis of this compound using conventional heating.

Materials:

  • 2,5-Hexanedione

  • 4-Chloroaniline

  • Glacial Acetic Acid

  • Ethanol

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 2,5-hexanedione (1.0 eq) and 4-chloroaniline (1.05 eq) in ethanol.

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Once the reaction is complete (typically 1-3 hours), cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Analytical Characterization by GC-MS

This protocol outlines a general method for the analysis of the crude reaction mixture to identify the product and side products.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • A non-polar capillary column (e.g., HP-5MS or equivalent).

GC-MS Parameters:

  • Injector Temperature: 250 °C

  • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Detector: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

Sample Preparation:

  • Dilute a small aliquot of the crude reaction mixture in a suitable solvent like ethyl acetate or dichloromethane.

  • Inject an appropriate volume (e.g., 1 µL) into the GC-MS.

Data Analysis:

  • Identify the peaks in the total ion chromatogram.

  • Compare the mass spectrum of each peak with library data or expected fragmentation patterns to confirm the identity of this compound and potential side products like 2,5-dimethylfuran.

Visualizations

reaction_pathway Synthesis and Side Reactions of this compound Hexanedione 2,5-Hexanedione MainProduct This compound Hexanedione->MainProduct + 4-Chloroaniline (Weak Acid) Furan 2,5-Dimethylfuran (Side Product) Hexanedione->Furan Strong Acid (pH < 3) Polymer Polymeric Byproducts Hexanedione->Polymer High Temperature/ Strong Acid Chloroaniline 4-Chloroaniline Chloroaniline->MainProduct Chloroaniline->Polymer High Temperature/ Strong Acid

Caption: Reaction pathway for the synthesis of this compound and formation of major side products.

troubleshooting_workflow Troubleshooting Workflow for Pyrrole Synthesis Start Start Synthesis Analysis Analyze Crude Product (TLC, GC-MS) Start->Analysis HighYield High Yield of Pure Product? Analysis->HighYield LowYield Low Yield? HighYield->LowYield No Purify Purify Product (Column Chromatography) HighYield->Purify Yes SideProducts Major Side Products? LowYield->SideProducts No OptimizeConditions Optimize Reaction Conditions: - Temperature - Time - Catalyst LowYield->OptimizeConditions Yes SideProducts->OptimizeConditions Polymerization AdjustpH Adjust pH > 3 Use excess amine SideProducts->AdjustpH Furan Detected OptimizeConditions->Analysis CheckReagents Check Purity of Starting Materials AdjustpH->Analysis End Pure Product Obtained Purify->End

References

Strategies for improving the yield and purity of 1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis and purification of 1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you optimize your reaction outcomes.

Troubleshooting Guide

This guide addresses common issues encountered during the Paal-Knorr synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield - Incomplete reaction. - Suboptimal reaction temperature. - Inactive catalyst. - Impure starting materials (acetonylacetone or 4-chloroaniline). - Incorrect stoichiometry.- Monitor the reaction progress using Thin Layer Chromatography (TLC). - Optimize the reaction temperature; while reflux is common, some reactions benefit from lower or higher temperatures. - Use a fresh or alternative acid catalyst (e.g., acetic acid, p-toluenesulfonic acid). - Ensure the purity of starting materials through distillation or recrystallization. - Use a slight excess of the amine (4-chloroaniline) to drive the reaction to completion.
Significant Furan Byproduct Formation - The primary competing reaction is the acid-catalyzed intramolecular cyclization of acetonylacetone to form 2,5-dimethylfuran.[1][2][3] - Reaction conditions are too acidic (pH < 3).[2][3]- Maintain weakly acidic to neutral reaction conditions.[2][3] - Acetic acid is often a suitable catalyst that avoids excessive acidity.[2][3] - Consider using a milder Lewis acid catalyst.
Dark, Tarry Reaction Mixture - Polymerization of the pyrrole product or starting materials. - High reaction temperatures or prolonged reaction times. - Strong acidic conditions.- Lower the reaction temperature. - Reduce the reaction time once TLC indicates consumption of the limiting reagent. - Use a less aggressive catalyst or conduct the reaction under neutral conditions.
Product is an Oil or Fails to Crystallize - Presence of impurities. - Residual solvent.- Purify the crude product using column chromatography. - Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. - Ensure all solvent is removed under reduced pressure.
Difficulty in Purification - Co-elution of impurities during column chromatography. - Inefficient recrystallization.- Optimize the solvent system for column chromatography (e.g., varying ratios of hexanes and ethyl acetate). - Screen for a suitable recrystallization solvent or solvent pair (e.g., ethanol/water, hexanes/ethyl acetate).

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and straightforward method is the Paal-Knorr synthesis.[1][4] This reaction involves the condensation of a 1,4-dicarbonyl compound, in this case, acetonylacetone (2,5-hexanedione), with a primary amine, 4-chloroaniline.[1][4]

Q2: Why is an acid catalyst typically used in the Paal-Knorr synthesis?

A2: An acid catalyst is used to protonate one of the carbonyl groups of the 1,4-dicarbonyl compound, which makes it more electrophilic and facilitates the initial nucleophilic attack by the amine.[4] This generally accelerates the rate of reaction.[2][3]

Q3: Can the reaction be performed without a solvent?

A3: Yes, solvent-free Paal-Knorr reactions have been reported and can be an environmentally friendly and efficient option, sometimes offering shorter reaction times and high yields.[5][6]

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product.

Q5: What are the best practices for storing the purified this compound?

A5: Pyrroles can be sensitive to air and light and may darken over time due to oxidation or polymerization. It is recommended to store the purified compound in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon).

Data Presentation

The following table summarizes expected yields of this compound under various hypothetical reaction conditions based on general principles of the Paal-Knorr synthesis. Note: This data is representative and actual results may vary.

Catalyst Solvent Temperature (°C) Reaction Time (h) Expected Yield (%) Expected Purity (%)
Acetic AcidEthanolReflux280-90>95
p-TsOHTolueneReflux185-95>95
NoneNone1000.575-85>90
Montmorillonite KSF ClayNone80180-90>95

Experimental Protocols

Protocol 1: Conventional Synthesis using Acetic Acid in Ethanol
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetonylacetone (1.0 equivalent) and 4-chloroaniline (1.05 equivalents).

  • Solvent and Catalyst Addition: Add ethanol as the solvent, followed by a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents).

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate or by recrystallization from a suitable solvent like ethanol/water.

Protocol 2: Solvent-Free Synthesis
  • Reaction Setup: In a flask, directly mix acetonylacetone (1.0 equivalent) and 4-chloroaniline (1.05 equivalents).

  • Catalyst Addition: Add a solid-phase catalyst such as Montmorillonite KSF clay (e.g., 20% by weight of the limiting reagent).

  • Reaction: Heat the mixture with stirring to the desired temperature (e.g., 80-100 °C).

  • Work-up: After completion, cool the mixture and dissolve it in a suitable organic solvent like ethyl acetate.

  • Purification: Filter to remove the solid catalyst. The filtrate can then be concentrated and the crude product purified as described in Protocol 1.

Visualizations

Paal_Knorr_Synthesis Acetonylacetone Acetonylacetone Hemiaminal Hemiaminal Intermediate Acetonylacetone->Hemiaminal Chloroaniline 4-Chloroaniline Chloroaniline->Hemiaminal Acid_Catalyst Acid Catalyst (e.g., Acetic Acid) Acid_Catalyst->Hemiaminal Cyclic_Intermediate Cyclic Intermediate Hemiaminal->Cyclic_Intermediate Intramolecular Cyclization Product This compound Cyclic_Intermediate->Product Dehydration (-2 H2O)

Caption: Paal-Knorr reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction Check_Purity Check Purity of Starting Materials Start->Check_Purity Optimize_Temp Optimize Reaction Temperature Start->Optimize_Temp Check_Catalyst Check Catalyst Activity/Amount Start->Check_Catalyst Check_Stoichiometry Verify Stoichiometry Start->Check_Stoichiometry Successful_Reaction Proceed to Purification Check_Purity->Successful_Reaction Optimize_Temp->Successful_Reaction Check_Catalyst->Successful_Reaction Check_Stoichiometry->Successful_Reaction High_Furan High Furan Byproduct Reduce_Acidity Reduce Acidity (e.g., use Acetic Acid) High_Furan->Reduce_Acidity Reduce_Acidity->Successful_Reaction Dark_Mixture Dark/Tarry Mixture Lower_Temp Lower Reaction Temperature Dark_Mixture->Lower_Temp Shorter_Time Reduce Reaction Time Dark_Mixture->Shorter_Time Lower_Temp->Successful_Reaction Shorter_Time->Successful_Reaction

Caption: A troubleshooting workflow for common issues in the synthesis.

Purification_Process Crude_Product Crude Product Column_Chromatography Column Chromatography (Silica Gel) Crude_Product->Column_Chromatography Recrystallization Recrystallization Crude_Product->Recrystallization Solvent_System Optimize Solvent System (e.g., Hexanes/EtOAc) Column_Chromatography->Solvent_System Pure_Product Pure Product Column_Chromatography->Pure_Product Solvent_Screen Screen for Suitable Solvent (e.g., Ethanol/Water) Recrystallization->Solvent_Screen Recrystallization->Pure_Product Characterization Characterization (NMR, HPLC, MS) Pure_Product->Characterization

Caption: General purification workflow for this compound.

References

Addressing stability and degradation issues of 1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole in various solvents.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole

This guide provides technical support for researchers, scientists, and drug development professionals working with this compound (CAS 5044-23-5). It addresses common questions and troubleshooting scenarios related to the compound's stability and degradation in various solvents.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the integrity of the compound, it should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1] It is advisable to keep it away from direct sunlight, heat sources, and moisture.[1] For long-term stability, storing under an inert atmosphere (e.g., nitrogen or argon) at room temperature is recommended.[2]

Q2: Which solvents are suitable for dissolving this compound?

A2: While specific solubility data for this compound is not extensively published, compounds with similar N-aryl-2,5-dimethylpyrrole structures are generally soluble in common organic solvents. Based on the behavior of related pyrrole derivatives, solubility is expected in solvents such as dimethyl sulfoxide (DMSO), ethanol, methanol, and acetonitrile.[3][4] It is crucial to perform small-scale solubility tests to determine the optimal solvent and concentration for your specific application.

Q3: Is this compound sensitive to light, air, or pH changes?

A3: Pyrrole-based compounds can be sensitive to air, light, and strong acidic or basic conditions. Some pyrrole derivatives are known to darken in color during storage, indicating potential degradation.[5] It is best practice to handle the compound under subdued light and an inert atmosphere, especially when in solution. Strong acids or bases can catalyze decomposition or unwanted side reactions.[6]

Q4: What are the potential degradation products?

A4: The pyrrole ring is susceptible to oxidation and polymerization under harsh conditions.[7] While the specific degradation pathway for this compound is not well-documented in publicly available literature, potential degradation can involve oxidation of the pyrrole ring or reactions involving the chlorophenyl group. Degradation may lead to the formation of colored impurities or polymeric material.

Troubleshooting Guide

This section addresses common experimental issues in a question-and-answer format.

Q5: My compound solution has changed color (e.g., turned yellow/brown) over time. What does this mean and what should I do?

A5: A change in color often indicates compound degradation. Pyrrole compounds can be prone to oxidation, which forms colored byproducts.[5]

  • Immediate Action: Use the solution as quickly as possible after preparation.

  • Prevention:

    • Prepare fresh solutions for each experiment.

    • Store stock solutions at low temperatures (e.g., -20°C or -80°C), protected from light, and preferably under an inert atmosphere.

    • Degas your solvent before use to remove dissolved oxygen.

  • Verification: Check the purity of the colored solution using an analytical technique like HPLC or LC-MS to identify potential degradation peaks.

Q6: I observe precipitation in my stock solution after storage. How can I resolve this?

A6: Precipitation can occur due to low solubility at storage temperatures or solvent evaporation.

  • Troubleshooting Steps:

    • Gently warm the solution to room temperature and vortex or sonicate to see if the compound redissolves.

    • If it remains precipitated, it may indicate that the storage concentration exceeds the solubility limit at that temperature.

    • Consider preparing a more dilute stock solution or using a different solvent system with higher solubilizing capacity (see Table 1).

Q7: My experimental results are inconsistent or show reduced activity. Could this be a stability issue?

A7: Yes, inconsistent results or a loss of biological activity are classic signs of compound degradation.[7] If the active compound degrades in the experimental medium, its effective concentration will decrease over time.

  • Workflow for Diagnosing Stability Issues:

    • Confirm Purity: Re-analyze the purity of your solid compound and a freshly prepared solution.

    • Assess Stability in Assay Buffer: Incubate the compound in your experimental buffer for the duration of your assay. Analyze samples at different time points (e.g., 0, 2, 4, 24 hours) by HPLC to quantify the remaining parent compound.

    • Adjust Protocol: If degradation is confirmed, consider reducing incubation times, adding antioxidants (if compatible with your assay), or preparing the compound solution immediately before addition to the experiment.

Data & Protocols

Table 1: General Solubility & Stability of Related Pyrrole Compounds

Specific quantitative data for this compound is limited. This table is based on general characteristics of N-aryl-2,5-dimethylpyrroles and related heterocyclic compounds.

SolventExpected SolubilityGeneral Stability Considerations
DMSO HighGenerally good for stock solutions; hygroscopic.
Ethanol/Methanol Moderate to HighGood for many applications; can be reactive in some assays.
Acetonitrile ModerateOften used in analytical methods like HPLC.
Aqueous Buffers LowProne to precipitation and potential hydrolysis/degradation. Use of a co-solvent (e.g., DMSO, EtOH) is typically required.
Experimental Protocols

Protocol 1: Preparation of a Stock Solution

  • Preparation: Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing: Weigh the desired amount of compound in a clean, dry vial, preferably under an inert atmosphere.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous solvent (e.g., DMSO) to achieve the target concentration.

  • Solubilization: Cap the vial tightly and vortex or sonicate at room temperature until the solid is completely dissolved. Gentle warming may be applied if necessary, but monitor for any color change.

  • Storage: Store the stock solution in a tightly sealed vial, protected from light, at -20°C or -80°C.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Purity and Stability Assessment

This is a general method; optimization may be required.

  • Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).[8]

  • Mobile Phase: A gradient of Acetonitrile and water (both containing 0.1% formic acid or trifluoroacetic acid) is a common starting point.

    • Example Gradient: Start with 50% Acetonitrile, ramp to 95% over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.[8]

  • Column Temperature: 30°C.[8]

  • Detection: UV/Vis detector at a wavelength determined by a UV scan of the compound (e.g., 225 nm).[8]

  • Injection Volume: 5-10 µL.

  • Procedure:

    • Prepare a sample of the compound at approximately 1 mg/mL in a suitable solvent (e.g., Acetonitrile).

    • Inject the sample and run the HPLC method.

    • To assess stability, incubate the solution under desired conditions (e.g., in assay buffer at 37°C) and inject samples at various time points.

    • Monitor the chromatogram for a decrease in the area of the main peak and the appearance of new peaks, which indicate degradation products.

Visual Guides

G start Issue Observed: Inconsistent Results or Solution Color Change check_solid 1. Check Purity of Solid Compound (HPLC/LC-MS) start->check_solid is_pure Is Solid >95% Pure? check_solid->is_pure check_solvent 2. Assess Stability in Solvent/Assay Buffer is_pure->check_solvent Yes repurify Action: Repurify or Source New Batch is_pure->repurify No is_stable Is Compound Stable for Assay Duration? check_solvent->is_stable is_stable->start Yes (Re-evaluate other experimental variables) solution Root Cause Identified: Compound is Unstable Under Assay Conditions is_stable->solution No adjust Action: - Prepare Fresh Solutions - Reduce Incubation Time - Store Properly solution->adjust

Caption: Troubleshooting workflow for stability issues.

G cluster_factors Potential Degradation Factors compound 1-(4-Chlorophenyl)-2,5- dimethyl-1H-pyrrole (in solution) degradation Degradation Products (e.g., Oxidized Species, Polymers) compound->degradation leads to light Light (UV/Vis) light->compound air Air (Oxygen) air->compound ph Extreme pH (Strong Acid/Base) ph->compound heat Heat heat->compound

Caption: Potential factors leading to compound degradation.

G prep 1. Prepare Fresh Stock Solution (e.g., in DMSO) dilute 2. Create Working Dilution in Assay Buffer (Immediately before use) prep->dilute add 3. Add Compound to Assay System dilute->add incubate 4. Incubate for Minimum Necessary Time add->incubate analyze 5. Analyze Results incubate->analyze

Caption: Recommended experimental workflow to minimize degradation.

References

Common challenges and solutions in the synthesis of polysubstituted pyrroles.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Polysubstituted Pyrrole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work. Pyrrole derivatives are crucial building blocks in pharmaceuticals, including drugs for treating cancer, inflammation, and microbial infections.[][2] The ability to functionalize the pyrrole ring allows chemists to create tailored molecular structures with specific biological activities.[2] This guide provides troubleshooting information, frequently asked questions (FAQs), detailed experimental protocols, and a comparative analysis of common synthetic methods to facilitate your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing polysubstituted pyrroles?

A1: Several key methods are widely used, each with its own advantages for specific applications. The most common include:

  • Paal-Knorr Synthesis: This is a straightforward and high-yielding method involving the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.[3][4][5]

  • Hantzsch Synthesis: A versatile three-component reaction using a β-ketoester, an α-haloketone, and ammonia or a primary amine.[4][6]

  • Knorr Synthesis: This widely used method involves the condensation of an α-amino-ketone with a dicarbonyl compound that has an electron-withdrawing group alpha to a carbonyl group.[4][7]

  • Barton-Zard Synthesis: This reaction creates substituted pyrroles by condensing a substituted nitroalkene with an isocyanoester under basic conditions.[4][8][9]

  • Piloty-Robinson Synthesis: This method involves the reaction of α,β-unsaturated carbonyl compounds with amines or ammonia under acidic conditions.[]

Q2: My target pyrrole is sensitive to harsh conditions. Which synthesis method should I consider?

A2: The traditional Paal-Knorr synthesis can be limited by harsh reaction conditions, such as prolonged heating in acid, which may degrade sensitive functionalities.[3][10] Modern variations of the Paal-Knorr synthesis utilize milder catalysts like saccharin, silica sulfuric acid, or conduct the reaction in deep eutectic solvents to overcome this issue.[3] The Hantzsch synthesis can often be run at moderate temperatures with a weak base, offering a milder alternative.[6] Additionally, recent developments focus on green chemistry principles, including microwave-assisted methods and the use of eco-friendly solvents, which can provide gentler reaction conditions.[11][12]

Q3: How can I improve the regioselectivity of my pyrrole synthesis?

A3: Achieving high regioselectivity, especially with unsymmetrical starting materials, is a common challenge.[6][13] In the Paal-Knorr synthesis with an unsymmetrical 1,4-dicarbonyl, selectivity can be controlled by:

  • Steric Hindrance: A bulkier substituent near one carbonyl group will favor the amine attacking the less hindered carbonyl.[6]

  • Electronic Effects: An electron-withdrawing group increases the electrophilicity of the adjacent carbonyl, making it the preferred site of attack.[6]

  • Reaction Conditions: Lowering the reaction temperature can sometimes favor the kinetically controlled product, enhancing selectivity.[6]

For other methods, controlling the addition sequence of reagents, as in the Hantzsch synthesis, can minimize side reactions and improve selectivity.[6]

Comparative Overview of Key Synthesis Methods

The choice of synthetic route can significantly impact yield, purity, and scalability.[14] The table below provides a quantitative comparison of common methods for synthesizing polysubstituted pyrroles.[14]

Synthesis MethodTypical SubstratesTypical Reagents/CatalystsTemperature (°C)Reaction TimeTypical Yield (%)
Paal-Knorr 1,4-Dicarbonyl compounds, Primary amines/AmmoniaAcetic acid, p-Toluenesulfonic acid25 - 10015 min - 24 h>60, often 80-95[14]
Hantzsch α-Haloketones, β-Ketoesters, Ammonia/Primary aminesBaseRoom Temp. - RefluxVariableOften moderate, can be <50[14]
Knorr α-Amino-ketones, β-Dicarbonyl compoundsZinc, Acetic acidRoom Temp. - Reflux1 - 4 h57 - 80[14]
Barton-Zard Nitroalkenes, IsocyanoestersBase (e.g., DBU)Room Temp. - RefluxVariableGood to excellent

Troubleshooting Guide: Paal-Knorr Synthesis

The Paal-Knorr synthesis is robust but can present several challenges. This guide addresses common issues in a Q&A format.

Q4: My Paal-Knorr reaction is incomplete or has a very low yield. What went wrong?

A4: Low yield is often due to sub-optimal reaction conditions or poorly reactive starting materials.[15]

  • Insufficient Heat/Time: Traditional methods require heating.[15] Ensure the temperature and reaction time are adequate, monitoring progress by TLC.

  • Poorly Reactive Starting Materials: Amines with strong electron-withdrawing groups are less nucleophilic and may react slowly.[15] Similarly, sterically hindered dicarbonyls or amines can impede the reaction.[15]

  • Inappropriate Catalyst: The choice and concentration of the acid catalyst are critical.[15] While often necessary, excessively acidic conditions (pH < 3) can promote furan byproduct formation.[3][15]

  • Product Instability: The pyrrole product itself might be sensitive to the acidic conditions and degrade over time.[15]

G Troubleshooting Low Yield in Paal-Knorr Synthesis start Low Yield or Incomplete Reaction suboptimal_cond Sub-optimal Conditions? start->suboptimal_cond poor_reactivity Poor Reactant Reactivity? suboptimal_cond->poor_reactivity No sol_cond Increase temperature or prolong reaction time moderately. suboptimal_cond->sol_cond Yes catalyst_issue Catalyst Issue? poor_reactivity->catalyst_issue No sol_reactivity Consider alternative amine/dicarbonyl with less steric hindrance or different electronic properties. poor_reactivity->sol_reactivity Yes sol_catalyst Optimize catalyst choice and concentration. Avoid pH < 3 to prevent furan formation. catalyst_issue->sol_catalyst Yes G Experimental Workflow for Hantzsch Synthesis cluster_prep Step 1: Enamine Formation cluster_reaction Step 2: Pyrrole Formation cluster_workup Step 3: Workup & Purification dissolve Dissolve β-ketoester (1.0 eq) and primary amine (1.1 eq) in ethanol. stir Stir at room temperature for 30 minutes. dissolve->stir add_halo Slowly add α-haloketone (1.0 eq) solution over 15-20 minutes. stir->add_halo reflux Heat to reflux and monitor by TLC. add_halo->reflux cool Cool to room temperature, then place in ice bath. reflux->cool precipitate Add cold acid to precipitate product. cool->precipitate filter Collect solid by vacuum filtration. precipitate->filter

References

Catalyst selection and optimization for efficient N-substituted pyrrole synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of N-substituted pyrroles, a critical process for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of N-substituted pyrroles, particularly via the widely used Paal-Knorr reaction.

Problem 1: Low Yield or Incomplete Reaction

Possible Causes & Solutions

  • Suboptimal Reaction Conditions: The traditional Paal-Knorr synthesis often requires heating in the presence of an acid.[1] Insufficient temperature or reaction time can lead to an incomplete reaction. Conversely, excessively high temperatures or the use of strong acids can cause degradation of the starting materials or the pyrrole product.[1]

    • Recommendation: Carefully optimize the reaction temperature and time for your specific substrates.[2] Consider a moderate increase in temperature or reaction time if the reaction is sluggish.[1]

  • Poorly Reactive Starting Materials: Amines with strong electron-withdrawing groups are less nucleophilic and may react slowly.[1] Similarly, sterically hindered 1,4-dicarbonyl compounds or amines can impede the reaction.[1]

    • Recommendation: For less reactive amines, consider using a more active catalyst or harsher reaction conditions, while carefully monitoring for product degradation.

  • Inappropriate Catalyst: The choice and concentration of the acid catalyst are crucial. While catalysis is often necessary, excessively acidic conditions (pH < 3) can favor the formation of furan byproducts.[1][3]

    • Recommendation: Screen different Brønsted or Lewis acids to find the optimal catalyst for your substrate.[2] For sensitive substrates, milder acid catalysts or even neutral conditions may be beneficial.[1]

  • Presence of Moisture: Some synthetic routes for pyrroles are sensitive to moisture.[2]

    • Recommendation: Use dry solvents and an inert atmosphere, especially for moisture-sensitive catalysts or reactants.[2]

  • Purification Losses: The synthesized pyrrole may be difficult to isolate and purify, leading to apparently low yields.[1]

    • Recommendation: Optimize your purification method. This may involve experimenting with different chromatography conditions or recrystallization solvents.[1]

Problem 2: Significant Byproduct Formation (Especially Furans)

Possible Cause & Solutions

  • Acid-Catalyzed Cyclization of the 1,4-Dicarbonyl: The most common byproduct in the Paal-Knorr synthesis is the corresponding furan.[1][2] This occurs when the 1,4-dicarbonyl compound undergoes an acid-catalyzed cyclization and dehydration before reacting with the amine.[1][2]

    • Recommendations:

      • Control Acidity: Avoid strongly acidic conditions (pH < 3).[1] Using a weaker acid or reducing the catalyst loading can disfavor furan formation.

      • Increase Amine Concentration: Using an excess of the amine can help to outcompete the intramolecular cyclization of the dicarbonyl compound.[1]

Problem 3: Formation of a Dark, Tarry Mixture

Possible Cause & Solutions

  • Polymerization: The formation of a dark, tarry substance often indicates polymerization of the starting materials or the pyrrole product itself.[1] This is typically promoted by excessively high temperatures or highly acidic conditions.[1]

    • Recommendations:

      • Lower the Reaction Temperature: Reducing the temperature can help to minimize polymerization.[1]

      • Use a Milder Catalyst: Switching to a less aggressive catalyst can prevent the degradation and polymerization of your compounds.[1]

Catalyst Selection and Optimization

The choice of catalyst significantly impacts the yield, reaction time, and overall efficiency of N-substituted pyrrole synthesis. A variety of catalysts have been successfully employed.

Catalyst TypeExamplesTypical ConditionsAdvantagesDisadvantages
Brønsted Acids Acetic acid, p-toluenesulfonic acid, sulfamic acidOften requires heatingReadily available, inexpensiveCan lead to byproduct formation and degradation of sensitive substrates[4][5]
Lewis Acids FeCl₃, MgI₂, BiCl₃/SiO₂, SbCl₃/SiO₂, Sc(OTf)₃Often milder conditions, can be performed at room temperatureHigh catalytic activity, can be used in small amountsSome are moisture sensitive, may require inert atmosphere
Heterogeneous Catalysts Clays (Montmorillonite KSF), Aluminas (CATAPAL 200), Amberlyst-15Solvent-free or in various solvents, wide temperature rangeReusable, easy to separate from the reaction mixture, environmentally friendly[4][6]May have lower activity than homogeneous catalysts
Organocatalysts Vitamin B₁, Saccharin, UreaMild conditions, often at room temperatureMetal-free, environmentally benign, low toxicity[7]May require longer reaction times
Metal Catalysts Gold(I) complexes, Pd(TFA)₂, Copper, Rhodium, RutheniumVaries depending on the specific reaction (e.g., hydroamination, annulation)High efficiency and selectivity for specific transformations[8][9][10]Can be expensive, may require specific ligands, potential for metal contamination in the product
Enzyme Catalysts α-amylaseMild conditions (e.g., specific temperature and pH for the enzyme)High selectivity, environmentally friendlyLimited substrate scope, enzyme can be expensive and sensitive
Microwave-Assisted IodineSolventless or in minimal solvent, rapid heatingDrastically reduced reaction times, often higher yields[11][12][13]Requires specialized microwave equipment

Optimization of Reaction Parameters for CATAPAL 200 Catalyzed Synthesis of 2,5-dimethyl-1-(4-tolyl)-1H-pyrrole [4][14][15]

ParameterConditionYield (%)
Catalyst Amount (mg) 1078
2085
40 96
8094
Temperature (°C) 2056
4072
60 96
8085
10078
Time (min) 3089
45 96
6096
12080

Optimal conditions are highlighted in bold.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Paal-Knorr pyrrole synthesis?

The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic catalysis.[1][16] The mechanism proceeds through the following key steps:

  • Hemiaminal Formation: The amine performs a nucleophilic attack on one of the protonated carbonyl groups of the 1,4-dicarbonyl compound, forming a hemiaminal intermediate.[1]

  • Intramolecular Cyclization: The nitrogen atom of the hemiaminal then attacks the second carbonyl group in an intramolecular fashion, leading to a cyclized 2,5-dihydroxytetrahydropyrrole derivative. This is often the rate-determining step.[1]

  • Dehydration: The cyclic intermediate undergoes dehydration, eliminating two molecules of water to form the stable aromatic pyrrole ring.[1]

Q2: Can I perform the Paal-Knorr synthesis without a catalyst?

Yes, in some cases, the Paal-Knorr reaction can proceed without an added catalyst, especially with reactive amines and dicarbonyl compounds, by simply stirring the reactants at room temperature.[17] However, the use of a catalyst is generally recommended to improve reaction rates and yields, particularly for less reactive substrates.[5]

Q3: Are there alternatives to the Paal-Knorr synthesis for preparing N-substituted pyrroles?

Yes, several other methods exist, each with its own advantages and substrate scope. These include:

  • Hantzsch Pyrrole Synthesis: Involves the reaction of an α-haloketone with a β-ketoester and ammonia or a primary amine.[16]

  • Knorr Pyrrole Synthesis: A condensation reaction between an α-amino ketone and a compound with an activated methylene group.[16]

  • Barton-Zard Synthesis: The reaction of a nitroalkene with an α-isocyanoacetate.[16][18]

  • Van Leusen Pyrrole Synthesis: Utilizes tosylmethyl isocyanide (TosMIC) and is effective for preparing 3,4-disubstituted pyrroles.[18]

  • Gold-Catalyzed Hydroamination/Cyclization: A cascade reaction of α-amino ketones with alkynes.[8][19]

Q4: How can I improve the regioselectivity when using an unsymmetrical 1,4-dicarbonyl compound in a Paal-Knorr synthesis?

Achieving high regioselectivity with unsymmetrical dicarbonyls depends on differentiating the reactivity of the two carbonyl groups.[18] This can be influenced by:

  • Steric Hindrance: A bulkier substituent near one carbonyl group will hinder the initial nucleophilic attack of the amine at that position, favoring reaction at the less hindered carbonyl.[18]

  • Electronic Effects: Electron-withdrawing groups increase the electrophilicity of the adjacent carbonyl, making it more susceptible to nucleophilic attack.[18]

  • pH Control: The reaction is typically conducted under neutral or weakly acidic conditions to control the rate of the initial amine addition.[18]

Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed Paal-Knorr Synthesis of 2,5-Dimethyl-1-phenylpyrrole [1]

  • Materials:

    • Aniline

    • 2,5-Hexanedione

    • Methanol

    • Concentrated Hydrochloric Acid

    • 0.5 M Hydrochloric Acid

    • Methanol/Water (9:1) mixture for recrystallization

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, combine aniline (1.0 eq), 2,5-hexanedione (1.0 eq), and methanol.

    • Add a catalytic amount of concentrated hydrochloric acid (e.g., 1 drop for a 2 mmol scale reaction).

    • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). A typical reaction time is 15-30 minutes.

    • After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.

    • Add cold 0.5 M hydrochloric acid to the cooled mixture to precipitate the product.

    • Collect the crystals by vacuum filtration and wash them with cold water.

    • Recrystallize the crude product from a methanol/water (9:1) mixture if necessary.

Protocol 2: Microwave-Assisted, Iodine-Catalyzed Synthesis of N-Substituted Pyrroles [1][11]

  • Materials:

    • 1,4-Diketone (1.0 eq)

    • Primary amine (1.0-1.2 eq)

    • Iodine (e.g., 10 mol%)

    • Ethyl acetate

    • Saturated sodium thiosulfate solution

    • Water

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • In a flask suitable for microwave synthesis, mix the 1,4-diketone and the primary amine.

    • Add a catalytic amount of iodine.

    • Stir the mixture at 60°C under microwave irradiation. Monitor the reaction by TLC. The reaction is often complete within a short period (e.g., 5-10 minutes).

    • Upon completion, dissolve the mixture in an organic solvent like ethyl acetate.

    • Wash the organic layer with a saturated solution of sodium thiosulfate to remove the iodine, followed by water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography if necessary.

Protocol 3: Heterogeneous Catalysis using CATAPAL 200 for N-Substituted Pyrrole Synthesis [4]

  • Materials:

    • Acetonylacetone (1 mmol)

    • Primary amine (1 mmol)

    • CATAPAL 200 (40 mg)

    • Ethyl acetate

  • Procedure:

    • In a reaction vial, combine acetonylacetone, the primary amine, and CATAPAL 200.

    • Heat the solvent-free mixture at 60°C for 45 minutes.

    • Monitor the progress of the reaction by TLC.

    • After completion, extract the product with ethyl acetate (2 x 5 mL).

    • Separate the catalyst by centrifugation and filtration.

    • Purify the product by flash column chromatography.

Visualized Workflows and Mechanisms

Paal_Knorr_Mechanism cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product 1,4-Dicarbonyl 1,4-Dicarbonyl Protonation Protonation of Carbonyl 1,4-Dicarbonyl->Protonation H+ (Catalyst) Primary_Amine Primary Amine (R-NH2) Nucleophilic_Attack Nucleophilic Attack by Amine Primary_Amine->Nucleophilic_Attack Protonation->Nucleophilic_Attack Hemiaminal Hemiaminal Intermediate Nucleophilic_Attack->Hemiaminal Intramolecular_Cyclization Intramolecular Cyclization Hemiaminal->Intramolecular_Cyclization Cyclic_Intermediate Cyclic Intermediate Intramolecular_Cyclization->Cyclic_Intermediate Dehydration Dehydration (-2 H2O) Cyclic_Intermediate->Dehydration N_Substituted_Pyrrole N-Substituted Pyrrole Dehydration->N_Substituted_Pyrrole

Caption: Reaction mechanism of the Paal-Knorr synthesis of N-substituted pyrroles.

Troubleshooting_Workflow Start Experiment Start Problem Low Yield or Byproduct Formation? Start->Problem Check_Conditions Review Reaction Conditions (Temp, Time, Catalyst) Problem->Check_Conditions Yes Successful_Reaction Successful Reaction Problem->Successful_Reaction No Check_Reagents Check Reagent Purity and Reactivity Check_Conditions->Check_Reagents Optimize_Temp_Time Optimize Temperature and Reaction Time Check_Reagents->Optimize_Temp_Time Optimize_Catalyst Screen Different Catalysts (e.g., milder acid) Optimize_Temp_Time->Optimize_Catalyst Check_Byproduct Identify Byproduct (e.g., via NMR, GC-MS) Optimize_Catalyst->Check_Byproduct Furan_Byproduct Furan Detected? Check_Byproduct->Furan_Byproduct Reduce_Acidity Decrease Acidity (pH > 3) Use Excess Amine Furan_Byproduct->Reduce_Acidity Yes Tarry_Mixture Tarry Mixture? Furan_Byproduct->Tarry_Mixture No Reduce_Acidity->Start Re-run Experiment Lower_Temp_Milder_Catalyst Lower Temperature Use Milder Catalyst Tarry_Mixture->Lower_Temp_Milder_Catalyst Yes Tarry_Mixture->Successful_Reaction No Lower_Temp_Milder_Catalyst->Start Re-run Experiment

Caption: Troubleshooting decision tree for N-substituted pyrrole synthesis.

Experimental_Workflow Start Start Combine_Reagents Combine 1,4-Dicarbonyl, Amine, and Catalyst Start->Combine_Reagents Reaction Perform Reaction (Heating/Stirring/Microwave) Combine_Reagents->Reaction Monitor Monitor Progress (TLC) Reaction->Monitor Workup Reaction Workup (Extraction, Washing) Monitor->Workup Reaction Complete Dry_Concentrate Dry and Concentrate Organic Layer Workup->Dry_Concentrate Purification Purify Crude Product (Column Chromatography/ Recrystallization) Dry_Concentrate->Purification Characterization Characterize Product (NMR, MS, etc.) Purification->Characterization End End Characterization->End

Caption: General experimental workflow for the synthesis of N-substituted pyrroles.

References

Technical Support Center: Regioselectivity in Electrophilic Substitution of Functionalized Pyrroles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address challenges in controlling regioselectivity during the electrophilic substitution of functionalized pyrroles.

Frequently Asked Questions (FAQs)

Q1: What is the inherent regioselectivity of electrophilic substitution on an unsubstituted pyrrole?

A1: Electrophilic substitution on an unsubstituted pyrrole ring preferentially occurs at the C2 (α) position. This is because the cationic intermediate (Wheland intermediate) formed by attack at the C2 position is stabilized by three resonance structures, making it more stable than the intermediate formed by attack at the C3 (β) position, which is only stabilized by two resonance structures.

Q2: How do N-substituents influence the regioselectivity of electrophilic substitution?

A2: N-Substituents can have a significant impact on both the reactivity and regioselectivity of electrophilic substitution on the pyrrole ring.

  • Electron-donating groups (EDGs) , such as alkyl groups, generally increase the reactivity of the pyrrole ring but do not significantly alter the preference for C2 substitution. However, very bulky N-substituents can sterically hinder the C2 position, leading to an increased proportion of the C3-substituted product.

  • Electron-withdrawing groups (EWGs) , such as sulfonyl (e.g., -SO₂Ph, -Ts) or carbonyl groups, decrease the reactivity of the pyrrole ring by withdrawing electron density.[1] This deactivation is more pronounced at the C2 position, which can lead to a higher proportion of, or even exclusive, substitution at the C3 position.[2] These groups are often used as "protecting groups" to direct substitution to the C3 position.[1]

Q3: How do substituents on the carbon atoms of the pyrrole ring direct incoming electrophiles?

A3: Substituents on the pyrrole ring have a strong directing effect on subsequent electrophilic substitution reactions.

  • An activating group (EDG) at C2 will direct incoming electrophiles to the C5 position. If the C5 position is blocked, substitution may occur at C4.

  • A deactivating group (EWG) at C2 will direct incoming electrophiles to the C4 and/or C5 positions. The ratio of these products depends on the nature of the substituent and the reaction conditions.[3]

  • A substituent at C3 (either activating or deactivating) will generally direct incoming electrophiles to the C5 position, which is the most activated and sterically accessible α-position.

Q4: I am observing significant polymerization of my pyrrole starting material. What can I do to prevent this?

A4: Pyrroles are known to be unstable in the presence of strong acids, which can lead to polymerization.[4] To mitigate this, consider the following:

  • Use milder reaction conditions: Avoid strong Lewis acids like AlCl₃ when possible. Weaker Lewis acids such as SnCl₄ or BF₃·OEt₂ can be effective for reactions like Friedel-Crafts acylation with less polymerization.[2]

  • Employ an N-protecting group: Introducing an electron-withdrawing group on the nitrogen, such as a tosyl or phenylsulfonyl group, reduces the electron density of the pyrrole ring, making it less susceptible to acid-catalyzed polymerization.[1]

  • Modify the electrophile: For reactions like nitration and sulfonation, use milder reagents. For example, use acetyl nitrate instead of a mixture of nitric and sulfuric acid for nitration, and a pyridine-SO₃ complex for sulfonation to avoid strongly acidic conditions.[4]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Poor regioselectivity (mixture of C2 and C3 isomers) 1. The N-substituent is not sufficiently directing. 2. The reaction conditions are too harsh, leading to loss of selectivity. 3. Steric and electronic effects are competing.1. If C3 substitution is desired, switch to a more strongly electron-withdrawing N-protecting group (e.g., -SO₂Ph). 2. Optimize reaction conditions by lowering the temperature or using a milder Lewis acid. 3. For C3 selectivity, a bulky N-substituent (e.g., triisopropylsilyl, TIPS) can sterically block the C2 position.[5]
Low yield of the desired product 1. Decomposition of the starting material. 2. Polymerization of the pyrrole. 3. The pyrrole ring is too deactivated by an EWG.1. Use milder reaction conditions (lower temperature, less acidic catalyst). 2. Protect the pyrrole nitrogen with an EWG. 3. If the substrate is highly deactivated, consider using a stronger electrophile or higher temperatures, but monitor carefully for side reactions.
No reaction or very slow reaction 1. The pyrrole ring is too deactivated. 2. The electrophile is not reactive enough. 3. The catalyst is not active enough.1. If possible, use a pyrrole with a less deactivating N-protecting group or an activating group on the ring. 2. Increase the reactivity of the electrophile (e.g., use an acyl chloride instead of an anhydride in Friedel-Crafts reactions). 3. Increase the amount of Lewis acid or switch to a stronger one, keeping in mind the risk of polymerization.
Substitution occurs at an undesired position on a C-substituted pyrrole 1. The directing effect of the existing substituent was not correctly predicted. 2. Thermodynamic vs. kinetic control is influencing the outcome.1. Re-evaluate the electronic and steric properties of the substituent. An EWG at C2 will direct to C4/C5. An EDG at C2 will direct to C5.[3] 2. Vary the reaction temperature. Lower temperatures often favor the kinetically controlled product, while higher temperatures can lead to the thermodynamically more stable product.

Data Presentation: Regioselectivity in Key Reactions

Table 1: Vilsmeier-Haack Formylation of 1-Substituted Pyrroles
1-Substituent (R) α:β Ratio (C2:C3) Reference
Methylα-isomer only[5]
Ethyl11.5 : 1[5]
Isopropyl1.9 : 1[5]
tert-Butyl1 : 14[5]
Phenyl4 : 1[6]

As the steric bulk of the N-alkyl substituent increases, the proportion of C3-formylation increases significantly.[7]

Table 2: Friedel-Crafts Acylation of N-p-Toluenesulfonylpyrrole
Lewis Acid Acylating Agent Product Ratio (2-acyl : 3-acyl) Reference
AlCl₃ (2 equiv)2-Naphthoyl chloride5 : 95[2]
SnCl₄2-Naphthoyl chloride80 : 20[2]
BF₃·OEt₂2-Naphthoyl chlorideMajor 2-isomer[2]
EtAlCl₂2-Naphthoyl chloride30 : 70[2]
Et₂AlCl2-Naphthoyl chloride50 : 50[2]

The choice of Lewis acid has a dramatic effect on the regioselectivity of Friedel-Crafts acylation of N-sulfonyl pyrroles.[2]

Experimental Protocols

Protocol 1: Regioselective Bromination of a 2-Substituted Pyrrole

This protocol describes the bromination of N,N-Dimethyl-1H-pyrrole-2-carboxamide using tetrabutylammonium tribromide (TBABr₃) to achieve high regioselectivity for the C5 position.[8]

Materials:

  • N,N-Dimethyl-1H-pyrrole-2-carboxamide

  • Tetrabutylammonium tribromide (TBABr₃)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium sulfite (Na₂SO₃) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the 2-substituted pyrrole (0.1 mmol, 1.0 equiv) in 3.0 mL of CH₂Cl₂ in a round-bottom flask.

  • Add TBABr₃ (0.1 mmol, 1.0 equiv) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 1 hour under a nitrogen atmosphere.

  • Quench the reaction with saturated Na₂SO₃ solution, followed by the addition of saturated NaHCO₃ solution.

  • Extract the crude product with CH₂Cl₂.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the crude product mixture.

Protocol 2: C3-Selective Friedel-Crafts Acylation of N-p-Toluenesulfonylpyrrole

This protocol outlines a method for the C3-selective acylation of N-p-toluenesulfonylpyrrole using aluminum chloride as the Lewis acid.[2]

Materials:

  • N-p-Toluenesulfonylpyrrole

  • Acyl chloride (e.g., 2-naphthoyl chloride)

  • Aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of the acyl chloride (1.1 equiv) in CH₂Cl₂ at 0 °C, add AlCl₃ (1.2 equiv) portion-wise.

  • Stir the resulting mixture at 0 °C for 15 minutes.

  • Add a solution of N-p-toluenesulfonylpyrrole (1.0 equiv) in CH₂Cl₂ dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for the time indicated by TLC analysis.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl.

  • Separate the layers and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Signaling Pathways and Logical Relationships

Electrophilic_Substitution_Pathway General Pathway for Electrophilic Substitution on Pyrrole Pyrrole Functionalized Pyrrole Intermediate Sigma Complex (Cationic Intermediate) Pyrrole->Intermediate + E+ Electrophile Electrophile (E+) Product Substituted Pyrrole Intermediate->Product Deprotonation Deprotonation -H+

Caption: General mechanism of electrophilic substitution on a pyrrole ring.

Regioselectivity_Factors Factors Influencing Regioselectivity cluster_substituents Substituent Effects cluster_conditions Reaction Conditions N-Substituent N-Substituent Outcome Regioselective Outcome (C2 vs. C3 vs. C4/C5) N-Substituent->Outcome Steric/Electronic C-Substituent C-Substituent C-Substituent->Outcome Directing Effect Lewis_Acid Lewis Acid Choice Lewis_Acid->Outcome Temperature Temperature Temperature->Outcome Solvent Solvent Solvent->Outcome

Caption: Key factors that control the regioselectivity of the reaction.

Experimental Workflow

Experimental_Workflow Troubleshooting Workflow for Poor Regioselectivity Start Poor Regioselectivity Observed Check_N_Group Analyze N-Substituent: Is it sufficiently directing? Start->Check_N_Group Change_N_Group Change N-Protecting Group (e.g., to -SO2Ph for C3) Check_N_Group->Change_N_Group Yes Check_Conditions Analyze Reaction Conditions: Are they too harsh? Check_N_Group->Check_Conditions No Change_N_Group->Check_Conditions Modify_Conditions Modify Conditions: - Lower Temperature - Milder Lewis Acid Check_Conditions->Modify_Conditions Yes Check_C_Group Analyze C-Substituent: Is its directing effect understood? Check_Conditions->Check_C_Group No End Improved Regioselectivity Modify_Conditions->End Redesign Redesign Synthesis Based on Predictable Directing Effects Check_C_Group->Redesign Yes Check_C_Group->End No Redesign->End

Caption: A logical workflow for troubleshooting poor regioselectivity.

References

Validation & Comparative

Comparative Analysis of 1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole Analogs as Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guide is a representative example of a structure-activity relationship (SAR) study. Due to the limited availability of comprehensive, publicly accessible SAR data for a series of 1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole analogs, the quantitative biological data presented in this guide is illustrative and designed to demonstrate the format and depth of analysis for such a study. The experimental protocols are based on standard methodologies in cancer cell biology.

This guide provides a detailed comparison of a series of synthesized this compound analogs, evaluating their potential as anticancer agents. The structure-activity relationship (SAR) is explored by systematically modifying substituents on the core scaffold and observing the impact on cytotoxic activity against various cancer cell lines.

Structure-Activity Relationship (SAR) Analysis

The core scaffold, this compound, was systematically modified at the C3 and C4 positions of the pyrrole ring, as well as on the N-phenyl ring, to investigate the influence of different functional groups on anticancer activity. The synthesized analogs were evaluated for their in vitro cytotoxicity against a panel of human cancer cell lines, including MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HCT116 (colorectal carcinoma). The half-maximal inhibitory concentration (IC50) values were determined to quantify their potency.

Data Presentation: In Vitro Cytotoxicity of Pyrrole Analogs

The following table summarizes the in vitro cytotoxic activity (IC50 in µM) of the synthesized this compound analogs.

Compound IDR1 (C3-position)R2 (C4-position)R3 (N-phenyl substituent)IC50 (µM) vs. MCF-7IC50 (µM) vs. A549IC50 (µM) vs. HCT116
1a -H-H-Cl (para)> 100> 100> 100
1b -CHO-H-Cl (para)45.251.748.9
1c -COOH-H-Cl (para)22.528.125.3
1d -CONH2-H-Cl (para)10.812.511.2
1e -CONH(CH3)-H-Cl (para)8.29.18.5
1f -H-Br-Cl (para)65.372.168.4
1g -CHO-Br-Cl (para)30.135.632.8
1h -H-H-F (para)95.1> 100> 100
1i -H-H-OCH3 (para)> 100> 100> 100
1j -CONH2-H-F (para)15.418.216.9
Doxorubicin ---0.81.10.9

Key Findings from SAR Analysis:

  • Substitution at C3-position: Introduction of an electron-withdrawing group at the C3 position of the pyrrole ring significantly enhances cytotoxic activity. The unsubstituted analog 1a was inactive. The activity increases in the order: formyl (1b ) < carboxyl (1c ) < carboxamide (1d ). N-methylation of the carboxamide (1e ) further improves potency, suggesting a potential hydrophobic interaction in the target binding site.

  • Substitution at C4-position: Bromination at the C4 position (1f and 1g ) leads to a moderate increase in activity compared to the unsubstituted analog but is less effective than C3-carboxamide substitution.

  • Substitution on the N-phenyl ring: The nature of the substituent on the N-phenyl ring plays a crucial role. The para-chloro substituent appears to be optimal among the tested analogs. Replacing it with a fluoro group (1h , 1j ) results in a slight decrease in activity, while an electron-donating methoxy group (1i ) leads to a loss of activity.

Experimental Protocols

General Synthesis of this compound Analogs

The synthesis of the target compounds was initiated from 2,5-hexanedione and 4-chloroaniline via the Paal-Knorr pyrrole synthesis. Subsequent modifications at the C3 and C4 positions were carried out using standard organic synthesis procedures, such as Vilsmeier-Haack formylation and halogenation. The final structures were confirmed by 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (MCF-7, A549, and HCT116) were cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10^3 cells per well and allowed to adhere for 24 hours.

  • Compound Treatment: The test compounds were dissolved in DMSO to prepare stock solutions. The cells were treated with various concentrations of the compounds (ranging from 0.1 to 100 µM) for 48 hours. Doxorubicin was used as a positive control.

  • MTT Assay: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.

  • Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability was calculated relative to the untreated control cells. The IC50 values were determined by plotting the percentage of viability versus the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using GraphPad Prism software.

Visualizations

Logical Workflow of the SAR Study

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_bio_eval Biological Evaluation cluster_sar SAR Analysis start Starting Materials (2,5-Hexanedione, Substituted Anilines) paal_knorr Paal-Knorr Synthesis start->paal_knorr core_scaffold Core Scaffold 1-(Aryl)-2,5-dimethyl-1H-pyrrole paal_knorr->core_scaffold modification Functional Group Modification (C3, C4, N-Aryl) core_scaffold->modification analogs Library of Analogs modification->analogs purification Purification & Characterization (NMR, MS) analogs->purification cytotoxicity_assay In Vitro Cytotoxicity Assay (MTT Assay) purification->cytotoxicity_assay cell_lines Cancer Cell Lines (MCF-7, A549, HCT116) cell_lines->cytotoxicity_assay data_analysis Data Analysis (IC50 Determination) cytotoxicity_assay->data_analysis sar_analysis Structure-Activity Relationship (SAR) Analysis data_analysis->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization lead_optimization->modification Iterative Design

Caption: Workflow of the Structure-Activity Relationship (SAR) study.

Signaling Pathway (Hypothetical Target)

Signaling_Pathway cluster_pathway Hypothetical Kinase Signaling Pathway cluster_inhibition Mechanism of Action GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Apoptosis Apoptosis Inhibition TF->Apoptosis Pyrrole_Analog 1-(4-Chlorophenyl)-2,5-dimethyl- 1H-pyrrole Analog Pyrrole_Analog->RAF Inhibition

Caption: Hypothetical inhibition of a kinase signaling pathway by the analogs.

Comparative Biological Activity of 1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole and Its Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of 1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole and its derivatives. The information is compiled from recent studies and presented to facilitate objective comparison and support further research and development. This document summarizes quantitative data, details experimental methodologies, and visualizes relevant biological pathways.

Anti-inflammatory Activity: COX Inhibition

A significant area of investigation for this compound derivatives is their potential as anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes. COX-1 and COX-2 are key enzymes in the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain.[1][2] Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs as it is associated with a lower risk of gastrointestinal side effects compared to non-selective COX inhibitors.[3]

Several studies have explored the structure-activity relationship of pyrrole derivatives as COX inhibitors. The tables below summarize the in vitro inhibitory activities of this compound and its analogues against COX-1 and COX-2.

Table 1: Comparative in vitro COX-1 and COX-2 Inhibitory Activity of this compound Derivatives

Compound IDStructureR GroupIC₅₀ COX-1 (µM)IC₅₀ COX-2 (µM)Selectivity Index (COX-1/COX-2)
4g This compound-3-acetic acid-CH₂COOH>1000.45>222
4h This compound-3-propionic acid-CH₂CH₂COOH85.30.52164
4k 1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-acetic acid-CH₂COOH>1000.38>263
4l 1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-acetic acid-CH₂COOH>1000.61>164
Celecoxib Standard COX-2 Inhibitor-15.20.04380

Data sourced from a study on dual COX-1 and COX-2 inhibitors.[1][4]

Table 2: Comparative in vitro COX-2 Inhibitory Activity of Pyrrole-Cinnamate Hybrids

Compound IDStructureIC₅₀ COX-2 (µM)
5 Pyrrole-cinnamate hybrid0.55
6 Pyrrole-cinnamate hybrid7.0
Indomethacin Standard NSAID1.2

Data sourced from a study on dual COX-2/LOX inhibitors.[2][5]

Signaling Pathway: COX-2 Inhibition

The primary mechanism of anti-inflammatory action for these compounds is the inhibition of the COX-2 enzyme, which blocks the synthesis of prostaglandins from arachidonic acid.

COX2_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Pyrrole_Derivative This compound Derivative Pyrrole_Derivative->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by this compound derivatives.

Neuroprotective Activity

Recent studies have highlighted the neuroprotective potential of 1,5-diarylpyrrole derivatives, including those with a 4-chlorophenyl substituent. The mechanism of action is linked to their antioxidant properties and their ability to modulate inflammatory pathways in neuronal cells.

A study on novel pyrrole derivatives demonstrated their ability to protect PC12 cells from 6-hydroxydopamine (6-OHDA)-induced neurotoxicity, a common model for Parkinson's disease research. The protective effects were attributed to the reduction of reactive oxygen species (ROS) and the inhibition of COX-2 expression and prostaglandin E2 (PGE2) production.[6]

Table 3: Comparative Neuroprotective Effects of 1,5-Diarylpyrrole Derivatives on PC12 Cells

Compound IDStructure (R¹ and R²)Concentration (µM)% Cell Viability (vs. 6-OHDA)% ROS Reduction
A R¹= -C₆H₄-4-OCF₃, R²= -C₆H₄-4-Cl0.585 ± 545 ± 4
B R¹= -C₆H₄-4-OCH₃, R²= -C₆H₄-4-Cl0.592 ± 655 ± 5
C R¹= -C₆H₄-2-Cl, R²= -C₆H₄-4-Cl0.588 ± 450 ± 6

Data adapted from a study on the biological activity of novel pyrrole derivatives as antioxidant agents.[6]

Signaling Pathway: Neuroprotection via Antioxidant and Anti-inflammatory Action

The neuroprotective effects of these pyrrole derivatives involve the mitigation of oxidative stress and the suppression of the inflammatory cascade initiated by neuronal damage.

Neuroprotection_Pathway cluster_stress Cellular Stress (e.g., 6-OHDA) cluster_inflammation Inflammatory Cascade Oxidative_Stress Oxidative Stress (↑ ROS) COX2_up ↑ COX-2 Expression Oxidative_Stress->COX2_up Neuronal_Damage Neuronal Damage & Apoptosis Oxidative_Stress->Neuronal_Damage PGE2_up ↑ PGE₂ Production COX2_up->PGE2_up Neuroinflammation Neuroinflammation PGE2_up->Neuroinflammation Neuroinflammation->Neuronal_Damage Pyrrole_Derivative 1,5-Diarylpyrrole Derivative Pyrrole_Derivative->Oxidative_Stress Inhibition Pyrrole_Derivative->COX2_up Inhibition Neuroprotection Neuroprotection Pyrrole_Derivative->Neuroprotection

Caption: Neuroprotective mechanism of 1,5-diarylpyrrole derivatives.

Antimicrobial Activity

Pyrrole derivatives have been widely investigated for their antimicrobial properties. The core structure of this compound has been incorporated into various derivatives to assess their efficacy against a range of bacterial and fungal pathogens.

Table 4: Comparative Antimicrobial Activity of N-Arylpyrrole Derivatives (Minimum Inhibitory Concentration - MIC in µg/mL)

Compound IDR GroupS. aureusE. coliP. aeruginosaC. albicans
Va -H62.5125>250125
Vb -Cl31.2562.512562.5
Vc -Br31.2562.512562.5
Vd -F62.5125>250125
Ciprofloxacin Standard Antibiotic0.50.251-
Fluconazole Standard Antifungal---8

Data is illustrative and based on general findings for N-arylpyrrole derivatives. Specific data for this compound derivatives can be found in dedicated antimicrobial studies.[7]

Anticancer Activity

The anticancer potential of pyrrole-containing compounds is a significant area of research. While specific comparative data for a series of this compound derivatives is limited in the reviewed literature, studies on structurally related 1,4-diarylpyrroles demonstrate potent antitumor activity. These compounds often exert their effects by inhibiting tubulin polymerization.[8]

Table 5: Comparative Anticancer Activity of 3-Aroyl-1,4-diarylpyrrole Derivatives (IC₅₀ in nM)

Compound IDHCT116 (Colon)A549 (Lung)MCF7 (Breast)
42 4-NH₂-Ph4-NH₂-Ph5.28.16.5
44 4-NH₂-Ph3-NH₂-Ph7.812.39.7
48 3,4-(OCH₃)₂-Ph4-NH₂-Ph3.14.53.9
62 4-NH₂-Ph4-F-Ph15.621.418.2
69 4-N(CH₃)₂-Ph4-NH₂-Ph4.36.85.1

Data sourced from a study on the structure-activity relationship of novel 3-aroyl-1,4-diarylpyrroles.[8]

Experimental Protocols

Workflow for Evaluating Biological Activity

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies Synthesis Synthesis of This compound & Derivatives Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Anti_inflammatory Anti-inflammatory Assays (COX-1/COX-2 Inhibition) Characterization->Anti_inflammatory Neuroprotective Neuroprotective Assays (Cell Viability, ROS) Characterization->Neuroprotective Antimicrobial Antimicrobial Assays (MIC Determination) Characterization->Antimicrobial Anticancer Anticancer Assays (MTT, Cell Cycle) Characterization->Anticancer Pathway_Analysis Signaling Pathway Analysis (Western Blot, ELISA) Anti_inflammatory->Pathway_Analysis Neuroprotective->Pathway_Analysis Anticancer->Pathway_Analysis In_Vivo In Vivo Studies (Animal Models) Pathway_Analysis->In_Vivo

Caption: General workflow for the synthesis and biological evaluation of pyrrole derivatives.

Detailed Methodologies

1. In Vitro COX-1/COX-2 Inhibition Assay

  • Principle: A fluorometric inhibitor screening kit is used to measure the peroxidase activity of COX enzymes. The assay measures the oxidation of a detection reagent, which is proportional to the enzyme activity.

  • Protocol:

    • Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add the assay buffer, heme, and the COX-1 or COX-2 enzyme.

    • Add the test compounds or vehicle control to the respective wells.

    • Incubate the plate at room temperature for a specified time (e.g., 15 minutes).

    • Initiate the reaction by adding arachidonic acid.

    • Immediately add the fluorometric detection reagent.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.

    • Calculate the percentage of inhibition and determine the IC₅₀ values.[1]

2. Cell Viability (MTT) Assay

  • Principle: This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in viable cells to form a purple formazan product.

  • Protocol:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage of the control.[6]

3. Reactive Oxygen Species (ROS) Assay

  • Principle: This assay uses a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).

  • Protocol:

    • Treat cells with the test compounds and/or an inducing agent (e.g., 6-OHDA).

    • Load the cells with DCFH-DA and incubate in the dark.

    • Wash the cells to remove excess probe.

    • Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.

    • Quantify the level of intracellular ROS relative to a control.[6]

4. Minimum Inhibitory Concentration (MIC) Determination

  • Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.

  • Protocol (Broth Microdilution):

    • Prepare serial twofold dilutions of the test compounds in a liquid growth medium in a 96-well microtiter plate.

    • Inoculate each well with a standardized suspension of the test microorganism.

    • Include positive (microorganism without compound) and negative (medium only) controls.

    • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity.[7]

References

In vivo efficacy and pharmacokinetic studies of 1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole compounds.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo efficacy of 1-phenyl-2,5-dimethyl-1H-pyrrole derivatives, structural analogs of 1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole. Due to the limited availability of public data on the specific target compound, this guide focuses on comparing the performance of closely related molecules, offering valuable insights into the potential anti-inflammatory and analgesic properties of this chemical class. The information herein is supported by experimental data from peer-reviewed literature.

In Vivo Efficacy: Comparative Analysis

The in vivo efficacy of several 1-phenyl-2,5-dimethyl-1H-pyrrole derivatives has been evaluated in preclinical models of inflammation and pain. The primary assays used are the carrageenan-induced paw edema model in rats, a measure of anti-inflammatory activity, and the acetic acid-induced writhing test in mice, an indicator of analgesic effects.

Anti-Inflammatory Activity

The carrageenan-induced paw edema model is a standard method to assess the anti-inflammatory potential of novel compounds. The percentage of edema inhibition is a key parameter for comparison.

Table 1: Comparison of Anti-Inflammatory Activity of 1-Phenyl-2,5-dimethyl-1H-pyrrole Analogs in the Carrageenan-Induced Paw Edema Model in Rats

Compound IDDose (mg/kg)Time Post-Carrageenan (hours)Edema Inhibition (%)Reference CompoundEdema Inhibition (%)
Analog A 50345Ibuprofen55
Analog B 50338Ibuprofen55
Analog C 100462Indomethacin70

Note: Data presented is a synthesized representation from multiple sources for comparative purposes and may not reflect the exact results of a single study.

Analgesic Activity

The acetic acid-induced writhing test is a visceral pain model used to screen for analgesic properties. The reduction in the number of writhes is the primary endpoint.

Table 2: Comparison of Analgesic Activity of 1-Phenyl-2,5-dimethyl-1H-pyrrole Analogs in the Acetic Acid-Induced Writhing Test in Mice

Compound IDDose (mg/kg)Writhing Inhibition (%)Reference CompoundWrithing Inhibition (%)
Analog D 2058Diclofenac75
Analog E 2065Diclofenac75

Note: Data presented is a synthesized representation from multiple sources for comparative purposes and may not reflect the exact results of a single study.

Pharmacokinetic Studies

Table 3: General Pharmacokinetic Parameters of a Pyrrole-Containing Prodrug (AU-8001) in Rats

Administration RouteDose (mg/kg)Key Findings
Intravenous10Rapid hydrolysis of the ester function, short transit of the prodrug.[1]
Oral50Incomplete bioavailability, absorption rate is the limiting factor.[1]

Note: This data is for a structurally different pyrrole compound and should be interpreted with caution as it may not be representative of this compound.

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below.

Carrageenan-Induced Paw Edema in Rats

This model assesses the ability of a compound to reduce acute inflammation.

  • Animals: Male Wistar rats (150-200g) are typically used.

  • Procedure:

    • Animals are fasted overnight with free access to water.

    • The test compound or vehicle (control) is administered orally or intraperitoneally.

    • After a set time (e.g., 60 minutes), a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw.

    • The paw volume is measured at specified time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Acetic Acid-Induced Writhing Test in Mice

This test evaluates the peripheral analgesic activity of a compound.

  • Animals: Swiss albino mice (20-25g) are commonly used.

  • Procedure:

    • The test compound or vehicle is administered orally or intraperitoneally.

    • After a predetermined time (e.g., 30 minutes), a 0.6% solution of acetic acid is injected intraperitoneally.

    • The number of writhes (abdominal constrictions and stretching of hind limbs) is counted for a specific period (e.g., 20 minutes), starting 5 minutes after the acetic acid injection.

  • Data Analysis: The percentage of writhing inhibition is calculated as: % Inhibition = [(Wc - Wt) / Wc] * 100 Where Wc is the mean number of writhes in the control group and Wt is the mean number of writhes in the treated group.

Visualizations

Experimental Workflow for In Vivo Anti-Inflammatory Study

G cluster_pre_treatment Pre-treatment Phase cluster_treatment Treatment Phase cluster_data_collection Data Collection Phase cluster_analysis Data Analysis Phase Animal_Acclimatization Animal Acclimatization Fasting Overnight Fasting Animal_Acclimatization->Fasting Compound_Admin Compound/Vehicle Administration Fasting->Compound_Admin Inflammation_Induction Inflammation Induction (e.g., Carrageenan Injection) Compound_Admin->Inflammation_Induction Measurement Measurement of Edema/Writhes Inflammation_Induction->Measurement Data_Analysis Calculation of % Inhibition Measurement->Data_Analysis Statistical_Analysis Statistical Analysis Data_Analysis->Statistical_Analysis Results Results Interpretation Statistical_Analysis->Results

Caption: General workflow for an in vivo anti-inflammatory study.

Potential Signaling Pathway in Inflammation

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_response Cellular Response Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Pain Pain Prostaglandins->Pain Pyrrole_Compound 1-Phenyl-2,5-dimethyl-1H-pyrrole Analogues Pyrrole_Compound->COX_Enzymes Inhibition

Caption: Potential mechanism of action via the COX pathway.

References

Unveiling the Inhibitory Potential: A Comparative Guide to 1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole and its Analogs Against Key Enzymatic Targets

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the potential enzyme inhibitory activity of 1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole. In the absence of direct experimental data for this specific compound, this guide leverages findings from structurally similar pyrrole derivatives to postulate its likely enzymatic targets. We present a validation framework against two key enzymes, Dihydrofolate Reductase (DHFR) and Cyclooxygenase-2 (COX-2), for which analogs of the topic compound have shown inhibitory effects. This guide offers a comprehensive comparison with established inhibitors and detailed experimental protocols to facilitate further investigation.

While direct enzymatic inhibition data for this compound is not currently available in published literature, the well-documented activity of its structural analogs suggests a promising starting point for validation studies. Notably, derivatives containing the 4-(2,5-dimethyl-1H-pyrrol-1-yl) moiety have demonstrated inhibitory activity against Dihydrofolate Reductase (DHFR) and Enoyl-ACP Reductase. Furthermore, the broader class of pyrrole-containing compounds has been extensively investigated as inhibitors of Cyclooxygenase (COX) enzymes.

This guide will focus on the potential inhibitory activity of this compound against DHFR and COX-2, providing a comparative landscape against known inhibitors and the necessary methodological framework for its experimental validation.

Comparative Analysis of Inhibitory Activity

To contextualize the potential efficacy of this compound, it is essential to compare it with established inhibitors of DHFR and COX-2. The following tables summarize the inhibitory activities of known compounds, including pyrrole-based and non-pyrrole-based inhibitors.

Dihydrofolate Reductase (DHFR) Inhibitors: A Comparative Overview

DHFR is a crucial enzyme in the folate metabolic pathway, essential for the synthesis of nucleic acids and amino acids. Its inhibition is a key mechanism for several anticancer and antimicrobial drugs.

Compound ClassCompound NameTarget Organism/EnzymeIC₅₀ / Kᵢ Value
Pyrrole Analog 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-acetylbenzohydrazideM. tuberculosis DHFRIC₅₀: 15.4 µM
Classical Antifolate MethotrexateHuman DHFRKᵢ: ~1-10 pM
Non-classical Antifolate TrimethoprimBacterial DHFRKᵢ: ~1-10 nM

Note: The data for the pyrrole analog is representative of the potential activity of this compound and serves as a benchmark for initial screening.

Cyclooxygenase-2 (COX-2) Inhibitors: A Comparative Overview

COX-2 is an enzyme responsible for inflammation and pain. Selective COX-2 inhibitors are a major class of anti-inflammatory drugs.

Compound ClassCompound NameSelectivity (COX-1/COX-2)IC₅₀ (COX-2)
Pyrrole-based 2,5-Dimethyl-celecoxib (DMC)Non-selective (COX-2 inactive)> 100 µM[1]
Diaryl-pyrazole Celecoxib~30-fold selective for COX-20.04 µM[2]
Diaryl-furanone Rofecoxib~800-fold selective for COX-20.018 µM

Note: While some pyrrole derivatives are being explored as COX inhibitors, analogs like DMC show reduced or no COX-2 inhibitory function, highlighting the importance of specific structural features for activity.[1]

Experimental Protocols for Validation

To validate the inhibitory activity of this compound, the following detailed experimental protocols for DHFR and COX-2 inhibition assays are provided.

Dihydrofolate Reductase (DHFR) Inhibition Assay Protocol

This protocol is based on a spectrophotometric method that measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP⁺ during the DHFR-catalyzed reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[3][4]

Materials:

  • Human recombinant DHFR enzyme

  • Dihydrofolate (DHF)

  • NADPH

  • This compound (Test Compound)

  • Methotrexate (Positive Control)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM DTT)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound and methotrexate in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of DHF and NADPH in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay Buffer

      • DHFR enzyme solution

      • Test compound at various concentrations or positive/negative controls.

    • Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the NADPH solution to all wells.

    • Immediately start monitoring the decrease in absorbance at 340 nm every 30 seconds for 10-20 minutes at a constant temperature (e.g., 25°C).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of NADPH consumption) for each concentration of the test compound.

    • Determine the percent inhibition relative to the no-inhibitor control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

DHFR_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, DHFR, DHF, NADPH) Plate_Setup Set up 96-well Plate (Enzyme, Buffer, Inhibitor) Reagents->Plate_Setup Test_Compound Prepare Test Compound (this compound) Test_Compound->Plate_Setup Controls Prepare Controls (Methotrexate, Vehicle) Controls->Plate_Setup Pre_incubation Pre-incubate (10-15 min) Plate_Setup->Pre_incubation Reaction_Start Initiate Reaction (Add NADPH) Pre_incubation->Reaction_Start Measurement Kinetic Measurement (Absorbance at 340 nm) Reaction_Start->Measurement Calculate_Rates Calculate Reaction Rates Measurement->Calculate_Rates Percent_Inhibition Determine % Inhibition Calculate_Rates->Percent_Inhibition IC50_Calculation Calculate IC50 Value Percent_Inhibition->IC50_Calculation

Caption: Workflow for DHFR enzyme inhibition assay.

Cyclooxygenase-2 (COX-2) Inhibition Assay Protocol

This protocol describes a common method for measuring COX-2 inhibition, which involves quantifying the production of prostaglandin E₂ (PGE₂) from arachidonic acid.[5][6][7]

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • This compound (Test Compound)

  • Celecoxib (Positive Control)

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Cofactors (e.g., hematin, epinephrine)

  • PGE₂ ELISA kit

  • 96-well microplate

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound and celecoxib in a suitable solvent (e.g., DMSO).

    • Prepare a working solution of arachidonic acid.

  • Enzyme Reaction:

    • In a microplate, add the following to each well:

      • Assay Buffer

      • COX-2 enzyme solution

      • Cofactors

      • Test compound at various concentrations or positive/negative controls.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding arachidonic acid to all wells.

    • Incubate at 37°C for a defined period (e.g., 10-15 minutes).

    • Stop the reaction by adding a stopping reagent (e.g., a solution of HCl).

  • PGE₂ Quantification:

    • Quantify the amount of PGE₂ produced in each well using a competitive ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Generate a standard curve for PGE₂.

    • Calculate the concentration of PGE₂ produced in each sample.

    • Determine the percent inhibition of COX-2 activity for each concentration of the test compound.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

COX2_Inhibition_Workflow cluster_prep Preparation cluster_assay Enzyme Reaction cluster_quantification Quantification Reagents Prepare Reagents (Buffer, COX-2, Cofactors) Plate_Setup Set up Reaction Plate (Enzyme, Buffer, Inhibitor) Reagents->Plate_Setup Test_Compound Prepare Test Compound (this compound) Test_Compound->Plate_Setup Controls Prepare Controls (Celecoxib, Vehicle) Controls->Plate_Setup Pre_incubation Pre-incubate (10 min at 37°C) Plate_Setup->Pre_incubation Reaction_Start Initiate Reaction (Add Arachidonic Acid) Pre_incubation->Reaction_Start Incubation Incubate (10-15 min at 37°C) Reaction_Start->Incubation Reaction_Stop Stop Reaction (Add HCl) Incubation->Reaction_Stop PGE2_ELISA PGE2 Quantification (ELISA) Reaction_Stop->PGE2_ELISA Data_Analysis Data Analysis (% Inhibition, IC50) PGE2_ELISA->Data_Analysis

Caption: Workflow for COX-2 enzyme inhibition assay.

Signaling Pathways

Understanding the signaling pathways in which the target enzymes are involved is crucial for predicting the broader biological impact of an inhibitor.

DHFR Signaling Pathway

DHFR is a central enzyme in the folate metabolism pathway, which is critical for de novo purine and thymidylate synthesis. Inhibition of DHFR depletes the intracellular pool of tetrahydrofolate (THF), a vital one-carbon donor. This disruption halts DNA synthesis and repair, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cells like cancer cells.[8][9]

DHFR_Pathway cluster_synthesis Nucleotide Synthesis cluster_downstream Downstream Effects DHF Dihydrofolate (DHF) DHFR DHFR DHF->DHFR THF Tetrahydrofolate (THF) Purine_Synth Purine Synthesis THF->Purine_Synth Thymidylate_Synth Thymidylate Synthesis THF->Thymidylate_Synth NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF H+ DHFR->NADP Inhibitor This compound (Potential Inhibitor) Inhibitor->DHFR DNA_Synth DNA Synthesis & Repair Purine_Synth->DNA_Synth Thymidylate_Synth->DNA_Synth Cell_Cycle Cell Cycle Arrest DNA_Synth->Cell_Cycle Apoptosis Apoptosis Cell_Cycle->Apoptosis

Caption: DHFR's role in the folate metabolism pathway.

COX-2 Signaling Pathway

COX-2 is an inducible enzyme that is upregulated in response to inflammatory stimuli. It catalyzes the conversion of arachidonic acid to prostaglandin H₂ (PGH₂), the precursor for various pro-inflammatory prostaglandins, most notably PGE₂. PGE₂ then binds to its receptors (EP1-4) on target cells, activating downstream signaling cascades (e.g., involving cAMP/PKA and Ca²⁺) that mediate inflammation, pain, and fever.[10][11][12]

COX2_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) PLA2 cPLA2 Inflammatory_Stimuli->PLA2 activates Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid releases COX2 COX-2 Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Inhibitor This compound (Potential Inhibitor) Inhibitor->COX2 PGES PGES PGH2->PGES PGE2 Prostaglandin E2 (PGE2) PGES->PGE2 EP_Receptors EP Receptors PGE2->EP_Receptors binds to Downstream_Signaling Downstream Signaling (cAMP, Ca2+) EP_Receptors->Downstream_Signaling activates Inflammation Inflammation, Pain, Fever Downstream_Signaling->Inflammation leads to

Caption: The COX-2 signaling pathway in inflammation.

References

A Comparative Guide to the Off-Target and Cross-Reactivity Profile of 1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the known biological activities of 1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole and related pyrrole derivatives. Due to the limited publicly available data on the comprehensive off-target and cross-reactivity profile of this compound, this document also presents an illustrative comparison with established kinase inhibitors to highlight the importance and typical data presentation of broad panel screening in drug discovery.

Introduction to this compound
Known Biological Activities of this compound and Analogs

While a comprehensive off-target screening panel for this compound is not found in the public domain, research on structurally similar N-aryl-2,5-dimethylpyrroles provides insights into their potential biological effects. The following table summarizes the available data on the cytotoxicity and specific biological activities of this class of compounds.

Table 1: Summary of Biological Activity for this compound and Analogs

Compound/AnalogAssay TypeTarget/Cell LineActivity (IC50/MIC)Reference
N-Aryl-2,5-dimethylpyrrole derivativesAntitubercular ActivityMycobacterium tuberculosis H37RvMICs ranging from 0.40 to >25 µg/mL
1-(4-fluorobenzyl)-2,5-dimethylpyrrole analog (5n)Antitubercular ActivityM. tuberculosis H37RvMIC: 0.73 µg/mL
1-(4-chlorobenzyl)-2,5-dimethylpyrrole analog (5e)Antitubercular ActivityM. tuberculosis H37RvMIC: 1.39 µg/mL
Pyrrolo[3,4-c]pyrrole derivativesCyclooxygenase InhibitionCOX-1/COX-2Varies by substitution[4]
1-Phenylpyrrolo[2,1-a]isoquinoline derivativesCytotoxicityRD, HCT116, HeLa, A549 cancer cell linesIC50 values in the low µM range[6][7]
Pyrrole-based hydrazide (vh0)Enzyme InhibitionHuman MAO-BIC50: 0.665 µM[8]
Pyrrole-based hydrazide (vh0)Enzyme InhibitionEel AChEIC50: 4.145 µM[8]

Illustrative Comparison with Profiled Kinase Inhibitors

To demonstrate the standard approach for evaluating off-target effects and cross-reactivity, this section provides data for well-characterized kinase inhibitors. This comparative data is essential for understanding a compound's selectivity and predicting potential side effects.

Off-Target and Cross-Reactivity Profiling: A Comparative Overview

In modern drug discovery, assessing the selectivity of a compound is critical. This is often achieved by screening the compound against a large panel of kinases or other relevant biological targets. The data generated helps in identifying unintended targets, which can lead to off-target toxicities or provide opportunities for drug repurposing.

Table 2: Illustrative Kinase Inhibition Profile of Selected Kinase Inhibitors

Compound NamePrimary Target(s)Off-Target Example (Ki in nM)Description
Dasatinib (BMS-354825) BCR-ABL, SRC family kinasesc-KIT (0.6), PDGFRβ (1.1), EPHA2 (1.6)A potent oral dual Src/Abl kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[9] It is known to be a multi-targeted kinase inhibitor.
PP2 Src family kinases (Lck, Fyn)c-Abl (100), EGFR (>1000)A selective inhibitor of the Src family of protein tyrosine kinases. It is often used as a research tool to study Src signaling.[10]
p38 MAP Kinase Inhibitor p38α, p38βJNK1 (>1000), ERK2 (>1000)A representative inhibitor of p38 MAP kinase, a key enzyme in inflammatory signaling pathways. High selectivity is desirable to avoid off-target effects.[11]

Note: The data in this table is for illustrative purposes to demonstrate how off-target profiling is presented. The specific values are representative and may vary depending on the assay conditions.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are generalized protocols for key assays relevant to the profiling of small molecules.

4.1. Kinase Inhibition Assay (Radiometric)

  • Principle: This assay measures the transfer of a radiolabeled phosphate group from ATP to a substrate by a specific kinase. Inhibition of the kinase results in a decreased incorporation of the radiolabel into the substrate.

  • Protocol:

    • Prepare a reaction mixture containing the kinase, a specific substrate (e.g., a peptide or protein), and a buffer containing ATP (spiked with γ-³²P-ATP or γ-³³P-ATP) and necessary cofactors (e.g., Mg²⁺).

    • Add the test compound (e.g., this compound) at various concentrations.

    • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period.

    • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

    • Spot a portion of the reaction mixture onto a filter membrane (e.g., phosphocellulose).

    • Wash the filter membrane to remove unincorporated radiolabeled ATP.

    • Quantify the radioactivity retained on the filter using a scintillation counter.

    • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

4.2. Cell Viability (MTT) Assay

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

  • Protocol:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and incubate for a specified duration (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

4.3. Cyclooxygenase (COX) Inhibition Assay

  • Principle: This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key in the inflammatory pathway. The inhibition is typically quantified by measuring the production of prostaglandins.

  • Protocol:

    • Prepare purified COX-1 or COX-2 enzyme in a suitable buffer.

    • Add the test compound at various concentrations to the enzyme preparation and pre-incubate.

    • Initiate the enzymatic reaction by adding arachidonic acid (the substrate).

    • Incubate for a specific time at a controlled temperature.

    • Stop the reaction.

    • Quantify the amount of prostaglandin E2 (PGE2) produced using a specific method, such as an enzyme-linked immunosorbent assay (ELISA).

    • Calculate the percentage of COX inhibition and determine the IC50 values for both COX-1 and COX-2 to assess selectivity.

Visualizations

Diagram 1: Hypothetical Signaling Pathway for a Pyrrole Derivative

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Signal_Transducer Signal_Transducer Receptor->Signal_Transducer Kinase_Cascade Kinase_Cascade Signal_Transducer->Kinase_Cascade Transcription_Factor_Inactive Transcription_Factor_Inactive Kinase_Cascade->Transcription_Factor_Inactive Transcription_Factor_Active Transcription_Factor_Active Transcription_Factor_Inactive->Transcription_Factor_Active Activation Gene_Expression Gene_Expression Transcription_Factor_Active->Gene_Expression Inflammatory_Response Inflammatory_Response Gene_Expression->Inflammatory_Response External_Stimulus External_Stimulus External_Stimulus->Receptor Pyrrole_Compound Pyrrole_Compound Pyrrole_Compound->Kinase_Cascade Inhibition

Caption: Potential mechanism of a pyrrole compound inhibiting an intracellular kinase cascade.

Diagram 2: Experimental Workflow for Off-Target Profiling

Start Compound Synthesis (this compound) Primary_Assay Primary Target Assay Start->Primary_Assay Broad_Screening Broad Panel Screening (e.g., Kinase Panel) Start->Broad_Screening Data_Analysis Data Analysis (IC50/Ki Determination) Broad_Screening->Data_Analysis Hit_Validation Hit Validation (Dose-Response) Data_Analysis->Hit_Validation Cellular_Assays Cell-Based Assays Hit_Validation->Cellular_Assays Selectivity_Profile Selectivity Profile & Risk Assessment Cellular_Assays->Selectivity_Profile

Caption: A typical workflow for determining the off-target profile of a test compound.

Disclaimer: The information provided in this guide is for research and informational purposes only. The biological activities and potential off-target effects of this compound have not been fully characterized. Researchers should conduct their own comprehensive studies to determine its pharmacological profile.

References

A Comparative Analysis of Synthetic Methodologies for N-Arylpyrroles: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The N-arylpyrrole motif is a privileged scaffold in medicinal chemistry and materials science, driving continuous interest in efficient and versatile synthetic routes for its construction. This guide provides a comprehensive comparative analysis of five key methodologies for the synthesis of N-arylpyrroles: the Paal-Knorr synthesis, the Clauson-Kaas synthesis, the Hantzsch synthesis, the Buchwald-Hartwig amination, and the Ullmann condensation. This objective comparison, supported by experimental data, aims to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their specific synthetic challenges.

Quantitative Performance Comparison

The selection of a synthetic strategy is often dictated by factors such as yield, reaction time, and temperature. The following tables summarize quantitative data for the synthesis of representative N-arylpyrroles via the five discussed methodologies, offering a clear comparison of their performance.

Table 1: Synthesis of 2,5-Dimethyl-1-phenyl-1H-pyrrole via Paal-Knorr Synthesis

Catalyst/SolventTemperature (°C)TimeYield (%)Reference
HCl (conc.) / MethanolReflux15 min52[1]
Acetic Acid80->60[2]
WaterReflux-Good to Excellent[3]
Graphene Oxide / Toluene1104hHigh[3]
Magnetic Nanoparticles--High[4]
Iodine (solvent-free)Room TempShortExceptional[4]

Table 2: Synthesis of N-Arylpyrroles via Clauson-Kaas Synthesis

Aryl AmineCatalyst/SolventTemperature (°C)TimeYield (%)Reference
AnilineAcetic Acid (Microwave)17010 min70[5]
AnilineWater (Microwave)17010 min65[5]
Various anilinesOxone / Acetonitrile (Microwave)-10-22 minGood to Excellent[6]
Aminophenol HClNicotinamide / 1,4-DioxaneReflux-63-77[7]
Various aminesP2O5 / Toluene110-46-100[7]
Various aminesZrOCl2·8H2O / Water60-70-98[7]
Various aminesCu catalyst / WaterReflux-71-96[7]

Table 3: General Performance of Hantzsch Synthesis for Substituted Pyrroles

Starting MaterialsTypical ConditionsTimeYield (%)Reference
β-ketoesters, α-haloketones, primary aminesBase, often in ethanolVariableModerate (often <50)[2][8]
β-ketoesters, α-haloketones, primary aminesContinuous flow~8 minPotentially higher[8]

Table 4: Synthesis of N-Arylpyrroles via Buchwald-Hartwig Amination

Aryl HalideCatalyst/LigandBaseSolventTemperature (°C)TimeYield (%)Reference
Aryl BromidesPd(OAc)2 / RuPhos-Solvent-free--50-99[9]
Aryl ChloridesPd/keYPhos (0.8 mol%)--60-70-High[10]

Table 5: Synthesis of N-Arylpyrroles via Ullmann Condensation

Aryl HalideCatalyst/LigandBaseSolventTemperature (°C)TimeYield (%)Reference
Aryl IodidesCuI / L-proline--80-90-Good to Excellent[11]
Aryl IodidesCuI / 1,10-phenanthrolineWEBWEB10012 hup to 93[11]
Aryl BromidesCuI / 1,10-phenanthrolineWEBWEB10012 hup to 54[11]
Aryl IodidesCuI (5 mol%) (ligand-free)K3PO4DMF11024 hModerate to Excellent[12]

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

1. Paal-Knorr Synthesis of 2,5-Dimethyl-1-phenyl-1H-pyrrole

  • Materials:

    • Aniline (186 mg, 2.0 mmol)

    • Hexane-2,5-dione (228 mg, 2.0 mmol)[1]

    • Methanol (0.5 mL)[1]

    • Concentrated Hydrochloric Acid (1 drop)[1]

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, combine aniline, hexane-2,5-dione, and methanol.[1]

    • Add one drop of concentrated hydrochloric acid to the mixture.[1]

    • Heat the reaction mixture to reflux for 15 minutes.[1]

    • After the reflux period, cool the flask in an ice bath.

    • Add 5.0 mL of 0.5 M hydrochloric acid to the cooled mixture to precipitate the product.

    • Collect the solid product by vacuum filtration.

    • Recrystallize the crude product from a 9:1 methanol/water mixture to yield pure 2,5-dimethyl-1-phenyl-1H-pyrrole.[1]

2. Clauson-Kaas Synthesis of 1-Phenyl-1H-pyrrole (Microwave-Assisted)

  • Materials:

    • Aniline (182 µL, 2.00 mmol)[5]

    • 2,5-Dimethoxytetrahydrofuran (258 µL, 2.00 mmol)[5]

    • Glacial Acetic Acid (4 mL)[5]

  • Procedure:

    • To a 2-5 mL microwave vial, add aniline, 2,5-dimethoxytetrahydrofuran, and glacial acetic acid.[5]

    • Seal the reaction vessel and heat under microwave irradiation for 10 minutes at 170 °C with a pre-stirring of 20 seconds.[5]

    • After cooling, pour the contents of the vial into a beaker of ice (ca. 25 mL).[5]

    • Collect the resulting light brown solid by vacuum filtration and wash with cold water to yield pure 1-phenyl-1H-pyrrole.[5]

3. Hantzsch Pyrrole Synthesis (General Protocol)

  • Materials:

    • β-ketoester (1 equivalent)

    • α-haloketone (1 equivalent)

    • Primary amine (1 equivalent) or ammonia

    • Base (e.g., sodium ethoxide)

    • Solvent (e.g., ethanol)

  • Procedure:

    • The reaction is typically a multi-component condensation.[8]

    • The amine attacks the β-carbon of the β-ketoester to form an enamine.[8]

    • The enamine then attacks the carbonyl carbon of the α-haloketone.[8]

    • Subsequent dehydration and intramolecular cyclization lead to the formation of the pyrrole ring.[8]

    • The reaction conditions, including temperature and time, are variable and depend on the specific substrates used.

4. Buchwald-Hartwig Amination for N-Arylpyrrole Synthesis (General Protocol)

  • Materials:

    • Pyrrole

    • Aryl halide (e.g., aryl bromide or chloride)

    • Palladium catalyst (e.g., Pd(OAc)2)

    • Phosphine ligand (e.g., RuPhos, keYPhos)

    • Base (e.g., NaOt-Bu, K3PO4)

    • Anhydrous solvent (e.g., toluene, dioxane)

  • Procedure:

    • The reaction is carried out under an inert atmosphere.

    • The palladium catalyst and ligand are dissolved in the solvent, followed by the addition of the base, pyrrole, and the aryl halide.

    • The reaction mixture is heated to the desired temperature (typically 60-110 °C) and stirred until the reaction is complete (monitored by TLC or GC).

    • Workup involves cooling the reaction, filtering off the solids, and purifying the product by chromatography.

5. Ullmann Condensation for N-Arylpyrrole Synthesis (General Protocol)

  • Materials:

    • Pyrrole

    • Aryl halide (typically aryl iodide or bromide)

    • Copper catalyst (e.g., CuI)

    • Ligand (optional, e.g., L-proline, 1,10-phenanthroline)[11]

    • Base (e.g., K3PO4, Cs2CO3)

    • Solvent (e.g., DMF, DMSO)

  • Procedure:

    • The reaction is typically carried out under an inert atmosphere.

    • The copper catalyst, ligand (if used), base, pyrrole, and aryl halide are combined in the solvent.

    • The mixture is heated to a high temperature (often 80-140 °C) for several hours.[11]

    • After completion, the reaction is cooled, and the product is isolated through extraction and purified by chromatography or recrystallization.

Visualization of Synthetic Methodologies

The following diagrams, generated using Graphviz, illustrate the logical relationships and workflows of the described synthetic methodologies.

Paal_Knorr_Synthesis cluster_reactants Starting Materials cluster_process Reaction cluster_product Product diketone 1,4-Dicarbonyl Compound condensation Acid-Catalyzed Condensation & Cyclization diketone->condensation amine Aryl Amine amine->condensation pyrrole N-Arylpyrrole condensation->pyrrole Clauson_Kaas_Synthesis cluster_reactants Starting Materials cluster_process Reaction cluster_product Product furan 2,5-Dialkoxy- tetrahydrofuran hydrolysis Acid-Catalyzed Hydrolysis furan->hydrolysis amine Aryl Amine condensation Condensation amine->condensation hydrolysis->condensation pyrrole N-Arylpyrrole condensation->pyrrole Hantzsch_Synthesis cluster_reactants Starting Materials cluster_process Reaction cluster_product Product ketoester β-Ketoester multicomp Multi-component Condensation ketoester->multicomp haloketone α-Haloketone haloketone->multicomp amine Aryl Amine amine->multicomp pyrrole N-Arylpyrrole multicomp->pyrrole Buchwald_Hartwig_Amination cluster_reactants Starting Materials cluster_process Reaction cluster_product Product pyrrole_reactant Pyrrole coupling Palladium-Catalyzed Cross-Coupling pyrrole_reactant->coupling aryl_halide Aryl Halide aryl_halide->coupling pyrrole_product N-Arylpyrrole coupling->pyrrole_product Ullmann_Condensation cluster_reactants Starting Materials cluster_process Reaction cluster_product Product pyrrole_reactant Pyrrole coupling Copper-Catalyzed Cross-Coupling pyrrole_reactant->coupling aryl_halide Aryl Halide aryl_halide->coupling pyrrole_product N-Arylpyrrole coupling->pyrrole_product

References

A Comparative Guide to the Bioactivity of Pyrrole Derivatives: Correlating In Vitro and In Vivo Outcomes

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A comprehensive review of publicly available scientific literature did not yield specific in vitro and in vivo correlation data for the compound 1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole. Therefore, this guide has been constructed using a representative, hypothetical pyrrole derivative, herein referred to as Pyrrole-Analog 1 , to illustrate the principles of correlating laboratory bioactivity with outcomes in living models. The data presented is illustrative and intended to serve as a framework for researchers evaluating novel chemical entities.

Introduction

The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anti-inflammatory, anticancer, and antibacterial properties.[1][2][3][4] A critical step in the development of any new therapeutic agent is establishing a clear correlation between its activity in controlled in vitro environments and its efficacy and safety in complex in vivo systems. This guide provides a comparative analysis of Pyrrole-Analog 1, a hypothetical anti-inflammatory and cytotoxic agent, against a standard reference compound, Indomethacin.

Comparative In Vitro Bioactivity

The initial screening of Pyrrole-Analog 1 involved assessing its cytotoxic effects on cancer cell lines and its ability to inhibit key inflammatory enzymes. The half-maximal inhibitory concentration (IC₅₀) was determined to quantify its potency.

Table 1: In Vitro Cytotoxicity and Anti-Inflammatory Activity

CompoundIC₅₀ vs. A549 Lung Carcinoma (µM)IC₅₀ vs. HCT116 Colon Carcinoma (µM)IC₅₀ vs. WRL-68 Normal Liver Cells (µM)COX-2 Enzyme Inhibition (IC₅₀, µM)
Pyrrole-Analog 1 8.55.2> 1000.65
Indomethacin Not ApplicableNot ApplicableNot Applicable0.55

Data is illustrative. IC₅₀ values represent the concentration of a compound required to inhibit 50% of cell growth or enzyme activity.

Comparative In Vivo Efficacy

Following promising in vitro results, Pyrrole-Analog 1 was advanced to in vivo testing using a standard murine model of inflammation to assess its therapeutic potential in a whole-organism setting.

Table 2: In Vivo Anti-Inflammatory Efficacy

CompoundDose (mg/kg)Paw Edema Inhibition (%) @ 3 hr
Pyrrole-Analog 1 1055%
Indomethacin 1062%

Data is illustrative. The carrageenan-induced paw edema model in rats is a standard preclinical test for acute inflammation.[5][6][7][8]

Correlation Between In Vitro and In Vivo Data

The illustrative data shows a positive correlation. Pyrrole-Analog 1 demonstrated potent enzymatic inhibition of COX-2 in vitro, which translated to significant anti-inflammatory effects in the in vivo paw edema model. Its selective cytotoxicity towards cancer cells over normal cells in vitro suggests a favorable therapeutic window, a critical parameter for further preclinical development.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings.

In Vitro: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[9][10]

  • Cell Seeding: Human cancer (A549, HCT116) and normal (WRL-68) cells were seeded in 96-well plates at a density of 8,000 cells/well and incubated for 24 hours at 37°C and 5% CO₂.[9]

  • Compound Treatment: Cells were treated with serial dilutions of Pyrrole-Analog 1 (0.1 to 100 µM) for 48 hours. Vehicle-treated cells (0.1% DMSO) served as a control.[9]

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plate was incubated for 4 hours.

  • Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to dissolve the formazan crystals.[9]

  • Data Acquisition: The absorbance was measured at 570 nm using a microplate reader. Percentage viability was calculated relative to the vehicle control, and IC₅₀ values were determined using non-linear regression analysis.[9]

In Vivo: Carrageenan-Induced Paw Edema Model

This model is widely used to evaluate the activity of anti-inflammatory drugs.[6][8]

  • Animal Acclimation: Male Wistar rats (180-200g) were acclimated for one week under standard laboratory conditions.

  • Compound Administration: Animals were divided into groups (n=6). Pyrrole-Analog 1 (10 mg/kg), Indomethacin (10 mg/kg), or vehicle (0.5% CMC) was administered orally one hour before the carrageenan injection.

  • Induction of Inflammation: 0.1 mL of 1% carrageenan solution was injected into the sub-plantar tissue of the right hind paw of each rat.

  • Measurement: Paw volume was measured using a plethysmometer at baseline and at 1, 2, 3, and 4 hours post-injection.

  • Data Analysis: The percentage inhibition of edema was calculated for each group relative to the vehicle control group.

Visualizations: Pathways and Workflows

Diagrams help to visualize complex biological processes and experimental designs.

G cluster_0 Cytoplasm cluster_1 Nucleus TNFa Inflammatory Stimuli (e.g., TNF-α) TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates (Leads to Degradation) NFkB NF-κB (p65/p50) IkBa->NFkB Inhibits Nucleus_NFkB NF-κB NFkB->Nucleus_NFkB Translocates Pyrrole Pyrrole-Analog 1 Pyrrole->IKK Inhibits DNA DNA Nucleus_NFkB->DNA Binds to Promoter Genes Pro-inflammatory Genes (COX-2, iNOS, Cytokines) DNA->Genes Upregulates Transcription

Caption: Hypothetical mechanism of Pyrrole-Analog 1 inhibiting the NF-κB signaling pathway.

G cluster_discovery Phase 1: Discovery & In Vitro Screening cluster_preclinical Phase 2: In Vivo Preclinical Testing cluster_correlation Phase 3: Correlation Analysis A1 Compound Synthesis (Pyrrole-Analog 1) A2 In Vitro Cytotoxicity (MTT Assay vs. Cancer/Normal Cells) A1->A2 A3 Enzyme Inhibition Assay (e.g., COX-2) A1->A3 A4 Data Analysis: Potency (IC50) & Selectivity A2->A4 A3->A4 B1 Selection of Lead Compound (Based on In Vitro Data) A4->B1 Go/No-Go Decision B2 Acute Toxicity Study B1->B2 B3 Efficacy Model (Carrageenan-Induced Paw Edema) B2->B3 B4 Data Analysis: Efficacy & Safety Profile B3->B4 C1 Correlate In Vitro Potency with In Vivo Efficacy B4->C1 C2 Decision: Advance to Further Pharmacokinetic/Toxicology Studies C1->C2

Caption: A generalized workflow for drug discovery from in vitro screening to in vivo testing.

References

Methods for assessing the target engagement and specificity of 1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole in cellular models.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of a novel compound is paramount. This guide provides a comparative overview of state-of-the-art methodologies to assess the target engagement and specificity of the investigational compound 1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole within cellular models. Detailed experimental protocols, data interpretation, and workflow visualizations are presented to empower researchers in making informed decisions for their drug discovery pipeline.

The pyrrole scaffold is a well-established pharmacophore present in numerous bioactive compounds, exhibiting a wide array of therapeutic activities, including anticancer, antimicrobial, and antiviral effects.[1] The subject of this guide, this compound, is a synthetic compound with potential biological activity.[2][3] Elucidating its mechanism of action begins with identifying its direct binding partners in a complex cellular environment and understanding its selectivity profile. This guide explores and compares several powerful techniques to achieve this: the Cellular Thermal Shift Assay (CETSA), broad-spectrum Kinase Profiling, Affinity-Purification Mass Spectrometry (AP-MS), and Photoaffinity Labeling (PAL).

Comparative Analysis of Target Engagement Methodologies

Choosing the right method to confirm target engagement and assess specificity depends on various factors, including the availability of reagents, the nature of the anticipated target, and the desired depth of information. The following table provides a high-level comparison of the key techniques detailed in this guide.

Methodology Principle Primary Output Advantages Limitations
Cellular Thermal Shift Assay (CETSA) Ligand-induced thermal stabilization of the target protein.[4][5]Change in protein melting temperature (Tm) upon compound binding.[4]Label-free, applicable in intact cells and tissues, reflects physiological conditions.[5][6]Requires a specific antibody for detection, not suitable for all protein classes.
Kinase Profiling Measures the inhibitory activity of a compound against a large panel of purified kinases.[7][8]IC50 values or percent inhibition for hundreds of kinases.[7][9]High-throughput, provides a broad overview of kinome selectivity, commercially available.[9][10]In vitro assay may not fully reflect cellular activity, can be costly.
Affinity-Purification Mass Spectrometry (AP-MS) Uses a "bait" (the compound) to capture its interacting "prey" (proteins) from a cell lysate for identification by mass spectrometry.[11][12]A list of potential protein interactors.Unbiased discovery of novel targets, applicable to various target classes.[11][13]Can generate false positives, may miss transient or weak interactions.[12][14]
Photoaffinity Labeling (PAL) A photoreactive version of the compound is used to covalently crosslink to its target upon light activation, enabling subsequent identification.[15][16]Identification of covalently labeled proteins.Provides direct evidence of binding, can map the binding site.[16][17]Requires chemical synthesis of a probe, potential for non-specific labeling.

I. Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method to verify target engagement in a cellular setting.[4] It is based on the principle that the binding of a small molecule can stabilize its target protein, leading to an increase in its melting temperature.[5]

Experimental Workflow

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Heat Challenge cluster_lysis Lysis & Separation cluster_detection Detection start Plate cells treat Treat with this compound or DMSO (vehicle) start->treat heat Aliquot cell suspension and heat at a range of temperatures treat->heat lyse Lyse cells (e.g., freeze-thaw) heat->lyse centrifuge Centrifuge to separate soluble and precipitated proteins lyse->centrifuge collect Collect supernatant (soluble fraction) centrifuge->collect quantify Quantify target protein (e.g., Western Blot, ELISA) collect->quantify plot Plot melt curves and determine Tm shift quantify->plot

Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).

Detailed Experimental Protocol
  • Cell Culture and Treatment:

    • Culture cells of interest to 80-90% confluency.

    • Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-3 hours) at 37°C.[18]

  • Heat Treatment:

    • Harvest and resuspend the treated cells in a suitable buffer (e.g., PBS).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by immediate cooling on ice for 3 minutes.[5]

  • Cell Lysis and Protein Separation:

    • Lyse the cells using a method such as freeze-thaw cycles or addition of a mild lysis buffer.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[5]

  • Protein Quantification and Analysis:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Analyze the amount of the target protein in the soluble fraction using a specific antibody-based method like Western blotting or an ELISA.

    • Plot the relative amount of soluble protein against the temperature for both the treated and control samples to generate melt curves. The shift in the midpoint of the curve (Tm) indicates target engagement.[1]

II. Kinase Profiling

Given that a large number of small molecule inhibitors target kinases, assessing the interaction of this compound with a broad panel of kinases is a crucial step in determining its specificity.[19] Many contract research organizations (CROs) offer this as a fee-for-service.[7][9][10]

Experimental Workflow

Kinase_Profiling_Workflow cluster_assay Biochemical Kinase Assay cluster_analysis Data Analysis compound This compound assay Incubate compound with each kinase, substrate, and ATP compound->assay panel Panel of >400 purified kinases panel->assay measure Measure kinase activity (e.g., ADP-Glo, TR-FRET) assay->measure calculate Calculate % inhibition or IC50 values measure->calculate visualize Visualize data (e.g., Kinome tree, waterfall plot) calculate->visualize

Caption: General workflow for biochemical kinase profiling.

Detailed Experimental Protocol (Representative)

This protocol describes a generic biochemical kinase assay, such as the ADP-Glo™ Kinase Assay, which is commonly used for profiling.[8]

  • Assay Preparation:

    • A multi-well plate is prepared, with each well containing a specific purified kinase from a large panel, a corresponding substrate, and a buffer solution.

    • This compound is serially diluted to a range of concentrations.

  • Kinase Reaction:

    • The compound dilutions are added to the wells containing the kinase mixtures.

    • The kinase reaction is initiated by the addition of ATP. The plate is incubated at room temperature for a specified period (e.g., 1 hour).

  • Activity Measurement:

    • ADP-Glo™ Reagent is added to each well to stop the kinase reaction and deplete the remaining ATP.

    • Kinase Detection Reagent is then added to convert the generated ADP into ATP, which is subsequently used in a luciferase/luciferin reaction to produce light.

    • The luminescence, which is proportional to the kinase activity, is measured using a plate reader.

  • Data Analysis:

    • The luminescent signal from compound-treated wells is compared to control wells (no compound) to calculate the percent inhibition for each kinase at each concentration.

    • For compounds showing significant inhibition, a dose-response curve is plotted to determine the IC50 value.

    • The results are often visualized on a "kinome tree" to provide a clear picture of the compound's selectivity across the human kinome.

III. Affinity-Purification Mass Spectrometry (AP-MS)

AP-MS is a powerful, unbiased method for identifying the cellular interaction partners of a small molecule.[11][12] This technique typically requires immobilizing the compound of interest on a solid support (e.g., beads) to "pull down" its binding partners from a cell lysate.

Experimental Workflow

APMS_Workflow cluster_prep Bait Preparation cluster_pulldown Affinity Pulldown cluster_ms Mass Spectrometry cluster_analysis Data Analysis immobilize Immobilize this compound onto beads incubate Incubate lysate with compound-beads and control beads immobilize->incubate control Prepare control beads (no compound) control->incubate lyse Prepare cell lysate lyse->incubate wash Wash beads to remove non-specific binders incubate->wash elute Elute bound proteins wash->elute digest Digest eluted proteins into peptides (e.g., with trypsin) elute->digest lcms Analyze peptides by LC-MS/MS digest->lcms identify Identify and quantify proteins lcms->identify compare Compare protein enrichment over control identify->compare bioinformatics Bioinformatics analysis of potential interactors compare->bioinformatics

Caption: Workflow for Affinity-Purification Mass Spectrometry (AP-MS).

Detailed Experimental Protocol
  • Bait Preparation:

    • Synthesize a derivative of this compound with a linker suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads).

    • Covalently attach the compound to the beads. Prepare control beads that have been treated with the linker and quenching agents but without the compound.

  • Affinity Pulldown:

    • Prepare a native cell lysate from the cells of interest.

    • Incubate the cell lysate with the compound-conjugated beads and the control beads separately for several hours at 4°C.

    • Wash the beads extensively with a series of buffers to remove proteins that are non-specifically bound.

    • Elute the specifically bound proteins from the beads, often by using a denaturing agent (e.g., SDS-PAGE sample buffer) or by competitive elution with a high concentration of the free compound.

  • Mass Spectrometry Analysis:

    • The eluted proteins are typically separated by SDS-PAGE and then subjected to in-gel digestion with trypsin.

    • The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12]

  • Data Analysis:

    • The mass spectrometry data is used to identify and quantify the proteins in both the experimental and control samples.

    • Proteins that are significantly enriched in the compound pulldown compared to the control are considered potential interaction partners. These candidates are then subjected to further bioinformatics analysis and validation.[14]

IV. Photoaffinity Labeling (PAL)

PAL is a powerful technique to directly identify the binding partners of a small molecule in a cellular context.[15][17] It involves synthesizing a probe that incorporates the pharmacophore, a photoreactive group (like a diazirine), and a reporter tag (like an alkyne for click chemistry).[15][16]

Experimental Workflow

PAL_Workflow cluster_probe Probe Treatment cluster_crosslink Crosslinking & Lysis cluster_enrichment Enrichment cluster_analysis Analysis probe Synthesize photoaffinity probe of the compound treat Treat cells with the probe irradiate Irradiate with UV light to induce covalent crosslinking treat->irradiate lyse Lyse cells irradiate->lyse click Click chemistry to attach a reporter tag (e.g., Biotin) lyse->click enrich Enrich for labeled proteins (e.g., with Streptavidin beads) click->enrich digest On-bead digestion enrich->digest ms LC-MS/MS analysis to identify labeled proteins digest->ms

Caption: Workflow for Photoaffinity Labeling (PAL) coupled with proteomics.

Detailed Experimental Protocol
  • Probe Synthesis and Cellular Treatment:

    • A derivative of this compound is synthesized containing a photoreactive group (e.g., diazirine) and a bioorthogonal handle (e.g., an alkyne).

    • Live cells are incubated with the photoaffinity probe, allowing it to bind to its target(s).

  • Photocrosslinking and Lysis:

    • The cells are irradiated with UV light of a specific wavelength to activate the photoreactive group, which then forms a covalent bond with the nearest amino acid residues of the target protein.[15]

    • The cells are then lysed to release the proteins.

  • Enrichment of Labeled Proteins:

    • The alkyne handle on the covalently bound probe is used to attach a biotin tag via a click chemistry reaction.

    • The biotinylated proteins are then enriched from the complex lysate using streptavidin-coated beads.

  • Identification by Mass Spectrometry:

    • The enriched proteins are digested into peptides (often while still bound to the beads) and analyzed by LC-MS/MS to identify the proteins that were covalently labeled by the probe.

Conclusion

Determining the target engagement and specificity of this compound is a critical step in its development as a potential therapeutic agent. The four methods described—CETSA, Kinase Profiling, AP-MS, and Photoaffinity Labeling—each offer a unique window into the compound's cellular interactions. While kinase profiling provides a broad but in vitro view of specificity, CETSA offers a direct measure of target engagement in a physiological context. For unbiased target discovery, AP-MS and Photoaffinity Labeling are powerful tools, with the latter providing more direct evidence of a binding event. A multi-pronged approach, employing a combination of these techniques, will provide the most comprehensive and robust understanding of the compound's mechanism of action, paving the way for further preclinical and clinical development.

References

Benchmarking 1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole: A Comparative Analysis of Potency and Selectivity Against Established Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the quest for novel therapeutic agents with enhanced potency and selectivity remains a paramount objective. This guide provides a comparative benchmark analysis of the investigational compound, 1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole, against established therapeutic agents. While comprehensive biological data for this specific pyrrole derivative is not extensively available in the public domain, this analysis is structured based on the known biological activities of similar pyrrole-containing compounds, which have shown promise in areas such as oncology.[1][2][3][4][5] This document is intended for researchers, scientists, and drug development professionals to illustrate a framework for evaluating such novel chemical entities.

Comparative Potency and Selectivity

To provide a meaningful comparison, we have selected established therapeutic agents that target key signaling pathways often implicated in cancer. The following table summarizes hypothetical yet representative quantitative data for this compound alongside these agents. The data is presented to exemplify how potency (IC50) and selectivity would be compared across different kinase targets, a common approach in oncology drug development.

CompoundTarget KinaseIC50 (nM)Selectivity Profile (Fold difference against a panel of 200 kinases)
This compound Hypothetical Target Kinase A [Data Not Available] [Data Not Available]
ImatinibBCR-Abl250>100-fold selective for Abl over other tyrosine kinases
GefitinibEGFR2-37Highly selective for EGFR
SorafenibMulti-kinase (VEGFR, PDGFR, RAF)6-90Broad-spectrum inhibitor

Note: The data for this compound is hypothetical and serves as a placeholder to illustrate the comparative framework.

Experimental Protocols

The determination of potency and selectivity is reliant on robust and standardized experimental protocols. The following methodologies are fundamental in generating the comparative data presented above.

In Vitro Kinase Inhibition Assay (IC50 Determination)

Objective: To determine the concentration of the compound required to inhibit 50% of the activity of a specific kinase.

Methodology:

  • Reagents and Materials: Recombinant human kinase, appropriate substrate (e.g., a peptide or protein), ATP, assay buffer, test compound (this compound) and reference compounds, detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Procedure:

    • A series of dilutions of the test and reference compounds are prepared in the assay buffer.

    • The kinase, substrate, and ATP are incubated with each compound concentration in a 384-well plate.

    • The kinase reaction is initiated by the addition of ATP and allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

    • The reaction is stopped, and the amount of product formed (or remaining ATP) is quantified using a suitable detection method (e.g., luminescence, fluorescence).

  • Data Analysis: The percentage of kinase activity is plotted against the logarithm of the compound concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Kinase Selectivity Profiling

Objective: To assess the selectivity of the compound against a broad panel of kinases.

Methodology:

  • Kinase Panel: A large panel of recombinant kinases (e.g., >200) representing the human kinome is utilized.

  • Procedure:

    • The test compound is assayed at a fixed concentration (e.g., 1 µM) against each kinase in the panel using a standardized kinase inhibition assay as described above.

    • The percentage of inhibition for each kinase is determined.

  • Data Analysis: The results are typically presented as a percentage of inhibition for each kinase. For hits that show significant inhibition, a full IC50 determination is performed. Selectivity is expressed as the fold-difference in IC50 values between the primary target and other kinases.

Visualizing a Potential Mechanism of Action

To conceptualize a potential mechanism of action for a novel anticancer agent, it is crucial to visualize the signaling pathways it might modulate. The following diagram, generated using Graphviz (DOT language), illustrates a simplified mitogen-activated protein kinase (MAPK) signaling pathway, a critical pathway in many cancers.

MAPK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors GrowthFactor Growth Factor GrowthFactor->Receptor Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->RAF

Caption: A simplified diagram of the MAPK signaling pathway, a potential target for anticancer agents.

Conclusion

While the specific biological activity of this compound requires further experimental elucidation, this guide provides a comprehensive framework for its evaluation. By employing standardized protocols for assessing potency and selectivity and comparing the results with established therapeutic agents, a clear understanding of its potential as a novel therapeutic candidate can be achieved. The provided visualization of a key signaling pathway offers a conceptual model for its potential mechanism of action, guiding future research and development efforts.

References

Comparative Assessment of 1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole: A Guide to In Vitro and In Vivo Genotoxicity and Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential genotoxicity and cytotoxicity of 1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole. Due to the limited publicly available toxicological data for this specific compound, this report leverages experimental data from structurally related pyrrole derivatives to offer a predictive overview. The following sections detail in vitro cytotoxicity and in vitro and in vivo genotoxicity data for several comparator pyrrole compounds, along with the methodologies for key experimental assays.

Executive Summary

This compound is a substituted pyrrole with a chlorophenyl group, a structural feature present in various pharmacologically active compounds. While direct experimental data on its toxicity is scarce, analysis of related pyrrole derivatives suggests a variable toxicological profile dependent on the specific substitutions on the pyrrole ring. Some derivatives exhibit significant cytotoxic and genotoxic effects, while others are relatively inert. This guide presents a comparative summary of these findings to aid in the preliminary assessment and design of future toxicological studies for this compound.

Data Presentation: Comparative In Vitro Cytotoxicity

The following table summarizes the in vitro cytotoxic activity of various pyrrole derivatives against different cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: In Vitro Cytotoxicity of Pyrrole Derivatives

Compound/DerivativeCell LineAssayIC50 (µM)Reference
Isatin-pyrrole derivative with nitro and N-methyl groups HepG2 (Human Liver Cancer)MTT0.47[1]
Pyrrolo[2,3-d]pyrimidine derivative 1a A549 (Human Lung Cancer)Not Specified0.35[2]
Pyrrolo[2,3-d]pyrimidine derivative 1b PC-3 (Human Prostate Cancer)Not Specified1.04[2]
Phenylpyrroloquinolinone (PPyQ) derivative 2 HeLa (Human Cervical Cancer)Not Specified0.0002[2]
Phenylpyrroloquinolinone (PPyQ) derivative 2 HT-29 (Human Colon Cancer)Not Specified0.0001[2]
Phenylpyrroloquinolinone (PPyQ) derivative 2 MCF-7 (Human Breast Cancer)Not Specified0.0002[2]
Pyrrole-3-carboxamide derivative DM-01 K562 (Human Myelogenous Leukemia)Not SpecifiedSignificant inhibition of EZH2[3]
Various trisubstituted pyrrole derivatives (4a, 4d) LoVo (Human Colon Cancer)MTSDose-dependent decrease in viability[4][5]

Data Presentation: Comparative Genotoxicity

Genotoxicity assessment is crucial for determining the potential of a compound to damage genetic material. The following table summarizes the genotoxicity data for selected pyrrole-related compounds.

Table 2: In Vitro and In Vivo Genotoxicity of Pyrrole Derivatives

Compound/DerivativeAssaySystemResultsReference
Pyrrolizidine Alkaloids (general) DNA adducts, DNA cross-linking, DNA breaks, sister chromatid exchange, micronuclei, chromosomal aberrations, gene mutationsIn vitro & In vivoGenotoxic[6]
Pyrroloquinoline quinone (PQQ) disodium salt Ames TestSalmonella typhimuriumNegative
Pyrroloquinoline quinone (PQQ) disodium salt Chromosomal Aberration TestChinese Hamster Lung (CHL) cellsWeakly Positive
Pyrroloquinoline quinone (PQQ) disodium salt Chromosomal Aberration TestHuman Peripheral Blood LymphocytesNegative
Pyrroloquinoline quinone (PQQ) disodium salt Micronucleus AssayMouse Bone MarrowNegative

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the design and interpretation of toxicological studies.

In Vitro Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cells are seeded in a 96-well plate at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: The culture medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control.

2. Neutral Red Uptake (NRU) Assay

The NRU assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded and treated with the test compound.

  • Neutral Red Incubation: The treatment medium is removed, and cells are incubated with a medium containing a non-toxic concentration of neutral red for approximately 3 hours.

  • Washing and Destaining: The cells are washed to remove excess dye, and a destain solution (e.g., a mixture of ethanol and acetic acid) is added to extract the dye from the lysosomes.

  • Absorbance Measurement: The absorbance of the extracted dye is measured spectrophotometrically (e.g., at 540 nm).

In Vitro and In Vivo Genotoxicity Assays

1. Ames Test (Bacterial Reverse Mutation Assay)

The Ames test uses several strains of Salmonella typhimurium with mutations in genes involved in histidine synthesis to assess a chemical's potential to cause gene mutations.

  • Bacterial Strains: Histidine-requiring strains of S. typhimurium (e.g., TA98, TA100) are used.

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.

  • Exposure: The bacterial strains are exposed to various concentrations of the test compound on a minimal agar plate lacking histidine.

  • Incubation: The plates are incubated at 37°C for 48-72 hours.

  • Scoring: A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies (colonies that have regained the ability to synthesize histidine) compared to the negative control.

2. In Vitro Micronucleus Assay

This assay detects damage to chromosomes or the mitotic apparatus in mammalian cells.

  • Cell Culture: Human or rodent cell lines (e.g., CHO, V79, TK6) or human peripheral blood lymphocytes are used.

  • Treatment: Cells are exposed to at least three concentrations of the test substance for a short (3-6 hours) or long (1.5-2 normal cell cycles) duration, with and without metabolic activation.

  • Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells, which ensures that the cells analyzed have completed one mitosis.

  • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Analysis: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei. A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

3. In Vivo Micronucleus Assay

This test assesses genotoxicity in a whole animal model, typically rodents.

  • Animal Dosing: Animals (usually mice or rats) are administered the test substance, typically via the clinical route of administration. At least three dose levels are tested.

  • Tissue Collection: Bone marrow or peripheral blood is collected at appropriate time points after treatment (e.g., 24 and 48 hours).

  • Slide Preparation and Staining: Smears are prepared and stained to differentiate between polychromatic erythrocytes (PCEs, immature red blood cells) and normochromatic erythrocytes (NCEs, mature red blood cells).

  • Analysis: The frequency of micronucleated PCEs is determined by scoring a sufficient number of PCEs (typically at least 4000 per animal). A significant, dose-dependent increase in micronucleated PCEs in treated animals compared to controls indicates genotoxicity.

Mandatory Visualizations

Experimental Workflow for Toxicological Assessment

G cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment cytotoxicity Cytotoxicity Assays (e.g., MTT, Neutral Red) genotoxicity_in_vitro Genotoxicity Assays (e.g., Ames Test, In Vitro Micronucleus) cytotoxicity->genotoxicity_in_vitro Dose Range Finding genotoxicity_in_vivo Genotoxicity Assays (e.g., In Vivo Micronucleus) genotoxicity_in_vitro->genotoxicity_in_vivo If positive or equivocal in vitro results evaluation Toxicological Profile Evaluation genotoxicity_in_vitro->evaluation If negative in vitro results cytotoxicity_in_vivo General Toxicity Studies genotoxicity_in_vivo->evaluation cytotoxicity_in_vivo->evaluation start Test Compound: This compound start->cytotoxicity

Caption: General workflow for the genotoxicity and cytotoxicity assessment of a chemical compound.

Signaling Pathway: DNA Damage Response

G cluster_dna_damage DNA Damage cluster_sensors Damage Sensors cluster_transducers Signal Transducers cluster_effectors Effector Responses dna_damage Genotoxic Agent (e.g., Pyrrole Derivative) atm_atr ATM / ATR Kinases dna_damage->atm_atr activates chk1_chk2 Chk1 / Chk2 Kinases atm_atr->chk1_chk2 phosphorylates apoptosis Apoptosis atm_atr->apoptosis can directly activate p53 cell_cycle Cell Cycle Arrest chk1_chk2->cell_cycle induces dna_repair DNA Repair chk1_chk2->dna_repair activates chk1_chk2->apoptosis can lead to

Caption: Simplified overview of the DNA damage response (DDR) signaling pathway.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.